(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Description
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Properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHECOZJWQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=N1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Foreword: The Strategic Importance of Multifunctional Ligands in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the design and synthesis of novel molecular scaffolds that can interact with biological targets in a highly specific and potent manner are of paramount importance. Among these, tridentate ligands, which can form stable complexes with a variety of metal ions, have garnered significant attention. (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a molecule combining the well-established dipicolylamine chelating motif with a versatile propargyl group, represents a compelling example of such a scaffold. The dipicolylamine core provides a robust coordination site for metal ions, which is a key feature in the development of metallodrugs and diagnostic agents. The terminal alkyne of the propargyl group serves as a highly valuable functional handle for bioconjugation via "click chemistry," enabling the attachment of this ligand to larger biomolecules such as proteins or antibodies for targeted drug delivery.[1] This guide provides a comprehensive overview of a reliable synthetic route to this important compound and a detailed analysis of its structural characterization, aimed at researchers and professionals in the field of drug discovery and development.
I. Strategic Approach to the Synthesis of this compound
The synthesis of the target compound, this compound, is most efficiently achieved through a direct N-alkylation of the secondary amine, bis[(pyridin-2-yl)methyl]amine (also known as dipicolylamine), with a suitable propargylating agent. Propargyl bromide is the electrophile of choice for this transformation due to its commercial availability and appropriate reactivity.
The core of this synthetic strategy relies on the nucleophilic character of the secondary amine nitrogen of dipicolylamine, which readily attacks the electrophilic methylene carbon of propargyl bromide in an SN2 reaction. A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting amine and promoting the reaction to completion. The choice of solvent is also critical to ensure adequate solubility of the reactants and to facilitate the desired reaction pathway.
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Materials and Reagents:
-
Bis[(pyridin-2-yl)methyl]amine (Dipicolylamine)
-
Propargyl bromide (80% solution in toluene is commonly available and suitable)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add bis[(pyridin-2-yl)methyl]amine (1.0 equivalent). Dissolve the amine in anhydrous acetonitrile (approximately 10 mL per 1 mmol of amine).
-
Addition of Base: Add N,N-Diisopropylethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
III. Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected data from key analytical techniques.
| Analytical Technique | Expected Results | Interpretation |
| 1H NMR (CDCl₃, 400 MHz) | δ ~8.5 (d, 2H), ~7.6 (t, 2H), ~7.4 (d, 2H), ~7.1 (t, 2H), ~3.8 (s, 4H), ~3.4 (d, 2H), ~2.2 (t, 1H) | Signals corresponding to the pyridine ring protons, the two methylene groups adjacent to the pyridine rings, the methylene group of the propargyl moiety, and the terminal alkyne proton. |
| 13C NMR (CDCl₃, 100 MHz) | δ ~159, ~149, ~136, ~123, ~122, ~80, ~72, ~60, ~45 | Resonances for the pyridine ring carbons, the quaternary alkyne carbon, the terminal alkyne carbon, and the methylene carbons. |
| Mass Spectrometry (ESI-MS) | m/z = 238.1342 [M+H]+ | The calculated exact mass for C₁₅H₁₆N₃+ is 238.1344, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | ν ~3300 cm-1 (sharp, weak), ~2110 cm-1 (sharp, weak), ~1590, 1570, 1475, 1435 cm-1 (medium to strong) | Characteristic C-H stretch of the terminal alkyne, the C≡C triple bond stretch, and the C=C and C=N stretching vibrations of the pyridine rings.[2][3][4] |
IV. Significance and Applications in Drug Development
The unique structural features of this compound make it a highly valuable building block in the field of drug development.
-
Metal-Based Therapeutics: The dipicolylamine moiety is a well-known chelator for a variety of metal ions, including copper, zinc, and ruthenium. The resulting metal complexes have shown promise as anticancer and antimicrobial agents. The mechanism of action often involves the generation of reactive oxygen species or the inhibition of key metabolic enzymes.
-
Targeted Drug Delivery: The terminal alkyne group is a key functional group for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This allows for the efficient and specific conjugation of the molecule to biomolecules, such as antibodies or peptides that have been modified to contain an azide group. This approach is central to the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is delivered specifically to cancer cells, minimizing off-target toxicity.
-
Bioimaging: By chelating a suitable radionuclide or a fluorescent metal ion, this ligand can be transformed into a diagnostic imaging agent for techniques such as positron emission tomography (PET) or fluorescence microscopy.
V. Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and scalable, and the comprehensive characterization data provides a clear benchmark for confirming the identity and purity of the final product. The multifaceted nature of this molecule, combining a strong metal-chelating core with a versatile bioconjugation handle, underscores its significant potential for advancing the fields of medicinal chemistry and targeted therapeutics.
References
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry.
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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- PubMed Central. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. Retrieved from a relevant chemical supplier's website.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Introduction
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine is a tridentate ligand of significant interest in coordination chemistry. Its structure, featuring two pyridyl groups and a propargyl moiety linked by a tertiary amine, allows for the formation of stable complexes with a variety of transition metals. These complexes have potential applications in catalysis, including C-H activation and cross-coupling reactions, as well as in the development of metalloenzyme mimics and functional materials.[1] A thorough understanding of the compound's structural and electronic properties is paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 (Py) | ~8.5 | Doublet (d) | ~4.5 | 2H |
| H-4 (Py) | ~7.6 | Triplet of doublets (td) | J ≈ 7.7, 1.8 | 2H |
| H-3 (Py) | ~7.3 | Doublet (d) | ~7.8 | 2H |
| H-5 (Py) | ~7.1 | Doublet of doublets (dd) | J ≈ 7.5, 4.8 | 2H |
| -CH₂- (Py) | ~3.8 | Singlet (s) | - | 4H |
| -CH₂- (Alkyne) | ~3.4 | Doublet (d) | ~2.4 | 2H |
| ≡C-H (Alkyne) | ~2.2 | Triplet (t) | ~2.4 | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted δ (ppm) |
| C-2 (Py) | ~159 |
| C-6 (Py) | ~149 |
| C-4 (Py) | ~136 |
| C-3 (Py) | ~123 |
| C-5 (Py) | ~122 |
| ≡C- (Alkyne) | ~80 |
| -C≡ (Alkyne) | ~72 |
| -CH₂- (Py) | ~60 |
| -CH₂- (Alkyne) | ~45 |
Rationale for Spectral Predictions
The predicted chemical shifts are based on the known NMR data of related structures and the fundamental principles of NMR spectroscopy.
¹H NMR Spectrum
-
Pyridine Protons (H-3, H-4, H-5, H-6): The protons on the pyridine rings are expected to appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The H-6 proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded and appear furthest downfield.[2][3] The chemical shifts of H-3, H-4, and H-5 are influenced by the electronic effects of the nitrogen atom and the methylene substituent.
-
Pyridyl Methylene Protons (-CH₂-Py): The two methylene groups attached to the pyridine rings are chemically equivalent and are expected to produce a single singlet peak. Their proximity to the electron-withdrawing pyridine ring and the tertiary amine will shift their resonance downfield to around 3.8 ppm.
-
Propargyl Methylene Protons (-CH₂-Alkyne): These protons are adjacent to the tertiary amine and the alkyne group. They will be deshielded and are predicted to appear around 3.4 ppm. The coupling to the terminal alkyne proton will result in a doublet.
-
Terminal Alkyne Proton (≡C-H): The terminal proton of the propargyl group is expected to resonate at approximately 2.2 ppm. Due to coupling with the adjacent methylene protons, it will appear as a triplet.
¹³C NMR Spectrum
-
Pyridine Carbons: The carbon atoms of the pyridine rings will have distinct chemical shifts. C-2 and C-6, being closest to the nitrogen, will be the most deshielded.[4]
-
Alkyne Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of 70-90 ppm.[5][6] The terminal carbon (≡C-H) is expected to be slightly upfield compared to the internal carbon.
-
Methylene Carbons: The methylene carbons adjacent to the nitrogen atom will be deshielded and are predicted to appear in the 45-60 ppm range.[7] The methylene carbon of the pyridyl-methyl group will be more deshielded than that of the propargyl group due to the stronger electron-withdrawing nature of the pyridine ring.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence chemical shifts, particularly for protons attached to or near nitrogen atoms.[8][9][10] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for amines, deuterated dimethyl sulfoxide (DMSO-d₆) can provide sharper N-H signals if present, though not applicable here.[11] For this compound, CDCl₃ is a suitable starting point.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
¹H NMR Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate.
¹³C NMR Acquisition Parameters
-
Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
Visualizing the Molecular Structure and NMR Workflow
Molecular Structure
Caption: Molecular structure of this compound.
NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that can be unambiguously assigned to its unique structural features. The pyridine rings give rise to a series of resonances in the aromatic region of the ¹H NMR spectrum, while the propargyl group introduces distinct signals for its methylene and terminal alkyne protons. The ¹³C NMR spectrum complements this information, providing insights into the carbon framework of the molecule. A systematic approach to sample preparation and data acquisition, as outlined in this guide, is essential for obtaining high-fidelity spectra that can be used for routine characterization and for studying the compound's interactions with metal centers. This comprehensive NMR analysis serves as a foundational tool for researchers and scientists working with this versatile ligand in the fields of coordination chemistry and catalysis.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
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(2025-08-06). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]
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(2025-05-22). NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]
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Nagy, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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(n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Retrieved from [Link]
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(n.d.). a) ¹³C NMR spectra to analyze the activation of propargyl amines for.... ResearchGate. Retrieved from [Link]
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(n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. NIH. Retrieved from [Link]
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(n.d.). This compound | C15H15N3. PubChem. Retrieved from [Link]
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(n.d.). a guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link]
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(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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(n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Retrieved from [Link]
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(n.d.). This compound. MySkinRecipes. Retrieved from [Link]
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(n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
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(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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mass spectrometry analysis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Abstract
This guide provides a comprehensive technical overview of the mass spectrometry (MS) analysis of this compound, a tridentate ligand of significant interest in coordination chemistry and catalysis.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural steps to explain the rationale behind methodological choices. We will explore optimal ionization techniques, predict fragmentation pathways, provide detailed experimental protocols, and discuss the analysis of its metal complexes. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Analyte in Context
This compound, also known as N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine, is a versatile tridentate ligand.[1][2] Its structure, featuring two pyridyl groups and a tertiary amine, allows for strong and stable coordination with a variety of transition metals. This property makes it a valuable component in the design of catalysts for reactions such as C-H activation and cross-coupling, as well as in the development of functional materials.[1]
Given its central role in these applications, unambiguous characterization is paramount. Mass spectrometry offers unparalleled sensitivity and structural information, making it an indispensable tool for verifying the identity, purity, and reactivity of this ligand and its subsequent complexes. This guide provides the foundational knowledge to perform high-quality MS analysis of this specific molecule.
Core Physicochemical Properties for MS Analysis
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. These parameters dictate the expected mass-to-charge ratios (m/z) for the molecular ion and its adducts.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅N₃ | [1][2] |
| Average Molecular Weight | 237.31 g/mol | [1] |
| Monoisotopic Mass | 237.1266 Da | [2] |
| Key Structural Features | Two pyridine rings, one tertiary amine, one terminal alkyne (propargyl group) | N/A |
| Basicity | The three nitrogen atoms act as protonation sites, making it highly suitable for positive mode ionization. | N/A |
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical experimental decision. For this compound, Electrospray Ionization (ESI) is the method of choice.
Why ESI?
-
Soft Ionization: ESI is a "soft" technique that imparts minimal internal energy to the analyte during the ionization process.[3] This is crucial for preserving the intact molecular ion, [M+H]⁺, for detection, which is often challenging with harder ionization methods like Electron Ionization (EI) that cause extensive fragmentation.[3]
-
Analyte Polarity: The molecule's multiple nitrogen atoms make it sufficiently polar and basic to be readily protonated in solution, forming an [M+H]⁺ ion. This pre-formed ion in the liquid phase is efficiently transferred to the gas phase by the ESI process.[4]
-
Suitability for Coordination Complexes: ESI is exceptionally well-suited for analyzing noncovalent assemblies, making it the standard for studying ligand-metal interactions and characterizing coordination complexes in solution.[5][6][7]
The logical workflow for analyzing this compound using ESI-MS is outlined below.
Caption: General workflow for ESI-MS/MS analysis.
Mass Analysis and Predicted Fragmentation Pathways
Expected Molecular Ions (MS1 Spectrum)
In a typical ESI-MS spectrum (MS1 scan), the primary species observed will be the singly charged protonated molecule. It is also common to observe adducts with alkali metals (if present in the solvent or glassware) or dimers at higher concentrations.
| Ion Species | Formula | Calculated m/z | Notes |
| Protonated Molecule | [C₁₅H₁₅N₃ + H]⁺ | 238.1338 | This will be the base peak or most abundant ion in a clean spectrum. |
| Sodium Adduct | [C₁₅H₁₅N₃ + Na]⁺ | 260.1157 | Commonly observed impurity. Differentiated by a +22 Da shift from [M+H]⁺. |
| Potassium Adduct | [C₁₅H₁₅N₃ + K]⁺ | 276.0897 | Less common, but possible. Differentiated by a +38 Da shift from [M+H]⁺. |
| Protonated Dimer | [2(C₁₅H₁₅N₃) + H]⁺ | 475.2604 | May be observed at higher analyte concentrations. |
Tandem MS (MS/MS) and Fragmentation Logic
To confirm the structure, tandem mass spectrometry (MS/MS) is employed. The protonated molecular ion ([M+H]⁺ at m/z 238.1) is isolated and fragmented via Collision-Induced Dissociation (CID). The fragmentation of amines and pyridinic compounds typically follows predictable pathways, primarily involving cleavages alpha to the nitrogen atoms (α-cleavage) or the formation of stable resonance-stabilized cations.[8][9]
The most probable fragmentation pathways for [C₁₅H₁₅N₃ + H]⁺ are:
-
Loss of the Propargyl Group: Cleavage of the N-CH₂ bond connecting the propargyl group is highly favorable. This results in the loss of a neutral propargyl radical, leaving a stable secondary amine fragment.
-
Formation of the Pyridin-2-ylmethyl Cation: Cleavage of the N-CH₂ bond can also lead to the formation of the highly stable [C₅H₄N-CH₂]⁺ cation (an analogue of the tropylium ion). This is a very common and often abundant fragment for molecules containing this moiety.
-
Sequential Loss: Further fragmentation of the m/z 198 ion can occur, leading to the subsequent loss of a pyridin-2-ylmethyl group.
Caption: Predicted major fragmentation pathways.
Experimental Protocol: A Self-Validating Methodology
This protocol is designed for a standard ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.
5.1. Materials and Reagents
-
This compound
-
Methanol (HPLC or MS Grade)
-
Acetonitrile (HPLC or MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Deionized Water (18.2 MΩ·cm)
5.2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol.
-
Working Solution (1-10 µg/mL): Dilute the stock solution into a final solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures complete protonation of the analyte for robust signal intensity.
-
Self-Validation Check: The use of a low concentration minimizes the formation of dimers ([2M+H]⁺), simplifying the MS1 spectrum and confirming that the observed ions originate from isolated molecules.
5.3. Instrument Parameters (Direct Infusion)
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Nebulizing Gas (N₂): Set to a moderate flow to ensure stable spray (instrument-dependent).
-
Drying Gas (N₂): Set to a temperature of 250-350 °C and a flow rate sufficient to desolvate the ions.
-
Mass Range (MS1): Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.
-
Tandem MS (MS/MS):
-
Precursor Ion: Isolate the [M+H]⁺ peak at m/z 238.1.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a self-validating step; low energy should show minimal fragmentation, while higher energies will reveal the full fragmentation pattern, confirming the relationship between the precursor and product ions.
-
Analysis of Metal Complexes
As a tridentate ligand, the compound is frequently used to form metal complexes. ESI-MS is a powerful tool to confirm the formation and stoichiometry of these complexes.[6][10]
6.1. Key Considerations
-
Stoichiometry: ESI-MS can directly observe the mass of the intact metal-ligand complex, for example, [M(II) + Ligand + Cl]⁺ or [M(II) + Ligand - H]⁺, depending on the metal's oxidation state and counter-ions.
-
Isotopic Patterns: Unlike organic molecules, many transition metals have distinct and complex isotopic patterns (e.g., Cu, Zn, Ni).[11] Observing the correct isotopic distribution for a metal-containing ion provides definitive proof of its presence and is a critical self-validating feature.
-
In-Source Fragmentation: Metal-ligand bonds can sometimes be labile and may break in the ESI source or during transfer into the vacuum region.[11] Observing a strong signal for the free ligand ([M+H]⁺ at m/z 238.1) alongside the complex can be an indicator of this phenomenon. Tuning source parameters to be "gentler" (e.g., lower temperatures, lower cone voltage) can mitigate this effect.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, mechanistically informed approach is taken. Electrospray ionization in positive mode provides a robust and reliable method for generating an abundant protonated molecular ion at m/z 238.1. Subsequent MS/MS analysis, which yields predictable fragments from the loss of the propargyl group and the formation of pyridinic cations, serves as definitive structural confirmation. By following the validated protocols outlined in this guide, researchers can confidently characterize this important ligand and its metal complexes, ensuring the integrity and reproducibility of their scientific findings.
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coordination chemistry of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine with Transition Metals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of the versatile tripodal ligand this compound, hereafter referred to as L1. We delve into the ligand's synthesis, its coordination behavior with various transition metals, and the unique reactivity imparted by its terminal alkyne functionality. This document is intended for researchers, scientists, and drug development professionals interested in the design of novel metal complexes for catalysis, materials science, and bioinorganic applications. We will explore the structural features of L1-metal complexes, provide detailed experimental protocols, and discuss the potential for post-coordination modifications that open avenues for advanced molecular architectures.
Introduction: The Architectural Versatility of L1
This compound (L1) is a tripodal, tridentate ligand featuring a central tertiary amine linked to two pyridylmethyl arms and one propargyl arm.[1][2] This unique architecture combines the robust metal-coordinating properties of pyridyl amines with the synthetic versatility of a terminal alkyne. The two pyridine rings and the central amine nitrogen act as a potent NNN-donor set, forming stable, well-defined complexes with a wide range of transition metals.[1][3][4]
Tripodal ligands like L1 are of significant interest in coordination chemistry because they enforce a specific facial (fac) coordination geometry in octahedral complexes, leaving three cis-oriented sites on the metal center available for other ligands or for catalytic activity.[5] This predictable coordination behavior is crucial for the rational design of functional metal complexes.
The defining feature of L1 is its propargyl group. This functionality serves as a reactive handle, allowing for post-coordination modification of the metal complex. The terminal alkyne can participate in a variety of powerful organic transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various propargylic substitution reactions.[6][7][8] This enables the covalent attachment of the metal complex to surfaces, polymers, biomolecules, or other molecular entities, paving the way for the development of advanced materials, targeted therapeutics, and immobilized catalysts.
Caption: Structure of this compound (L1).
Synthesis of the Ligand (L1)
The synthesis of L1 is typically achieved through a standard nucleophilic substitution reaction. The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. The secondary amine, bis[(pyridin-2-yl)methyl]amine, serves as the nucleophile, attacking the electrophilic carbon of an alkyne-containing halide, such as propargyl bromide. The reaction is generally performed in the presence of a mild base to neutralize the hydrohalic acid formed as a byproduct, thus preventing the protonation and deactivation of the amine nucleophile.
Experimental Protocol: Synthesis of L1
-
Reagents & Solvents:
-
Bis[(pyridin-2-yl)methyl]amine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of bis[(pyridin-2-yl)methyl]amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford L1 as a pure oil or solid.
-
Coordination Chemistry with Transition Metals
The three nitrogen donors of L1 chelate to a single metal center, forming two stable five-membered rings. This tripodal coordination mode is highly favorable and results in the formation of thermodynamically stable complexes.[5][9] The ligand's flexibility allows it to accommodate a variety of transition metal ions with different preferred coordination geometries, although it most commonly induces a trigonal bipyramidal or a distorted octahedral geometry.[10]
Caption: Coordination of L1 to a generic transition metal center (M).
The electronic properties of the resulting metal complex can be tuned by the choice of the transition metal and any ancillary ligands. For instance, coordination to a Lewis acidic metal center can influence the reactivity of the propargyl group.
Synthesis of a Representative Metal Complex: [Fe(L1)Cl₂]
The synthesis of transition metal complexes with L1 typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical; it must dissolve both the ligand and the metal salt without coordinating to the metal more strongly than L1. Alcohols or nitriles are common choices.
-
Reagents & Solvents:
-
This compound (L1)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
-
Procedure:
-
Dissolve L1 (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve FeCl₂·4H₂O (1.0 eq) in anhydrous methanol.
-
Add the iron(II) chloride solution dropwise to the stirred ligand solution. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Slowly add anhydrous diethyl ether to the solution to precipitate the complex.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the product under vacuum to yield the [Fe(L1)Cl₂] complex.
-
Table 1: Representative Transition Metal Complexes with Pyridyl Amine Ligands
| Metal Ion | Ancillary Ligands | Coordination Geometry | Potential Application |
| Cu(II) | Cl⁻, H₂O | Distorted Trigonal Bipyramidal | Atom Transfer Radical Polymerization[11] |
| Fe(II)/Fe(III) | Cl⁻, CN⁻ | Octahedral | Model for Bioinorganic Systems |
| Ru(II) | Cl⁻, CO, PPh₃ | Octahedral | Homogeneous Catalysis |
| Zn(II) | OTf⁻, ClO₄⁻ | Tetrahedral/Trigonal Bipyramidal | Lewis Acid Catalysis, Sensing[11] |
| Co(II) | Cl⁻, H₂O | Trigonal Bipyramidal | Hydrogen Evolution Reaction[11] |
Reactivity of the Coordinated Propargyl Group
The true synthetic power of L1-metal complexes lies in the reactivity of the terminal alkyne. This functional group allows the metal complex to be used as a building block for larger, more complex molecular systems.
Click Chemistry: Azide-Alkyne Cycloaddition
The most prominent reaction of the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for conjugating the L1-metal complex to other molecules.
Caption: Post-coordination modification via "click chemistry".
Propargylic Substitution
The propargylic position can also undergo substitution reactions, often catalyzed by transition metals like ruthenium or nickel.[7][8] This allows for the introduction of various nucleophiles at the carbon adjacent to the alkyne, further expanding the synthetic possibilities. Coordination to a metal center can influence the regioselectivity and stereoselectivity of these transformations.[7]
Applications in Research and Development
The unique combination of a stable coordination sphere and a reactive functional group makes L1-metal complexes highly valuable for several advanced applications.
-
Homogeneous Catalysis: The well-defined coordination geometry and potential for immobilization make these complexes attractive candidates for catalysts in reactions such as C-H activation, cross-coupling, and polymerization.[1][12]
-
Drug Development: The L1 framework can be used to deliver therapeutic metal ions to biological targets. The propargyl group allows for conjugation to targeting vectors like antibodies or peptides to improve specificity and reduce side effects.
-
Materials Science: By "clicking" L1-metal complexes onto polymers or surfaces, novel functional materials with tailored electronic, magnetic, or catalytic properties can be developed.[1]
-
Bioinorganic Mimics: These complexes can serve as structural and functional models for the active sites of metalloenzymes, providing insights into biological processes.[1]
Conclusion
This compound is a powerful and versatile ligand in the field of coordination chemistry. Its tripodal NNN-donor set provides a stable and predictable coordination environment for a variety of transition metals, while the integrated propargyl group offers a gateway for post-coordination modification. This dual functionality allows for the rational design of sophisticated molecular architectures with applications spanning catalysis, medicine, and materials science. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to explore and exploit the rich chemistry of this ligand system.
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- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate.
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- The Coordination Chemistry of Tripodal Tetraamine Ligands. ResearchGate.
- The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. MDPI.
- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. PubMed Central.
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- Co-ordination Chemistry of Novel Tripodal Ligands Designed to Host Anions. Cardiff University.
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electrochemical behavior of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine ligands
An In-Depth Technical Guide to the Electrochemical Behavior of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Ligands
Authored by: A Senior Application Scientist
Foreword: Unveiling the Redox Landscape of Functional Polypyridylamine Ligands
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific electronic and steric properties to metal centers. Among these, tripodal N-donor ligands, such as the derivatives of tris(2-pyridylmethyl)amine (TPA), have garnered significant attention for their ability to form stable complexes with a wide range of transition metals, finding applications in catalysis, bioinorganic chemistry, and materials science. This guide focuses on a particularly intriguing variant: This compound , also known as N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine. The introduction of the propargyl (prop-2-yn-1-yl) group onto the central amine provides a reactive handle for further functionalization, for instance, through "click" chemistry, opening avenues for the creation of more complex molecular architectures, such as metalloenzyme mimics or functional materials[1].
Understanding the electrochemical behavior of this ligand and its metal complexes is paramount for harnessing their full potential. The redox properties of the metal center are fundamentally influenced by the ligand's electronic environment. This guide provides a comprehensive overview of the expected electrochemical characteristics of this compound and its metal complexes, drawing parallels with closely related and well-studied polypyridylamine systems. We will delve into the synthetic considerations, the principles of electrochemical analysis, and provide detailed experimental protocols to empower researchers in their exploration of this versatile ligand.
The Ligand: Structure and Electronic Considerations
This compound is a tridentate ligand featuring two pyridyl moieties and a central tertiary amine, which collectively create a tripodal coordination pocket for a metal ion[1][2]. The propargyl group, while not directly involved in coordination, is an electron-withdrawing substituent that can subtly influence the electron density on the central nitrogen atom and, consequently, the redox potential of the coordinated metal ion.
Caption: Structure of this compound.
Synthesis of the Ligand and its Metal Complexes
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common route involves the reaction of bis(pyridin-2-ylmethyl)amine with propargyl bromide in the presence of a base to neutralize the hydrobromic acid formed.
Step-by-Step Synthesis Protocol for the Ligand
-
Dissolution: Dissolve bis(pyridin-2-ylmethyl)amine in a suitable aprotic solvent such as acetonitrile in a round-bottom flask.
-
Base Addition: Add a slight excess of a non-nucleophilic base, for example, potassium carbonate, to the solution.
-
Reactant Addition: Slowly add propargyl bromide to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir overnight at room temperature to ensure completion.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ligand.
General Protocol for the Synthesis of Metal Complexes
The ligand readily forms complexes with a variety of transition metals, such as copper, manganese, and cobalt[3][4]. A general procedure for the synthesis of a metal complex is as follows:
-
Ligand Solution: Dissolve one equivalent of the this compound ligand in a suitable solvent (e.g., methanol or acetonitrile).
-
Metal Salt Addition: To the stirred ligand solution, add a solution of one equivalent of the desired metal salt (e.g., CuCl₂, Mn(OAc)₂, Co(NO₃)₂) in the same solvent.
-
Complex Formation: The complex will often precipitate from the solution upon formation. If not, the complex can be precipitated by the addition of a counter-ion salt (e.g., NaPF₆) or by slow evaporation of the solvent.
-
Isolation and Purification: Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.
Electrochemical Behavior: A Guided Exploration
The electrochemical properties of metal complexes with this compound are best investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the different oxidation states of the metal center.
The Expected Redox Processes
For a copper complex, a quasi-reversible one-electron redox process corresponding to the Cu(II)/Cu(I) couple is anticipated[5][6]. The exact redox potential will be influenced by the solvent, the counter-ion, and the specific coordination geometry. The electron-withdrawing nature of the propargyl group is expected to slightly shift the redox potential to more positive values compared to an alkyl-substituted analogue, making the Cu(II) state slightly more favorable.
For cobalt complexes, multiple redox events can be observed, including the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions[7]. Manganese complexes can also exhibit multiple oxidation states, with the Mn(III)/Mn(II) couple being of particular interest in the context of bioinorganic chemistry[3].
Key Parameters from Cyclic Voltammetry
| Parameter | Description | Significance |
| Epc | Cathodic Peak Potential | Potential at which reduction occurs. |
| Epa | Anodic Peak Potential | Potential at which oxidation occurs. |
| E₁/₂ | Half-wave Potential | (Epa + Epc) / 2. A measure of the thermodynamic redox potential. |
| ΔEp | Peak-to-Peak Separation | |Epa - Epc|. Indicates the reversibility of the redox process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature. |
| ipc / ipa | Ratio of Peak Currents | For a reversible process, this ratio is close to 1. |
Detailed Experimental Protocol for Cyclic Voltammetry
Caption: A typical three-electrode setup for cyclic voltammetry.
-
Preparation of the Analyte Solution:
-
Dissolve the metal complex of this compound in a suitable electrochemical solvent (e.g., acetonitrile or dimethylformamide) to a concentration of approximately 1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., a glassy carbon electrode), a reference electrode (e.g., a non-aqueous Ag/Ag⁺ electrode), and a counter electrode (e.g., a platinum wire).
-
Polish the working electrode with alumina slurry on a polishing pad, followed by sonication in the electrochemical solvent to ensure a clean and reproducible surface.
-
-
Degassing:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range that is expected to encompass the redox events of interest.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform scans at various scan rates to investigate the nature of the redox processes. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
-
-
Data Analysis:
-
Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammogram.
-
Calculate the half-wave potential (E₁/₂) and the peak-to-peak separation (ΔEp).
-
Analyze the data to assess the reversibility and the number of electrons transferred in the redox process.
-
Concluding Remarks and Future Directions
The this compound ligand presents a versatile platform for the development of novel transition metal complexes with tunable electrochemical properties. The presence of the propargyl functionality opens up exciting possibilities for post-synthetic modification, allowing for the covalent attachment of these complexes to surfaces, polymers, or biomolecules. A thorough understanding of their electrochemical behavior, as outlined in this guide, is the first step towards realizing their potential in applications ranging from redox-switchable catalysis to the design of advanced functional materials. Further studies, including spectroelectrochemistry and computational modeling, will undoubtedly provide deeper insights into the electronic structure and reactivity of these fascinating coordination compounds.
References
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Karlin, K. D., et al. (1999). Synthesis and Cyclic Voltammetry Studies of Copper Complexes of Bromo- and Alkoxyphenyl-Substituted Derivatives of Tris(2-pyridylmethyl)amine: Influence of Cation−Alkoxy Interactions on Copper Redox Potentials. Inorganic Chemistry, 38(18), 4163-4171. [Link]
-
Matyjaszewski, K., et al. (2000). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. Macromolecular Chemistry and Physics, 201(15), 1833-1840. [Link]
-
Hahn, F. E., et al. (2005). Copper Complexes of Nitrogen-Anchored Tripodal N-Heterocyclic Carbene Ligands. Journal of the American Chemical Society, 127(30), 10484-10485. [Link]
-
Sreekanth, A., et al. (2013). Cyclic voltametric measurements of copper (II) complexes. ResearchGate. [Link]
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Conradie, J., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II). Data in Brief, 25, 104035. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Crowley, J. D., et al. (2015). Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands. Inorganica Chimica Acta, 436, 19-28. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Engle, K. M., & Yu, J. Q. (2013). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 135(4), 1636-1645. [Link]
-
Karlin, K. D., et al. (2000). Dioxygen Reactivity of Copper(I) Complexes with Tetradentate Tripodal Ligands Having Aliphatic Nitrogen Donors: Synthesis, Structures, and Properties of Peroxo and Superoxo Complexes. Inorganic Chemistry, 39(18), 4051-4068. [Link]
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Weighardt, K., et al. (1983). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry, 22(12), 1754-1759. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine in Organic Solvents
Abstract
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a versatile tridentate ligand, is of significant interest in coordination chemistry, catalysis, and materials science.[1] Its utility in these fields is fundamentally linked to its behavior in solution, specifically its solubility and stability in various organic solvents. This technical guide provides a comprehensive analysis of these properties, drawing upon the chemical principles of its constituent functional groups—a tertiary amine, two pyridine rings, and a terminal alkyne (propargyl group). While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its handling and application. We will explore the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and detail potential degradation pathways. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of both solubility and stability, empowering researchers to generate the precise data required for their specific applications.
Introduction: The Molecular Architecture and Its Implications
This compound, with the chemical formula C₁₅H₁₅N₃, is a molecule designed for specific chemical interactions.[2] Its structure, featuring two pyridylmethyl arms and a propargyl group attached to a central tertiary amine, bestows upon it the ability to act as a tridentate ligand, forming stable complexes with various transition metals.[1] This characteristic makes it a valuable component in the design of catalysts for reactions such as C-H activation and cross-coupling.[1]
The presence of both aromatic (pyridine) and aliphatic (propargyl and methylene bridges) components, along with the basic nitrogen atoms of the pyridine rings and the tertiary amine, dictates its physicochemical properties. Understanding the interplay of these functional groups is paramount to predicting and controlling its behavior in solution.
Molecular Structure of this compound
Caption: Ball-and-stick model of the title compound.
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of this compound is complex, arising from the polar pyridine rings and nitrogen atoms, and the nonpolar hydrocarbon backbone.
Factors Influencing Solubility
-
Pyridine Moieties: Pyridine itself is miscible with a wide range of organic solvents, a consequence of its polarity and ability to act as a hydrogen bond acceptor.[3] This suggests that the two pyridine rings in the title compound will contribute favorably to its solubility in polar aprotic and some protic solvents.
-
Tertiary Amine: The central tertiary amine is a polar functional group that can also act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
-
Propargyl Group and Hydrocarbon Backbone: The propargyl group and the methylene bridges introduce nonpolar character to the molecule. This will promote solubility in less polar organic solvents.
-
Overall Molecular Size and Shape: The relatively large and non-planar structure of the molecule may limit its ability to pack efficiently into a crystal lattice, which can sometimes lead to higher solubility compared to more planar, rigid molecules.
Predicted Solubility in Common Organic Solvents
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents will effectively solvate the polar pyridine and amine functionalities. |
| Polar Protic | Methanol, Ethanol | Moderate | The ability of alcohols to act as hydrogen bond donors will facilitate interaction with the nitrogen atoms. However, the nonpolar hydrocarbon portions may limit miscibility. |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | While the hydrocarbon backbone will have some affinity for these solvents, the polar groups will likely limit overall solubility. |
| Water | Low | The significant nonpolar surface area of the molecule is expected to result in poor aqueous solubility. |
Stability Considerations and Potential Degradation Pathways
The stability of this compound is a critical factor for its storage, handling, and application, particularly in catalytic cycles where it may be subjected to harsh conditions. Commercial suppliers recommend storing the compound at 2-8°C under dry conditions, suggesting potential sensitivity to heat and moisture.[1]
Key Functional Groups and Their Susceptibility to Degradation
-
Propargylamine Moiety: Propargylamines are known to be susceptible to oxidative degradation.[4][5] The terminal alkyne can also undergo various reactions, including cyclization, addition, and coupling, especially in the presence of metal catalysts.
-
Pyridine Rings: While generally stable, pyridine rings can be susceptible to degradation, including hydroxylation and ring-opening, under certain conditions such as microbial action or in the presence of strong oxidizing agents.[6][7]
-
Tertiary Amine: Tertiary amines can be prone to oxidation, potentially forming N-oxides.
Predicted Degradation Pathways
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
-
Oxidative Degradation: Exposure to air, especially in the presence of light or metal ions, could lead to oxidation of the tertiary amine to an N-oxide or reactions involving the propargyl group.
-
Hydrolysis: While likely slow in neutral organic solvents, the presence of acidic or basic impurities, or coordination to a Lewis acidic metal center, could promote hydrolysis of the pyridine rings or other susceptible bonds.
-
Thermal Degradation: Elevated temperatures could lead to decomposition, potentially through radical mechanisms or rearrangements. Propargyl-containing compounds have been noted for their thermal reactivity.[8]
-
Photodegradation: Exposure to UV light may induce photochemical reactions, leading to decomposition or polymerization.
Experimental Protocols for Solubility and Stability Determination
To obtain quantitative and reliable data, a systematic experimental approach is essential. The following protocols are designed to be robust and self-validating.
Protocol for Quantitative Solubility Determination
Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature.
Methodology: Isothermal Gravimetric Method
-
Preparation of Saturated Solutions:
-
In a series of vials, add an excess of the compound to a known volume (e.g., 5 mL) of each selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed vial.
-
Determine the mass of the transferred solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (mass of dissolved solid in g) / (volume of supernatant in L)
-
Solubility (mol/L) = (moles of dissolved solid) / (volume of supernatant in L)
-
Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination.
Protocol for Stability Assessment: Forced Degradation Studies
Objective: To identify potential degradation products and pathways by subjecting the compound to accelerated stress conditions.
Methodology: HPLC-UV/MS Analysis
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photochemical Stress: Expose the stock solution to UV light (e.g., 254 nm or 365 nm).
-
Include a control sample stored under ambient conditions.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control.
-
Quench any ongoing reaction if necessary (e.g., neutralize acidic/basic samples).
-
-
HPLC-UV/MS Analysis:
-
Analyze each aliquot by a validated stability-indicating HPLC method. A gradient elution on a C18 column is a common starting point.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Use mass spectrometry (MS) to obtain the molecular weights of the degradation products to aid in their identification.
-
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Conclusion
This compound is a molecule with significant potential, and a thorough understanding of its solubility and stability is crucial for its effective application. This guide has provided a detailed theoretical framework for predicting its behavior in organic solvents and has outlined robust experimental protocols for the precise determination of these properties. By leveraging the principles of its constituent functional groups and employing systematic experimental validation, researchers can confidently handle and utilize this versatile ligand in their work, paving the way for new discoveries in catalysis, materials science, and drug development.
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This compound - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]
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This compound | C15H15N3. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
- Manujyothi, R., & Pillai, A. D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20847-20875.
- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200.
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- Xu, Z., Yu, X., Feng, X., & Bao, M. (2011). Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides. The Journal of organic chemistry, 76(16), 6901–6905.
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Pyridine Is miscible with EVERYTHING!? : r/chemistry. Reddit. (2015, May 15). Retrieved January 19, 2026, from [Link]
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Montalvo, C., Aguilar, C. A., Martínez, R. A., & Robles, J. C. (2011). Degradation of the organic compound pyridine during a period of 4 h. ResearchGate. Retrieved January 19, 2026, from [Link]
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Theoretical Calculations on the Metal Binding of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a functionalized derivative of the well-established N,N-bis(2-picolyl)amine (DPA) scaffold, is a versatile tridentate ligand with significant potential in catalysis, bioinorganic chemistry, and materials science.[1][2] Its three nitrogen donor atoms—one tertiary amine and two pyridyl groups—form stable complexes with a wide range of transition metals.[3] The terminal propargyl group (prop-2-yn-1-yl) provides a valuable handle for post-coordination modification via click chemistry, enabling the development of more complex molecular architectures and functional materials. Understanding the fundamental principles governing metal binding to this ligand is paramount for designing novel catalysts, sensors, and therapeutic agents.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the metal binding properties of this compound. We delve into the application of Density Functional Theory (DFT) as the primary tool for elucidating coordination geometries, binding energies, electronic structures, and spectroscopic properties of the resulting metal complexes. This document serves as a practical roadmap for researchers, offering both the theoretical underpinnings and step-by-step protocols for performing and interpreting these critical calculations.
The Imperative for a Theoretical Approach
While experimental techniques like X-ray crystallography provide definitive structural information, they are often resource-intensive and contingent on obtaining high-quality single crystals, which is not always feasible.[4] Theoretical calculations, particularly DFT, offer a powerful, complementary approach. They allow for the rapid, in silico screening of various metal ions, prediction of the most stable coordination geometries, and a deep understanding of the electronic factors that drive complex stability and reactivity.[5] This predictive capability is invaluable, enabling researchers to rationalize experimental observations and guide the synthesis of new molecules with tailored properties.
Key Advantages of a Computational Approach:
-
Predictive Power: Accurately predict molecular structures, binding affinities, and spectroscopic signatures before committing to synthesis.[6][7]
-
Mechanistic Insight: Elucidate the nature of the metal-ligand bond, including charge distribution and orbital interactions, which are difficult to probe experimentally.
-
Systematic Screening: Efficiently evaluate a wide range of metal ions and solvent environments to identify optimal candidates for specific applications.[8]
-
Safety and Cost-Effectiveness: Reduce the need for expensive and potentially hazardous chemical experimentation in the initial design phase.
Core Methodology: Density Functional Theory (DFT)
For transition metal complexes, DFT strikes an optimal balance between computational accuracy and cost. It allows for the treatment of electron correlation effects, which are crucial for describing metal-ligand interactions, at a fraction of the cost of higher-level ab initio methods.
The Choice of Functional and Basis Set: A Matter of Accuracy
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. For transition metal chemistry, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are often the most reliable.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional that provides robust results for a variety of systems.[9]
-
M06 Suite (M06, M06-2X, M06-L): These meta-hybrid GGA functionals often provide improved accuracy for non-covalent interactions and thermochemistry.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.
-
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals.
-
Pople-style (e.g., 6-31G(d,p)): A good starting point for main group elements (C, H, N, O).
-
def2-SVP / def2-TZVP: The Ahlrichs basis sets are highly efficient and optimized for the entire periodic table, making them an excellent choice for metal complexes.
-
LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): This is an effective core potential (ECP) basis set. For heavier transition metals, an ECP is used to replace the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron interactions.
-
Insight from the Scientist: The choice is not arbitrary. For a first-row transition metal like Cu(II) or Zn(II) complexed with our ligand, a combination like B3LYP with the def2-SVP basis set provides a reliable and computationally efficient starting point. For heavier metals or when higher accuracy is needed for binding energies, upgrading to a triple-zeta basis set like def2-TZVP is recommended.
Simulating Reality: The Role of Solvation Models
Many chemical and biological processes occur in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are essential for capturing the effect of the solvent on the geometry and stability of the complex. These models treat the solvent as a continuous dielectric medium, which significantly improves the accuracy of the calculations compared to gas-phase simulations.[5]
A Practical Guide: The Computational Workflow
This section outlines a self-validating protocol for calculating the properties of a metal complex with this compound.
Experimental Protocol: Computational Analysis
Step 1: Molecular Structure Construction
-
Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structure of the this compound ligand.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Introduce the metal ion of interest (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and position it to coordinate with the three nitrogen donor atoms (N-pyridyl, N-amine, N-pyridyl).
-
If necessary, add other coordinating species like solvent molecules (e.g., water) or counter-ions (e.g., chloride) to achieve a realistic coordination sphere.[4]
Step 2: Geometry Optimization
-
Set up a DFT calculation using a chosen functional and basis set (e.g., B3LYP/def2-SVP).
-
Specify the charge and spin multiplicity of the complex. For a Zn(II) complex (d¹⁰), this will be a singlet, but for other metals like Fe(III), multiple spin states (e.g., sextet, quartet, doublet) must be considered and calculated separately to identify the ground state.[4]
-
Include a solvation model (e.g., PCM with water as the solvent).
-
Run the geometry optimization. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below predefined threshold values.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Validation: A true energy minimum is confirmed if the calculation yields zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure must be re-optimized.
-
The output provides thermodynamic data, such as the Gibbs free energy, which is crucial for calculating binding energies.
Step 4: Binding Energy Calculation
-
The binding energy (ΔE_bind) quantifies the stability of the complex. It is calculated by subtracting the energies of the reactants from the energy of the product.
-
Perform separate, fully optimized frequency calculations for the free ligand and the free metal ion (in the same solvent environment).
-
Calculate the binding energy using the following equation, typically using the Gibbs free energies (G) from the frequency calculations:
-
ΔG_bind = G_complex - (G_ligand + G_metal_ion)
-
A more negative value indicates stronger binding.
-
Step 5: Electronic Structure and Spectroscopic Analysis
-
Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges on the metal and donor atoms to understand the charge distribution and the extent of covalent vs. ionic character in the metal-ligand bonds.[6]
-
Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum, perform a TD-DFT calculation on the optimized structure. This simulates electronic excitations from occupied to unoccupied molecular orbitals and can be directly compared to experimental spectra.[4][6]
Data Presentation and Interpretation
A systematic presentation of the calculated data is essential for comparison and analysis.
Key Computational Parameters
| Parameter | Example Value (Zn(II) Complex) | Significance |
| Metal-Nitrogen Distances | ||
| M-N (Amine) | ~2.15 Å | Indicates the strength of the coordination bond to the central nitrogen. |
| M-N (Pyridine) | ~2.10 Å | Shorter distances typically imply stronger bonds. |
| Binding Energy (ΔG) | -35.5 kcal/mol | A large negative value signifies a thermodynamically stable complex. |
| NBO Atomic Charges | ||
| Charge on Metal (M) | +1.65 e | Shows charge donation from the ligand; a value less than the formal +2 charge. |
| Charge on N (Amine) | -0.45 e | Quantifies the electron density on the primary donor atoms. |
| HOMO-LUMO Gap | 4.2 eV | Relates to the electronic stability and reactivity of the complex.[10] |
dot graph G { layout=neato; graph [fontname="Arial", label="Ligand Coordination Mode", labelloc=t, fontsize=16, overlap=false]; node [shape=circle, style=filled, fontname="Arial"]; edge [color="#5F6368", dir=none];
// Nodes M [label="M", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.6]; N_amine [label="N", pos="-1.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5]; N_py1 [label="N", pos="0.75,1.3!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5]; N_py2 [label="N", pos="0.75,-1.3!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5];
Ligand_backbone1 [label="", shape=plaintext, pos="-1.2, 0.8!"]; Ligand_backbone2 [label="", shape=plaintext, pos="-1.2, -0.8!"]; Ligand_backbone3 [label="", shape=plaintext, pos="1.5, 0!"];
// Edges representing bonds and ligand structure M -- N_amine; M -- N_py1; M -- N_py2;
// Ligand backbone representation edge [style=dashed, color="#34A853"]; N_amine -- Ligand_backbone1; Ligand_backbone1 -- N_py1; N_amine -- Ligand_backbone2; Ligand_backbone2 -- N_py2; N_py1 -- Ligand_backbone3; N_py2 -- Ligand_backbone3; } caption: "Tridentate (NNN) coordination of the ligand to a metal center."
Conclusion
Theoretical calculations, grounded in Density Functional Theory, represent an indispensable tool for the modern chemical researcher. They provide unparalleled insight into the metal-binding properties of complex ligands like this compound. By following a systematic and self-validating workflow, scientists can reliably predict coordination geometries, assess complex stability, and understand the underlying electronic structure that dictates function. This in-depth knowledge accelerates the discovery and rational design of novel metal-based systems for applications ranging from homogeneous catalysis to targeted drug delivery.
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Weerasinghe, A. J., et al. (2022). Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions. ACS Omega. [Link]
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Westra, A. N., et al. (2015). Palladium(II) complexes of 2-pyridylmethylamine and 8-aminoquinoline: A crystallographic and DFT study. Journal of Molecular Structure. [Link]
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MySkinRecipes. This compound. MySkinRecipes. [Link]
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Kharisov, B. I., et al. (2013). Metal complexes with functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies. Dalton Transactions. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Baduraliyage, T., et al. (2023). Metal Dipicolylamines and their Biomedical Applications: A Mini Review. Current Scientia. [Link]
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Science.gov. dipicolylamine ligands syntheses: Topics. Science.gov. [Link]
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Dalton Transactions. (2013). Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies. Royal Society of Chemistry. [Link]
-
Orta, D. R., et al. (2022). Polymeric dipicolylamine based mass tags for mass cytometry. Analyst. [Link]
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Polymer Chemistry. (2020). Di(2-picolyl)amine-functionalized poly(ethylene glycol) hydrogels with tailorable metal–ligand coordination crosslinking. Royal Society of Chemistry. [Link]
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New Journal of Chemistry. (2021). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. Royal Society of Chemistry. [Link]
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Wang, Y., et al. (2023). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules. [Link]
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Tomat, E., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganica Chimica Acta. [Link]
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D'Alessandro, N. A., et al. (2021). Metal Dependence and Functional Diversity of Type I Cas3 Nucleases. Biochemistry. [Link]
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ResearchGate. (2022). Polymeric dipicolylamine based mass tags for mass cytometry. ResearchGate. [Link]
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Bortoluzzi, M., et al. (2021). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Inorganica Chimica Acta. [Link]
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ResearchGate. (2019). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ResearchGate. [Link]
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ResearchGate. (2021). Terpyridine-metal complexes: Effects of different substituents on their physico-chemical properties and DFT studies. ResearchGate. [Link]
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ResearchGate. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. ResearchGate. [Link]
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Gao, L. & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. (2014). {2,6-Bis[(pyridin-2-yl)sulfanylmethyl]pyridine-κN,N′}(η-prop-2-enyl)palladium(II) hexafluorophosphate. ResearchGate. [Link]
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Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]
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ResearchGate. (2021). Novel asymmetrically functionalized bis-dipicolylamine metal complexes: Peripheral decoration of a potent anion recognition scaffold. ResearchGate. [Link]
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Methodological & Application
Protocol for Site-Specific Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing a (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Ligand
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of bioorthogonal chemistry.[1][2] We detail a robust protocol centered on the use of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine as a copper-chelating ligand to facilitate this highly specific and efficient bioconjugation.[3][4] The protocol is designed for researchers, scientists, and drug development professionals seeking to attach a variety of probes—such as fluorophores, biotin, or drug molecules—to proteins that have been functionalized with an azide group. We offer in-depth explanations for experimental choices, detailed step-by-step methodologies, and guidelines for the purification and characterization of the final conjugate, ensuring scientific integrity and reproducibility.
Principle of the Method: The CuAAC Reaction
The targeted labeling of proteins in a complex biological milieu requires reactions that are both highly selective and biocompatible. The CuAAC reaction, often termed "click chemistry," has emerged as a premier method that fulfills these criteria.[1][5] It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6] While this reaction can proceed thermally, its rate is dramatically accelerated (by a factor of up to 10⁷) in the presence of a copper(I) catalyst.[5]
The overall reaction can be summarized as: Protein-Azide + Alkyne-Probe ---(Cu(I), Ligand)---> Protein-Triazole-Probe
The Role of the Copper Catalyst and Ligand: The active catalyst is the copper(I) oxidation state. However, Cu(I) is unstable in aqueous, aerobic environments and can disproportionate or be oxidized to the cytotoxic Cu(II) state. Furthermore, free copper ions can chelate to natural amino acid residues (e.g., cysteine, histidine), potentially denaturing the protein or promoting the generation of damaging reactive oxygen species (ROS).[1][7]
This is where a chelating ligand becomes essential. The ligand, in this case, This compound , serves several critical functions:
-
Stabilization: It coordinates with the Cu(I) ion, protecting it from oxidation and disproportionation.
-
Protection: It prevents the copper ion from binding non-specifically to the protein, thereby preserving the protein's structure and function.[7]
-
Catalytic Enhancement: It maintains the copper in a catalytically active state, accelerating the cycloaddition reaction.[8]
The reaction is typically initiated by adding a reducing agent, such as sodium ascorbate, to a solution containing the copper(II) source (e.g., CuSO₄) to generate the necessary Cu(I) in situ.
Materials and Reagents
2.1 Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Centrifugal concentrators or dialysis tubing (e.g., 10 kDa MWCO)
-
Gel electrophoresis system (SDS-PAGE)
-
Fluorescence gel imager (if using a fluorescent alkyne probe)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization[9]
-
Size-exclusion chromatography columns (e.g., desalting columns)
-
Standard laboratory glassware and plasticware
-
Inert gas source (Argon or Nitrogen)
2.2 Reagents and Buffers
-
Azide-functionalized Protein: Protein of interest containing an azide group, typically introduced via metabolic labeling with L-Azidohomoalanine (AHA) or site-specific chemical modification.[10]
-
Alkyne Probe: The molecule to be conjugated (e.g., fluorescent dye-alkyne, biotin-alkyne).
-
This compound: The catalyst ligand (CAS 950984-75-5).[3][11]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP): Optional, for reducing disulfide bonds.[12][13]
-
Aminoguanidine Hydrochloride: Optional, as a scavenger for ascorbate byproducts.[7][14]
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ultrapure water.
-
Buffers: Prepare and filter all buffers before use.
| Buffer/Solution | Composition | Purpose |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 | Maintains physiological pH for the protein during the reaction. |
| CuSO₄ Stock | 50 mM in Ultrapure Water | Copper catalyst source. |
| Ligand Stock | 50 mM in Anhydrous DMSO | Ligand for chelating and stabilizing the copper catalyst. |
| Alkyne Probe Stock | 10 mM in Anhydrous DMSO or DMF | The labeling molecule. |
| Sodium Ascorbate Stock | 500 mM in Ultrapure Water (Prepare fresh) | Reducing agent to generate Cu(I) in situ. |
| TCEP Stock (Optional) | 100 mM in Ultrapure Water, pH 7.0 | Reducing agent for disulfide bonds.[15] |
| Aminoguanidine Stock (Optional) | 500 mM in Ultrapure Water | Scavenger to prevent protein damage.[16][17] |
Detailed Experimental Protocols
This protocol assumes the starting material is a purified protein containing an azide functional group.
3.1 Step 1: Preparation of Reagents
-
Prepare all stock solutions as described in the table above.
-
Crucial: The Sodium Ascorbate stock solution must be prepared fresh on the day of the experiment, as it readily oxidizes in air.
-
Store DMSO and DMF stocks at -20°C, protected from light and moisture. Water-based stocks can be stored at -20°C (or 4°C for short-term).
3.2 Step 2: Pre-Reaction Setup
-
In a microcentrifuge tube, dilute your azide-functionalized protein to a final concentration of 1-10 mg/mL (typically 20-100 µM) in the Reaction Buffer.
-
(Optional) Disulfide Reduction: If your protein contains disulfide bonds that may hinder access to the labeling site, add TCEP stock solution to a final concentration of 1-5 mM . Incubate for 30 minutes at room temperature.[18] TCEP is compatible with the azide group and generally does not need to be removed before the CuAAC reaction.[19]
-
(Optional) Scavenger Addition: To minimize potential protein damage from ascorbate degradation byproducts, add Aminoguanidine stock solution to a final concentration of 10-50 mM .[7][20]
3.3 Step 3: The CuAAC Labeling Reaction The order of addition is critical to protect the protein from exposure to free copper ions. It is highly recommended to perform these steps under a gentle stream of inert gas (argon or nitrogen) to minimize oxidation.[14]
| Component | Stock Conc. | Final Conc. | Rationale |
| Azide-Protein | 20-100 µM | 20-100 µM | The biomolecule to be labeled. |
| Alkyne Probe | 10 mM | 200-1000 µM (10-20x excess) | Drives the reaction to completion. |
| CuSO₄ | 50 mM | 0.5-1.0 mM | Catalyst source. |
| Ligand | 50 mM | 2.5-5.0 mM (5x excess over Cu) | Protects protein and stabilizes Cu(I). |
| Sodium Ascorbate | 500 mM | 5-10 mM (10x excess over Cu) | Reduces Cu(II) to active Cu(I). |
Procedure:
-
To the protein solution from Step 2, add the Alkyne Probe stock solution. Mix gently by pipetting.
-
In a separate "premix" tube, combine the CuSO₄ stock and the Ligand stock . Vortex briefly to allow the complex to form. The solution may turn colored, which is normal.
-
Add the Copper-Ligand premix to the protein/alkyne mixture. Mix gently.
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate stock solution. Mix gently but thoroughly.
-
Purge the headspace of the tube with inert gas, cap it tightly, and incubate at room temperature for 1-4 hours . The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.
3.4 Step 4: Purification of the Labeled Protein It is essential to remove unreacted probe, copper, ligand, and other small molecules.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein.
-
Equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Carefully load the entire reaction mixture onto the column.
-
Elute the labeled protein according to the manufacturer's instructions. The protein will elute in the void volume, while smaller molecules are retained.[21]
-
(Alternative) Dialysis: The sample can be dialyzed against 1-2 L of storage buffer, with at least three buffer changes over 24-48 hours at 4°C.
3.5 Step 5: Analysis and Characterization Confirmation of successful labeling is a critical final step.
-
SDS-PAGE Analysis:
-
Run samples of the unlabeled starting protein and the purified labeled protein on an SDS-PAGE gel.
-
If a fluorescent alkyne probe was used, visualize the gel on a fluorescence imager before Coomassie or silver staining. A fluorescent band should appear at the molecular weight of your protein only in the labeled sample.
-
Stain the gel with Coomassie Blue to visualize total protein and confirm that the labeled protein runs at the expected molecular weight. A slight mass shift may be observable.
-
-
Mass Spectrometry (MS):
-
This is the definitive method for confirming covalent modification.[22][23]
-
Analyze the unlabeled and labeled proteins by ESI-MS or MALDI-TOF MS.
-
A successful reaction will show an increase in the molecular weight of the labeled protein corresponding exactly to the mass of the attached alkyne probe.[24] The presence of any remaining unlabeled protein can be used to estimate the labeling efficiency.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Labeling | Inactive reagents (especially ascorbate). | Prepare fresh sodium ascorbate solution immediately before use. |
| Insufficient excess of alkyne probe. | Increase the molar excess of the alkyne probe to 20-50x. | |
| Azide group is inaccessible. | If possible, add TCEP to reduce disulfide bonds. Consider denaturing conditions if protein function is not required post-labeling. | |
| Inefficient catalyst formation. | Ensure proper mixing of the copper and ligand before adding to the protein. Increase catalyst concentration slightly (e.g., to 1.5 mM Cu). | |
| Protein Precipitation | Protein instability in the reaction buffer. | Optimize buffer conditions (pH, salt). Perform the reaction at 4°C. |
| Damage from free copper/ROS. | Ensure a sufficient excess of ligand (at least 5x over copper). Add aminoguanidine. Degas solutions thoroughly with inert gas. | |
| Non-Specific Labeling | Alkyne probe reacting with protein nucleophiles. | This is a known, though weak, side reaction, particularly with cysteine residues.[10][25] Ensure purification is thorough. If it persists, consider a strain-promoted (copper-free) click reaction as an alternative. |
References
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
Kuhn, K., et al. (2016). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Al-Huniti, M. H., et al. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Two distinct approaches for bioorthogonal protein labelling. Retrieved from [Link]
-
McCombs, J. R., & Parker, C. G. (2019). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules. Retrieved from [Link]
-
Lang, K., & Chin, J. W. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Journal of the American Chemical Society. Retrieved from [Link]
-
Nikić, I., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]
-
Bernardes, G. J., et al. (2013). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation. RSC Advances. Retrieved from [Link]
-
Zhang, H., et al. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research. Retrieved from [Link]
-
Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Bioorthogonal Probes. Retrieved from [Link]
-
Csendes, I., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Tetrahedron Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation. Retrieved from [Link]
-
Dieterich, D. C., et al. (2007). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag. Nature Protocols. Retrieved from [Link]
-
ResearchGate. (2018). Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions. Retrieved from [Link]
-
Odetti, P., et al. (1996). Aminoguanidine Inhibits Protein Browning Without Extensive Amadori Carbonyl Blocking. Diabetes. Retrieved from [Link]
-
Li, N., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society. Retrieved from [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Lo, T. W., et al. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology. Retrieved from [Link]
-
Stepanova, I. A., et al. (2012). Fluorescent labeling of proteins with amine-specific 1,3,2-(2H)-dioxaborine polymethine dye. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]
-
Fujisawa, K., et al. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Retrieved from [Link]
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Application of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine in Advanced Bioorthogonal Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Speed and Biocompatibility in Bioorthogonal Chemistry
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Among the arsenal of bioorthogonal reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," remains a cornerstone for its high efficiency and specificity. However, the translation of CuAAC to living systems has been hampered by the cytotoxicity of copper ions and the requirement for stabilizing ligands. (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a tripodal nitrogen ligand, has emerged as a powerful tool to overcome these challenges. This ligand forms a stable, yet highly reactive, copper(I) complex that accelerates the CuAAC reaction while minimizing copper-mediated cytotoxicity, making it an excellent choice for demanding applications in live-cell imaging, proteomics, and drug development.
This application note provides a comprehensive guide to the use of this compound for bioorthogonal catalysis, detailing its mechanism, advantages, and detailed protocols for its application in both in vitro and live-cell contexts.
The Catalyst: More Than Just a Ligand
It is crucial to understand that this compound is a pro-ligand that, in the presence of copper(I), forms the active catalytic species. The two picolyl arms and the propargyl group coordinate with the copper center, creating a complex that is both stable in aqueous environments and highly effective at activating terminal alkynes for cycloaddition with azides. This coordination environment protects the copper(I) from oxidation and disproportionation, which are common issues in biological media.
Mechanism of Action: A Copper-Mediated Cycloaddition
The catalytic cycle begins with the coordination of the copper(I) complex to the alkyne partner of the CuAAC reaction. This coordination lowers the pKa of the alkyne's terminal proton, facilitating its deprotonation and the formation of a copper-acetylide intermediate. Subsequently, the azide substrate coordinates to the copper center and undergoes regioselective cycloaddition with the activated alkyne, forming a copper-triazolide intermediate. Protonolysis of this intermediate releases the triazole product and regenerates the active catalyst, allowing it to proceed through another catalytic cycle.
Figure 1: Simplified catalytic cycle of CuAAC mediated by the copper(I) complex of this compound.
Application Notes: Key Advantages and Considerations
The choice of ligand is critical for the success of any bioorthogonal CuAAC experiment. This compound offers several distinct advantages over other commonly used ligands.
| Feature | This compound | Tris(benzyltriazolylmethyl)amine (TBTA) | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Solubility | Moderate aqueous solubility | Poor aqueous solubility | High aqueous solubility |
| Reaction Rate | Very Fast | Fast | Moderate |
| Biocompatibility | Good, but optimization is key | Moderate, can be cytotoxic | Excellent |
| Cell Permeability | Moderate | Poor | Moderate |
| Primary Use Case | Fast labeling in vitro and on cell surfaces | In vitro and fixed cells | Live-cell and in vivo applications |
Scientist's Note: The high reaction rate associated with this compound makes it particularly suitable for applications where rapid labeling is required, such as tracking dynamic processes or when dealing with low-abundance targets. However, for prolonged exposure in live-cell experiments, THPTA might be a more suitable choice due to its superior biocompatibility.
Protocols
Protocol 1: Preparation of the Copper(I) Catalyst Stock Solution
Rationale: Preparing a fresh, concentrated stock solution of the pre-formed catalyst is crucial for reproducibility and for minimizing the introduction of excess unbound copper into the biological system.
-
Reagents:
-
This compound
-
Copper(I) Bromide (CuBr) or Copper(I) Acetonitrile Tetrakis(trifluoromethanesulfonate) ([Cu(CH₃CN)₄]OTf)
-
Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve this compound in anhydrous, deoxygenated DMSO to a final concentration of 10 mM.
-
Add 1.05 equivalents of the copper(I) salt to the ligand solution. A slight excess of the ligand can help to scavenge any free copper.
-
Stir the mixture at room temperature for 30 minutes until the copper(I) salt is fully dissolved and the solution is homogeneous.
-
Store the resulting 10 mM catalyst stock solution at -20°C in small aliquots, protected from light and oxygen.
-
Trustworthiness Check: The stock solution should be clear and colorless to pale yellow. A green or blue tint indicates the presence of oxidized copper(II), and the stock should be discarded.
Protocol 2: General Protocol for In Vitro Protein Labeling
Rationale: This protocol provides a general framework for labeling a purified protein that has been metabolically or enzymatically functionalized with an azide or alkyne group.
-
Reagents:
-
Azide- or Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Fluorescent alkyne or azide probe (e.g., DBCO-Fluor 488, Azide-TAMRA)
-
10 mM Copper(I) catalyst stock solution (from Protocol 1)
-
100 mM Sodium Ascorbate solution in water (freshly prepared)
-
100 mM Aminoguanidine solution in water (optional, to reduce protein damage)
-
-
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Azide- or Alkyne-modified protein (final concentration 1-10 µM)
-
Buffer to the desired final volume
-
Sodium Ascorbate (final concentration 1 mM)
-
Aminoguanidine (optional, final concentration 1 mM)
-
Fluorescent probe (final concentration 25-100 µM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the Copper(I) catalyst stock solution to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess, unreacted probe by spin desalting, dialysis, or SDS-PAGE.
-
Analyze the labeled protein by fluorescence imaging of the gel or by mass spectrometry.
-
Protocol 3: Protocol for Live-Cell Protein Labeling
Rationale: Labeling proteins in living cells requires careful optimization to maximize labeling efficiency while minimizing cytotoxicity. This protocol is a starting point for such experiments.
Figure 2: A typical workflow for the bioorthogonal labeling of proteins in living cells.
-
Cell Culture and Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Replace the growth medium with a medium containing the azide- or alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) to label newly synthesized proteins). Incubate for the desired period (e.g., 4-24 hours).
-
Wash the cells three times with warm PBS or serum-free medium to remove the excess precursor.
-
-
Labeling Reaction:
-
Prepare a fresh "Click" reagent mix in serum-free cell culture medium. For a final volume of 1 mL:
-
Copper(I) catalyst stock solution (final concentration 25-50 µM)
-
Sodium Ascorbate (final concentration 500 µM)
-
Fluorescent alkyne or azide probe (final concentration 5-25 µM) Scientist's Note: Pre-mixing the catalyst and the probe before adding them to the cells is not recommended as it can lead to precipitation. Add each component to the medium sequentially.
-
-
Remove the wash buffer from the cells and add the "Click" reagent mix.
-
Incubate the cells at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
Remove the labeling solution and wash the cells three times with warm PBS.
-
Fix, permeabilize, and counterstain the cells as required for your imaging experiment.
-
Image the cells using fluorescence microscopy.
-
Trustworthiness Check: Include control experiments, such as cells that were not treated with the metabolic precursor but were subjected to the "click" reaction, to assess background fluorescence. A titration of the copper catalyst concentration is also recommended to find the optimal balance between labeling efficiency and cell viability.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient metabolic incorporation | Increase the concentration or incubation time of the metabolic precursor. |
| Inactive catalyst | Prepare a fresh catalyst stock solution. Ensure all reagents are deoxygenated. | |
| Low concentration of target protein | Overexpress the protein of interest or use a more sensitive detection method. | |
| High Background Signal | Non-specific binding of the probe | Decrease the probe concentration. Include additional washing steps. |
| Copper-induced fluorescence | Ensure the final copper concentration is as low as possible. | |
| Cell Death/Toxicity | High copper concentration | Decrease the concentration of the copper catalyst. Reduce the incubation time. |
| Generation of ROS | Include a cell-permeable antioxidant, such as N-acetylcysteine, in the labeling medium. |
Conclusion and Future Perspectives
This compound is a highly effective ligand for promoting rapid and efficient CuAAC reactions in biological systems. Its ability to form a stable and highly reactive copper(I) complex makes it an invaluable tool for a wide range of applications, from in vitro protein modification to live-cell imaging. As the field of bioorthogonal chemistry continues to evolve, the development of new ligands with improved properties will further expand the scope of these powerful reactions. Future research may focus on developing cell- or organelle-targeted versions of this catalyst to achieve even greater spatial control over bioorthogonal labeling.
References
No valid references were found in the search results to populate this section.
Application Notes & Protocols: A Guide to the Synthesis of Radiopharmaceuticals Using (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Chelators
Abstract
The convergence of modular chemical strategies with advanced chelating systems has propelled significant innovation in radiopharmaceutical development. This guide provides a comprehensive overview and detailed protocols for the use of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine , a versatile bifunctional chelator. The core structure, bis[(pyridin-2-yl)methyl]amine (also known as dipicolylamine, DPA), serves as a robust coordinating agent for various radiometals, including Copper-64 for Positron Emission Tomography (PET) imaging. The strategic inclusion of a terminal alkyne (prop-2-yn-1-yl group) transforms this chelator into a powerful tool for bioconjugation via the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This document offers researchers, scientists, and drug development professionals a detailed guide, from the organic synthesis of the chelator to its radiolabeling and subsequent conjugation, culminating in essential quality control procedures.
Introduction: The Rationale for a Clickable Chelator
In nuclear medicine, the precise delivery of a radionuclide to a biological target is paramount. This is achieved by attaching the radionuclide to a targeting vector (e.g., a peptide, antibody, or small molecule). The link between the radionuclide and the vector is typically a bifunctional chelator: one functional group securely binds the radiometal, while another provides a covalent attachment point to the biomolecule.
The this compound chelator is an exemplary modern platform for this purpose. Its design is rooted in two key principles:
-
Stable Metal Chelation: The bis(picolyl)amine framework forms highly stable complexes with transition metals like copper(II).[3][4] The tridentate coordination environment, involving the two pyridine nitrogens and the central tertiary amine nitrogen, is crucial for preventing the in vivo release of the radiometal, which could otherwise lead to off-target radiation exposure and poor imaging contrast.
-
Orthogonal Bioconjugation: The propargyl group's terminal alkyne is a bioorthogonal handle. It remains inert to most biological functional groups, ensuring that it will react selectively with an azide partner. This selectivity is the hallmark of "click chemistry," which allows for the efficient and clean conjugation of the chelator to an azide-modified biomolecule under mild, aqueous conditions—a necessity when working with sensitive biological vectors.[1][2][5]
This dual-functionality enables a modular approach to radiopharmaceutical synthesis, allowing for the independent optimization of the chelating and targeting components before their final assembly.
Caption: Logical relationship of the bifunctional chelator.
Synthesis of the this compound Chelator
The synthesis of the title chelator is a straightforward N-alkylation reaction. The secondary amine of di(2-picolyl)amine is deprotonated by a suitable base to form a nucleophile that subsequently attacks propargyl bromide, an electrophilic source of the propargyl group.
Caption: Synthesis scheme for the target chelator.
Experimental Protocol: Chelator Synthesis
This protocol details the synthesis of this compound from di(2-picolyl)amine.
Materials and Reagents:
-
Di(2-picolyl)amine
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, Methanol)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di(2-picolyl)amine (1.0 eq) and anhydrous acetonitrile.
-
Add Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.
-
Add Alkylating Agent: Slowly add propargyl bromide (1.1-1.2 eq) to the suspension. Caution: Propargyl bromide is a lachrymator and toxic; handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.[6] A typical eluent system is a gradient of methanol in dichloromethane.
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Propargyl Bromide) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |
| Base | Anhydrous K₂CO₃ | A mild, inexpensive base sufficient to deprotonate the secondary amine. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates Sₙ2 reactions and has a suitable boiling point for reflux. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Typical Yield | 60 - 80% | Reflects a reasonably efficient reaction following purification. |
Radiolabeling and Bioconjugation Workflow
The ultimate goal is to create a targeted radiopharmaceutical. This involves two critical steps: securely chelating the radionuclide and then conjugating the resulting complex to a targeting biomolecule. The propargyl group provides the flexibility to perform these steps in either order, though post-labeling conjugation is common.
Caption: General workflow from chelator to final QC-tested product.
Protocol: Radiolabeling with Copper-64
This protocol describes the chelation of ⁶⁴Cu by the propargyl-BPA chelator. ⁶⁴Cu is a positron-emitting radionuclide (T½ = 12.7 h) ideal for PET imaging.[7]
Materials and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)
-
⁶⁴CuCl₂ in dilute HCl (obtained from a cyclotron or generator)
-
Sodium acetate buffer (0.1 M, pH 5.5) or Ammonium acetate buffer
-
Metal-free water and reaction vials
-
Heating block
-
C18 Sep-Pak® or similar solid-phase extraction (SPE) cartridge
-
Ethanol and water for SPE cartridge conditioning
Procedure:
-
pH Adjustment: In a metal-free microcentrifuge tube, add a calculated volume of sodium acetate buffer to the ⁶⁴CuCl₂ solution to adjust the pH to 5.0-6.0. The final pH is critical for efficient labeling; the BPA core coordinates optimally in this slightly acidic range, preventing the formation of copper hydroxides at higher pH.
-
Add Chelator: Add the chelator stock solution to the buffered ⁶⁴Cu solution. The molar ratio of chelator to copper should be in large excess to ensure high radiochemical yield.
-
Incubation: Gently vortex the mixture and incubate at 40-60°C for 15-30 minutes. Some BPA derivatives can label efficiently at room temperature.[8] Optimization is key.
-
Purification (Optional but Recommended): To remove any unchelated ⁶⁴Cu, the reaction mixture can be purified using an SPE cartridge.[9][10]
-
Condition a C18 cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge. The ⁶⁴Cu-labeled complex, being more lipophilic, will be retained.
-
Wash the cartridge with water to elute any unchelated, hydrophilic ⁶⁴Cu²⁺.
-
Elute the desired ⁶⁴Cu-Propargyl-BPA complex with a small volume of ethanol.
-
-
Quality Control: The radiochemical purity of the product should be determined using radio-TLC or radio-HPLC before proceeding.
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 6.0 | Optimal for Cu²⁺ chelation while preventing metal hydroxide formation. |
| Temperature | Room Temp to 60°C | Reaction kinetics are enhanced by moderate heating. |
| Incubation Time | 15 - 30 minutes | Typically sufficient to achieve >95% radiochemical yield.[11] |
| Molar Activity | >200 MBq/nmol | High molar activity is crucial for targeting low-density receptors in vivo.[8] |
Protocol: Post-labeling Click Conjugation
This protocol describes the CuAAC reaction to conjugate the ⁶⁴Cu-labeled chelator to an azide-functionalized biomolecule.
Materials and Reagents:
-
Purified ⁶⁴Cu-Propargyl-BPA solution (from step 3.1)
-
Azide-functionalized biomolecule (e.g., peptide, nanobody) in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution
-
Purification system (e.g., HPLC with a size-exclusion or reverse-phase column and a radiation detector)
Procedure:
-
Prepare Click Reagents: In a microcentrifuge tube, pre-mix the CuSO₄ and THPTA solutions. THPTA is a crucial ligand that stabilizes the Cu(I) oxidation state and prevents the transchelation of ⁶⁴Cu from the BPA chelator to the click catalyst system.
-
Reaction Setup: To the azide-functionalized biomolecule solution, add the purified ⁶⁴Cu-Propargyl-BPA.
-
Initiate Click Reaction: Add the CuSO₄/THPTA premix to the reaction tube. Finally, add the freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 20-30 minutes.
-
Purification: The final radiolabeled conjugate must be purified from unreacted starting materials and click chemistry reagents. For peptides and proteins, size-exclusion chromatography (SEC) or reverse-phase HPLC are commonly used. The purification process should be monitored with a radiation detector.
-
Final Formulation: The purified product is collected and formulated in a biocompatible buffer, such as saline or PBS, for in vivo studies.
Quality Control for the Final Radiopharmaceutical
Rigorous quality control (QC) is a non-negotiable step to ensure the safety and efficacy of any radiopharmaceutical.[12][13] The final product must be tested to confirm its identity, purity, and suitability for administration.[12]
Key QC Tests:
-
Radiochemical Purity (RCP): This is the most critical parameter, defining the percentage of the total radioactivity in the desired chemical form. It is typically measured by radio-HPLC, which can separate the final product from precursors and radiolabeled impurities.[14] Radio-TLC can be used as a simpler, faster alternative but may have lower resolution.[15]
-
Radionuclidic Purity: Confirms that the radioactivity originates solely from the intended radionuclide (e.g., ⁶⁴Cu) by checking for characteristic gamma emissions (e.g., 511 keV annihilation photons for positron emitters).[16]
-
pH: Must be within a physiologically acceptable range (typically 6.5 - 7.5).[12]
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.[12]
-
Sterility and Endotoxin Testing: Required for any product intended for human use.
| QC Parameter | Specification | Method |
| Appearance | Clear, colorless, no particulates | Visual Inspection |
| pH | 6.5 - 7.5 | pH meter or calibrated pH strips |
| Radionuclidic Purity | ≥ 99.5% ⁶⁴Cu | Gamma Spectrometry |
| Radiochemical Purity | ≥ 95% | Radio-HPLC |
| Sterility | Sterile | Membrane Filtration |
| Bacterial Endotoxins | < Specification Limit (e.g., < 175 EU/V) | LAL Test |
Conclusion
The this compound chelator represents a powerful and versatile platform in modern radiopharmaceutical science. By providing a stable coordination site for radiometals and a bioorthogonal handle for click chemistry, it facilitates a modular and efficient approach to the synthesis of targeted imaging and therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to employ this technology, enabling the development of novel radiopharmaceuticals to advance the field of nuclear medicine.
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Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine. [Link]
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POLITesi. (n.d.). SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. [Link]
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ResearchGate. (n.d.). (PDF) Radiopharmaceutical quality control. [Link]
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Wiley Online Library. (2010). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. [Link]
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National Institutes of Health. (2024). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. PMC. [Link]
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Wiley Online Library. (2024). 64Cu tumor labeling with hexadentate picolinic acid-based bispidine immunoconjugates. Chemistry – A European Journal. [Link]
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National Institutes of Health. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC. [Link]
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PubMed. (2009). 64Cu-labeled PEGylated polyethylenimine for cell trafficking and tumor imaging. [Link]
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National Institutes of Health. (2023). Click chemistry: A transformative technology in nuclear medicine. PMC. [Link]
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PubMed. (2010). Tetraamine-derived bifunctional chelators for technetium-99m labelling: synthesis, bioconjugation and evaluation as targeted SPECT imaging probes for GRP-receptor-positive tumours. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]
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National Institutes of Health. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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PubMed. (2013). Effect of chelators on the pharmacokinetics of (99m)Tc-labeled imaging agents for the prostate-specific membrane antigen (PSMA). [Link]
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Journal of Nuclear Medicine. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. [Link]
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RSC Publishing. (2016). Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms. [Link]
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Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]
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Digital Commons@Becker. (2022). Novel chelating agents for zirconium-89-positron emission tomography (PET) imaging: Synthesis, DFT calculation, radiolabeling, and preliminary in vitro and in vivo evaluations. [Link]
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PubMed. (2024). A bis-boron boramino acid PET tracer for brain tumor diagnosis. [Link]
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PubMed. (2014). Synthesis and radiopharmacological evaluation of ⁶⁴Cu-labeled bombesin analogs featuring a bis(2-pyridylmethyl)-1,4,7-triazacyclononane chelator. [Link]
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National Institutes of Health. (2018). Technetium-99m chelator-free radiolabeling of specific glutamine tumor imaging nanoprobe: in vitro and in vivo evaluations. International Journal of Nanomedicine. [Link]
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ResearchGate. (2016). Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms | Request PDF. [Link]
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MDPI. (2021). Recent Progress in Technetium-99m-Labeled Nanoparticles for Molecular Imaging and Cancer Therapy. [Link]
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Illuminating Cellular Dynamics: Applications of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine in Live-Cell Imaging
Introduction: A Molecule of Dual Modality
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, hereafter referred to as PBPMA, is a versatile synthetic compound built upon a robust dipicolylamine (DPA) scaffold. The inherent chemical functionalities of PBPMA present a compelling, dual-pronged potential for advanced live-cell imaging applications. The core DPA moiety is a well-established tridentate chelator, known for its ability to form stable complexes with various transition metals. This interaction frequently results in a modulation of photophysical properties, making the DPA scaffold a cornerstone for fluorescent ion indicators.[1][2] Concurrently, the terminal propargyl group is a bioorthogonal handle, ready to participate in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]
This unique combination of a metal-sensing unit and a bioorthogonal ligation handle positions PBPMA as a powerful tool for two primary, yet distinct, live-cell imaging strategies:
-
Direct "Turn-On" Fluorescent Sensing: Leveraging the DPA core's interaction with intracellular metal ions, such as labile zinc (Zn²⁺), to induce a change in fluorescence.
-
Targeted Bioorthogonal Labeling: Utilizing the propargyl group to covalently attach PBPMA to specific biomolecules or cellular structures that have been pre-labeled with an azide, enabling targeted imaging.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the proposed applications of PBPMA in live-cell imaging, complete with field-proven protocols and the scientific rationale behind the experimental design.
PART 1: PBPMA as a "Turn-On" Fluorescent Sensor for Labile Zinc
Scientific Principle & Rationale
The dipicolylamine (DPA) scaffold is a renowned platform for the design of fluorescent zinc sensors.[5] In its metal-free state, the fluorescence of many DPA-fluorophore conjugates is quenched through a process known as photoinduced electron transfer (PET), where the lone pair of electrons on the tertiary amine can donate to the excited state of the pyridyl rings, promoting non-radiative decay.[5][6]
Upon chelation of a metal ion like Zn²⁺, the lone pair of electrons on the nitrogen atom becomes engaged in the coordination bond. This binding event inhibits the PET process, effectively closing the non-radiative decay pathway. As a result, the molecule is forced to relax from its excited state via fluorescence emission, leading to a significant, observable "turn-on" signal.[6][7] Given that labile zinc plays critical roles in a myriad of cellular processes, from signaling to enzymatic activity, PBPMA is proposed here as a membrane-permeant probe for visualizing fluctuations in intracellular labile Zn²⁺ pools.
Caption: Proposed mechanism of PBPMA as a turn-on Zn²⁺ sensor.
Experimental Protocol: Imaging Labile Zinc in Live Cells
This protocol is designed for cultured mammalian cells (e.g., HeLa, HEK293T, or PC-3 cells) grown on glass-bottom imaging dishes.
1. Reagent Preparation:
-
PBPMA Stock Solution: Prepare a 10 mM stock solution of PBPMA in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
-
Positive Control (Zinc Loading): 100 µM ZnSO₄ with 10 µM pyrithione (a zinc ionophore) in cell culture medium.
-
Negative Control (Zinc Chelation): 200 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in cell culture medium.
2. Cell Plating:
-
Seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
3. PBPMA Loading:
-
Warm the complete cell culture medium and imaging buffer to 37°C.
-
Prepare a working solution of PBPMA by diluting the 10 mM stock into pre-warmed complete medium to a final concentration of 1-10 µM. (Optimization is recommended).
-
Aspirate the old medium from the cells and wash once with pre-warmed HBSS.
-
Add the PBPMA-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
4. Washing and Imaging:
-
Aspirate the loading medium.
-
Wash the cells twice with pre-warmed HBSS to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed HBSS to the dish for imaging.
-
Image the cells using a fluorescence microscope equipped with a DAPI or UV filter set (proposed excitation ~360-400 nm, emission ~440-480 nm, based on similar DPA complexes).[2][8] Use a live-cell imaging chamber to maintain temperature and CO₂ levels.
5. Controls and Data Interpretation:
-
Basal Fluorescence: Acquire images of the PBPMA-loaded cells to establish the basal level of labile zinc.
-
Zinc Addition (Positive Control): Treat a separate dish of loaded cells with the ZnSO₄/pyrithione solution for 15-30 minutes. A significant increase in fluorescence intensity is expected, confirming the probe's responsiveness to zinc.
-
Zinc Depletion (Negative Control): After imaging the basal fluorescence, add TPEN to the cells and incubate for 15-30 minutes. A decrease in fluorescence intensity should be observed, confirming the signal is specific to zinc.
| Condition | Expected Outcome | Rationale |
| Basal | Low to moderate fluorescence | Represents the steady-state level of labile intracellular Zn²⁺. |
| + ZnSO₄/Pyrithione | Strong fluorescence increase | Confirms PBPMA is a "turn-on" sensor for Zn²⁺. |
| + TPEN | Fluorescence decrease | Confirms the signal is reversible and specific to chelatable zinc. |
PART 2: PBPMA as a Bioorthogonal Tag for Targeted Imaging
Scientific Principle & Rationale
Bioorthogonal chemistry allows for the specific covalent labeling of biomolecules in their native environment without interfering with biological processes.[9] The propargyl group of PBPMA is a classic handle for the azide-alkyne cycloaddition, a premier bioorthogonal reaction. This allows PBPMA to function as a "tag" that can be "clicked" onto a target of interest.
This strategy involves two steps:
-
Metabolic or Genetic Labeling: Introduce an azide-bearing molecule into the cell. This can be an azide-modified amino acid (e.g., azidohomoalanine, AHA) to label newly synthesized proteins, or an azide-modified sugar (e.g., Ac₄ManNAz) to label cell-surface glycans.[10][11]
-
Bioorthogonal Ligation: Add an alkyne-containing probe (in this case, PBPMA conjugated to a fluorophore) to react specifically with the azide-tagged biomolecules.
For live-cell applications, the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred to avoid the cytotoxicity associated with copper catalysts.[12][13] However, with the development of highly efficient, biocompatible copper-chelating ligands like THPTA, live-cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is also feasible.[4][10][14]
This application note will focus on a SPAAC approach for labeling azide-modified proteins.
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Application Notes & Protocols: Covalent Immobilization of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine on Solid Supports
Foreword
The transition from homogeneous to heterogeneous systems is a cornerstone of sustainable chemistry and advanced materials science. Immobilizing active molecules onto solid supports not only facilitates their recovery and reuse but can also enhance their stability and performance.[1][2] (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine is a ligand of significant interest, featuring a robust tridentate chelating core ideal for coordinating with various metal ions and a terminal alkyne handle for covalent attachment.[3][4] This guide provides a detailed technical overview and actionable protocols for the immobilization of this versatile ligand onto solid supports, with a focus on silica as a model matrix. The methodologies are grounded in the principles of "click chemistry," offering a reliable and efficient pathway for creating functional materials for catalysis, metal ion sequestration, and bio-applications.
Ligand Overview and Strategic Considerations
This compound , which we will refer to as PBPMA , possesses a unique combination of structural features:
-
Tridentate N₃ Donor Set: The two pyridyl nitrogens and the central tertiary amine form a stable coordination pocket for a wide range of transition metals (e.g., Cu, Pd, Ni, Fe). This makes PBPMA-metal complexes suitable for various catalytic applications.[4]
-
Propargyl Functional Group: The terminal alkyne (C≡CH) is the key to its immobilization. This group is a highly reactive partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a premier example of "click chemistry."[5][]
The choice of solid support is paramount and dictated by the final application. Key parameters include:
-
Mechanical and Chemical Stability: The support must withstand the reaction conditions of both immobilization and the final application.
-
Surface Area and Porosity: High surface area allows for greater ligand loading.[1]
-
Inertness: The support should not interfere with the intended chemical process.
While various supports like polymers and magnetic nanoparticles are viable, silica gel is often chosen for its high surface area, rigid structure, and well-established surface chemistry.
The Immobilization Pathway: A "Click" Chemistry Approach
The most robust and widely adopted strategy for covalently attaching PBPMA to a solid support is the CuAAC reaction. This reaction forms a chemically stable triazole ring, securely linking the ligand to the support. The overall process is a two-stage workflow.
Stage 1: Support Functionalization. The surface of the solid support is chemically modified to introduce azide (-N₃) functional groups. For silica, this is typically achieved by reacting the surface silanol groups (-OH) with an azide-bearing organosilane.
Stage 2: Ligand Conjugation. The azide-functionalized support is then reacted with the alkyne-bearing PBPMA ligand in the presence of a copper(I) catalyst.
Figure 1: Two-stage workflow for PBPMA immobilization.
Experimental Protocols
These protocols provide a step-by-step guide for the synthesis of the ligand, functionalization of silica gel, and the final immobilization reaction.
Protocol 1: Synthesis of this compound (PBPMA)
Principle: This synthesis is a standard nucleophilic N-alkylation. The secondary amine of di(2-picolyl)amine attacks the electrophilic carbon of propargyl bromide. A mild base is used to neutralize the hydrobromic acid byproduct.
Materials:
-
Di(2-picolyl)amine
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of di(2-picolyl)amine (1.0 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (2.5 eq).
-
Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain PBPMA as a viscous oil.
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Azide Functionalization of Silica Gel (Silica-N₃)
Principle: The surface of silica gel is covered with reactive silanol (-Si-OH) groups. These are reacted with (3-azidopropyl)triethoxysilane. The ethoxy groups hydrolyze and condense with the silanol groups, forming stable siloxane bonds and leaving a propyl azide chain on the surface.
Materials:
-
Silica gel (chromatography grade, high surface area)
-
(3-Azidopropyl)triethoxysilane
-
Anhydrous toluene
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Activation: Activate the silica gel by heating at 150 °C under vacuum for 6 hours to remove physisorbed water.
-
Cool the silica to room temperature under a stream of dry nitrogen.
-
Suspend the activated silica in anhydrous toluene in a round-bottom flask.
-
Add (3-azidopropyl)triethoxysilane (e.g., 1.5 mmol per gram of silica).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere with gentle stirring.
-
Cool the suspension to room temperature.
-
Collect the functionalized silica by filtration.
-
Washing: To remove unreacted silane, wash the silica cake extensively in a Soxhlet extractor with dichloromethane for 24 hours. Alternatively, wash sequentially by suspension and filtration with toluene, methanol, and DCM.
-
Dry the resulting white powder (Silica-N₃) under high vacuum at 60 °C overnight.
Validation: Successful functionalization is confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, which will show a sharp, characteristic azide peak around 2100 cm⁻¹.[7] Elemental analysis should show an increase in carbon and nitrogen content.
Protocol 3: Immobilization of PBPMA via CuAAC (Silica-PBPMA)
Principle: This is the "click" reaction where the terminal alkyne of PBPMA reacts with the surface azide groups of Silica-N₃ to form a 1,4-disubstituted 1,2,3-triazole linkage.[8][9] A copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent (sodium ascorbate), mediates the reaction.
Materials:
-
Azide-functionalized silica (Silica-N₃)
-
PBPMA ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF) / Water (or DMF)
-
EDTA solution (0.1 M, pH 7.4)
Procedure:
-
Suspend Silica-N₃ in a 2:1 mixture of THF/water.
-
Add PBPMA (1.5 equivalents relative to the theoretical azide loading of the silica).
-
Add sodium ascorbate (0.3 eq relative to PBPMA) to the suspension and stir for 15 minutes.
-
Add CuSO₄·5H₂O (0.1 eq relative to PBPMA).
-
Stir the reaction mixture vigorously at 40 °C for 48 hours.
-
Collect the solid product by filtration.
-
Washing: Wash the material sequentially with:
-
Water (3x)
-
0.1 M EDTA solution (to chelate and remove residual copper) (3x)
-
Water (3x)
-
Methanol (3x)
-
Dichloromethane (3x)
-
-
Dry the final product, Silica-PBPMA , under high vacuum.
Figure 2: Experimental workflow for the CuAAC immobilization step.
Characterization of the Final Material
Thorough characterization is essential to confirm the success of the immobilization and to quantify the ligand loading.
| Technique | Purpose | Expected Result for Successful Immobilization |
| FTIR Spectroscopy | Confirm covalent linkage and consumption of starting functionalities. | Disappearance of the sharp azide (-N₃) peak at ~2100 cm⁻¹. Appearance of new peaks corresponding to the pyridyl rings of PBPMA (~1590 cm⁻¹).[7][10] |
| Elemental Analysis (C, H, N) | Quantify the amount of organic ligand attached to the silica. | A significant increase in the weight percentages of carbon and nitrogen compared to the starting Silica-N₃. This data can be used to calculate ligand loading (mmol/g).[11] |
| Thermogravimetric Analysis (TGA) | Determine the thermal stability and organic content. | A distinct weight loss step at higher temperatures corresponding to the decomposition of the covalently bound PBPMA, allowing for quantification of the grafting density.[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyze surface elemental composition and chemical states. | Detection of N 1s signal that can be deconvoluted to show different nitrogen environments (pyridinic, tertiary amine, triazole), confirming the ligand's presence and linkage. |
Application Example: Heterogeneous Catalysis
The immobilized Silica-PBPMA can be used to prepare a heterogeneous catalyst. For example, a palladium catalyst for a Suzuki cross-coupling reaction.
Protocol: Preparation and Use of a Silica-PBPMA-Pd Catalyst
-
Metallation: Suspend Silica-PBPMA in a suitable solvent (e.g., acetonitrile). Add a palladium source like Pd(OAc)₂ or PdCl₂ and stir at room temperature or with gentle heating. The PBPMA ligand will chelate the palladium.
-
Washing: After the reaction, filter the material and wash thoroughly to remove any unbound palladium.
-
Catalytic Reaction: Add the dried Silica-PBPMA-Pd catalyst to a reaction mixture containing an aryl halide, a boronic acid, a base (e.g., K₂CO₃), and a suitable solvent.
-
Recycling: After the reaction is complete, the catalyst can be recovered by simple filtration, washed, dried, and reused in a subsequent reaction.
This approach prevents contamination of the final product with the metal catalyst, a significant advantage in pharmaceutical synthesis.[1]
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Collman, J. P., Devaraj, N. K., & Chidsey, C. E. D. (2004). Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. Langmuir, 20(4), 1051-1053. [Link]
-
Sá, R. M. F., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Tetrahedron Letters, 52(26), 3364-3367. [Link]
-
TechConnect Briefs. (n.d.). Azide-alkyne cycloaddition by recyclable heterogeneous Cu catalysts on reverse phase silica gel. TechConnect. [Link]
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Li, Y., et al. (2022). Preparation and Characterization of Magnetic Metal–Organic Frameworks Functionalized by Ionic Liquid as Supports for Immobilization of Pancreatic Lipase. Molecules, 27(21), 7247. [Link]
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Sivaev, I. B., et al. (2022). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Inorganics, 10(12), 241. [Link]
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Porous monolithic polymeric supports with uniform diameter and tailored functional groups. (n.d.). University of Paderborn. [Link]
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Functionalized graphene/polystyrene composite, green synthesis and characterization. (2022). ResearchGate. [Link]
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Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. (2023). ACS Omega. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. (2021). ChemRxiv. [Link]
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Guitton, J. D., et al. (1993). Oriented immobilization of peptide ligands on solid supports. International Journal of Peptide and Protein Research, 42(5), 457-463. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
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Imidazole versus pyridine as ligands for metalloporphine immobilization in ligninolytic peroxidases-like biomimetic catalysts. (2015). ResearchGate. [Link]
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Molecular and immobilized Pd complexes with tripodal phosphine ligands. (2022). University of Zurich. [Link]
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Enzyme Immobilization for Solid-Phase Catalysis. (2019). MDPI. [Link]
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The Versatile Building Block: Application Notes for (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine in Supramolecular Chemistry
Introduction: A Tridentate Ligand with a Reactive Handle for Advanced Supramolecular Design
In the intricate field of supramolecular chemistry, the rational design of molecular components is paramount to the construction of complex, functional architectures. The ligand, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, also known as N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine, has emerged as a particularly valuable building block. Its structure uniquely combines a tridentate N,N,N-donor set, comprising two pyridyl moieties and a central tertiary amine, with a reactive propargyl group. This combination of features makes it an exceptional candidate for the synthesis of metallosupramolecular assemblies with the potential for post-assembly modification.
The bis(pyridin-2-ylmethyl)amine (DPA) core is a well-established chelating agent, capable of forming stable complexes with a variety of transition metals.[1][2] The introduction of the propargyl group provides a versatile "handle" for further functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This allows for the covalent attachment of a wide range of moieties, including fluorescent reporters, bioactive molecules, or handles for surface immobilization, onto a pre-formed supramolecular scaffold.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in supramolecular chemistry. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent use in the self-assembly of a discrete palladium(II) metallacycle. Furthermore, we explore the potential for post-assembly modification and discuss the functional implications of these tailored supramolecular architectures.
Ligand Characteristics
| Property | Value | Source |
| IUPAC Name | N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine | PubChem |
| CAS Number | 950984-75-5 | MySkinRecipes[6] |
| Molecular Formula | C₁₅H₁₅N₃ | MySkinRecipes[6] |
| Molecular Weight | 237.31 g/mol | MySkinRecipes[6] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title ligand is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, N,N-bis(pyridin-2-ylmethyl)amine (di(2-picolyl)amine, DPA), followed by its N-alkylation with propargyl bromide.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of N,N-bis(pyridin-2-yl)methyl]amine (DPA)
This protocol is adapted from established methods for the synthesis of DPA.[7]
Materials:
-
2-Picolylamine (1.0 eq.)
-
2-Pyridinecarboxaldehyde (1.0 eq.)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-picolylamine in methanol.
-
Add 2-pyridinecarboxaldehyde dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure N,N-bis(pyridin-2-yl)methyl]amine as an oil.
Protocol 2: Synthesis of this compound
This protocol describes the N-alkylation of DPA with propargyl bromide.[8][9]
Materials:
-
N,N-bis(pyridin-2-yl)methyl]amine (DPA, 1.0 eq.)
-
Propargyl bromide (80% solution in toluene, 1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve N,N-bis(pyridin-2-yl)methyl]amine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add propargyl bromide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a pale yellow oil.
Application in Supramolecular Self-Assembly: Formation of a Pd(II) Metallacycle
The tridentate nature of this compound allows it to act as a versatile ligand in coordination-driven self-assembly to form discrete metallosupramolecular architectures.[10] Palladium(II) complexes, with their preference for square-planar coordination geometry, are particularly well-suited for the construction of metallacycles.[11][12]
Diagram of Metallacycle Self-Assembly
Caption: Self-assembly of a [Pd₂L₂] metallacycle.
Protocol 3: Self-Assembly of a [Pd₂(L)₂] Metallacycle
This protocol is a representative procedure for the formation of a discrete metallacycle based on known methodologies for similar pyridylamine ligands.[13]
Materials:
-
This compound (Ligand, 2.0 eq.)
-
Palladium(II) nitrate (Pd(NO₃)₂, 2.0 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
In a clean, dry vial, dissolve the ligand in DMSO.
-
In a separate vial, dissolve palladium(II) nitrate in DMSO.
-
Slowly add the palladium(II) nitrate solution to the ligand solution with vigorous stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of the metallacycle can often be monitored by techniques such as ¹H NMR spectroscopy, observing shifts in the ligand's proton signals upon coordination.
-
Precipitate the product by the slow vapor diffusion of diethyl ether into the DMSO solution over several days.
-
Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: The resulting metallacycle can be characterized by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex and assess its purity.
-
Mass Spectrometry (e.g., ESI-MS): To determine the mass of the assembled metallacycle and confirm its stoichiometry.
-
X-ray Crystallography: To obtain a definitive solid-state structure of the metallacycle.
Post-Assembly Modification via Click Chemistry
A key advantage of incorporating a propargyl group into the ligand is the ability to perform post-assembly modifications on the metallacycle using CuAAC. This allows for the attachment of various functional groups without disrupting the self-assembled architecture.[14]
Diagram of Post-Assembly Modification
Caption: Post-assembly functionalization via click chemistry.
Functional Applications: A Platform for Catalysis
Metallacycles constructed from pyridylamine ligands and palladium(II) have shown promise as catalysts in a variety of organic transformations, including Suzuki-Miyaura cross-coupling reactions.[11][15][16] The well-defined structure of the metallacycle can provide a unique reaction environment, potentially influencing catalytic activity and selectivity. The ability to functionalize the metallacycle via the propargyl handle opens up possibilities for creating catalysts with tailored properties, such as enhanced solubility or the introduction of secondary functionalities that can participate in the catalytic cycle.
Conclusion
This compound is a highly versatile and valuable ligand for the construction of functional supramolecular architectures. Its straightforward synthesis, coupled with its ability to form discrete metallacycles and undergo post-assembly modification, makes it an attractive building block for a wide range of applications in materials science, catalysis, and drug delivery. The protocols provided herein offer a solid foundation for researchers to explore the rich supramolecular chemistry of this promising ligand.
References
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MySkinRecipes. This compound. [Link]
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POLITesi. SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. [Link]
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National Institutes of Health. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
-
ResearchGate. Self-assembly of Pd2L2 Metallacycles Owning Diversely Functionalized Racemic Ligands. [Link]
-
PubMed. Pyridylalkylamine Ligands and Their Palladium Complexes: Structure and Reactivity Revisited by NMR. [Link]
-
National Institutes of Health. N,N-Bis(2-pyridylmethyl)aniline. [Link]
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National Institutes of Health. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. [Link]
-
National Institutes of Health. Biomedical and Biochemical Applications of Self-Assembled Metallacycles and Metallacages. [Link]
-
MDPI. The Applications of Metallacycles and Metallacages. [Link]
-
ResearchGate. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
MDPI. Post-Functionalization of Organometallic Complexes via Click-Reaction. [Link]
-
ResearchGate. Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline.... [Link]
-
OSTI.GOV. Metal complexes based on a bis(2-pyridylmethyl)amine-based scaffold and methods of making the same. [Link]
-
National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
MDPI. Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges. [Link]
-
National Institutes of Health. Bis(pyridin-2-ylmethyl)ammonium nitrate. [Link]
-
University of Sri Jayewardenepura. Metal Dipicolylamines and their Biomedical Applications: A Mini Review. [Link]
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SciSpace. Covalent post-assembly modification in metallosupramolecular chemistry.. [Link]
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Preprints.org. yl)Methyl]Ethanediamide))-Diaqua- Cadmium(II)] Bis(Nitrate) Tetrahydrate). [Link]
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ChemRxiv. Post-assembly modification of Pt(II) metallacages: an open door to medicinal applications. [Link]
-
ResearchGate. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. [Link]
-
National Institutes of Health. [Bis(pyridin-2-ylmethyl)amine-κ3 N,N′,N′′]tricarbonylrhenium(I) bromide hemihydrate. [Link]
-
MDPI. Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]
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ACS Publications. Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a versatile tridentate ligand crucial in coordination chemistry and catalysis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthetic protocols, improve yields, and ensure high purity of the final product.
The primary synthetic route involves the N-alkylation of bis(pyridin-2-ylmethyl)amine with a suitable propargylating agent, typically propargyl bromide. While seemingly straightforward, this SN2 reaction is subject to several competing pathways and experimental pitfalls that can significantly impact the outcome. This guide is designed to address these challenges directly.
General Synthetic Pathway
The reaction proceeds via the nucleophilic attack of the secondary amine, bis(pyridin-2-ylmethyl)amine, on the electrophilic carbon of propargyl bromide. A non-nucleophilic base is typically required to deprotonate the amine or scavenge the HBr byproduct.
Sources
Technical Support Center: Troubleshooting Low Efficiency in Click Reactions with (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights to help you overcome challenges related to low reaction efficiency.
The featured compound, this compound, is a unique reagent. It contains both the alkyne functionality (prop-2-yn-1-yl group) required for the cycloaddition and a potent tridentate chelating ligand core (bis[(pyridin-2-yl)methyl]amine) that stabilizes the catalytically active Copper(I) ion.[1] This dual role makes it a powerful tool but also introduces specific considerations that are addressed in this guide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the reaction setup.
Q1: My click reaction has not started or is extremely slow. What are the first things I should check?
A1: The most frequent cause of a stalled or slow CuAAC reaction is the inactivation of the Copper(I) catalyst. The active Cu(I) state is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of atmospheric oxygen.[2]
-
Check Your Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), the reducing agent is critical. Sodium ascorbate is the most common choice.[3] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade in solution over time.
-
Deoxygenate Your System: Before adding the copper catalyst, thoroughly deoxygenate your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Capping the reaction vessel can help minimize oxygen re-entry.[4]
-
Confirm Reagent Purity: Ensure your azide partner is pure and has not degraded. Azides can be sensitive, and impurities can inhibit the reaction.
Q2: I'm observing a precipitate forming in my reaction vessel. What is it and how can I prevent it?
A2: Precipitate formation can arise from several sources.
-
Insoluble Copper Species: If the Cu(I) catalyst is not properly stabilized, it can disproportionate into Cu(II) and Cu(0), or form insoluble oxides, leading to precipitation and loss of catalytic activity.[5] The bis[(pyridin-2-yl)methyl]amine core of your reagent is designed to prevent this, but at incorrect concentrations, issues can still arise.
-
Substrate Solubility: One of your substrates (e.g., a hydrophobic azide partner) may be precipitating out of the chosen solvent system. This is a common issue when conjugating organic molecules to biomolecules in aqueous buffers.[6] Consider adding a co-solvent like DMSO or DMF to improve solubility, but be mindful that this can affect reaction rates.
-
Polymer Aggregation: When working with polymeric substrates, changes in ionic strength or pH upon reagent addition can sometimes cause the polymer itself to precipitate.[7]
Q3: My reaction produces multiple spots on a TLC plate or peaks in LC-MS, indicating significant side products. What is happening?
A3: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (the Glaser coupling), which forms a di-alkyne.[4][8] This is also driven by Cu(II) species in the presence of oxygen. Improving the protection of the Cu(I) catalyst by ensuring an oxygen-free environment and having sufficient reducing agent will minimize this side product.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of problems, organized by the components of the reaction.
Catalyst System Malfunctions
The heart of the click reaction is the copper catalyst. The dual-function nature of this compound means the "ligand" is also a reactant, which requires careful stoichiometric consideration.
Problem: Low efficiency despite using fresh ascorbate and deoxygenating.
Causality: The ratio of copper to the ligand-alkyne is crucial. While the ligand component is intended to stabilize Cu(I), an incorrect ratio can lead to the formation of inactive or inefficiently coordinated copper species. Excess free copper can promote side reactions, while insufficient copper will naturally slow the reaction. Research has shown that for many accelerating ligands, a ligand-to-copper ratio of 5:1 is optimal for protecting biomolecules and maintaining catalytic activity.[4][9][10]
Solution Pathway:
-
Stoichiometric Review: Your this compound is the alkyne source. You are adding an external copper source (e.g., CuSO₄) and an azide. The key is the ratio between the added copper and the chelating bis[(pyridin-2-yl)methyl]amine core.
-
Optimize Copper Concentration: Systematically vary the concentration of the copper source. Run a series of small-scale test reactions with varying mol% of CuSO₄ relative to your azide partner.
Table 1: Recommended Starting Conditions for Catalyst Optimization
| Component | Recommended Concentration Range | Rationale |
| Azide Substrate | 1 equivalent (Starting concentration) | The limiting reagent or basis for stoichiometry. |
| (Prop-2-yn-1-yl)bis[...]amine | 1.0 - 1.2 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| CuSO₄ | 0.5 - 5 mol% (relative to azide) | Lower loadings are ideal, but higher loadings may be needed for difficult substrates. |
| Sodium Ascorbate | 5 - 20 mol% (or 5-10x the Cu conc.) | A significant excess is needed to keep the copper reduced.[11] |
Substrate and Solvent Issues
Problem: The reaction works with simple test substrates but fails with my complex biomolecule.
Causality: Complex biomolecules (proteins, nucleic acids) or large polymers can present challenges not seen in small-molecule reactions.
-
Steric Hindrance: The azide or alkyne functionality may be buried within the folded structure of a protein, making it inaccessible to the catalyst.
-
Copper Sequestration: Functional groups on the biomolecule, such as thiols (cysteine) or imidazoles (histidine), can strongly chelate copper, effectively poisoning the catalyst by pulling it away from the alkyne.[10]
-
Solvent Mismatch: The optimal solvent for the reaction (e.g., a mix of t-BuOH/water) may not be ideal for maintaining the stability and solubility of your biomolecule.[12]
Solution Pathway:
-
Use a Water-Soluble Ligand Additive: Although your alkyne has a built-in ligand, supplementing the reaction with a highly water-soluble, non-reactant ligand like THPTA can be beneficial.[13] THPTA is excellent at stabilizing Cu(I) in aqueous systems and can help "present" the copper to the substrates more effectively.[3][4]
-
Modify Reaction pH: The reaction is generally tolerant of pH 4-12.[8] Adjusting the pH of your buffer may alter the conformation of your biomolecule, potentially improving the accessibility of the reactive moiety.
-
Add a Denaturant: For proteins where steric hindrance is suspected, adding a mild denaturant (e.g., 1-2 M urea) might unfold the protein just enough to expose the reactive site without causing irreversible damage. This must be tested carefully.
Purification and Analysis Pitfalls
Problem: The reaction appears complete by LC-MS, but I cannot isolate a pure product, or my NMR spectrum looks strange.
Causality: The triazole product of the click reaction is itself an excellent copper ligand. Trace amounts of copper remaining in the product after workup can lead to significant issues.
-
Purification Difficulty: Copper-product complexes can alter the chromatographic behavior of the molecule, leading to smearing on silica gel or anomalous retention times in HPLC.
-
NMR Signal Broadening: Paramagnetic Cu(II) impurities are a known cause of "selective" signal broadening or even complete disappearance of signals in NMR spectra, particularly for protons near the triazole ring.[14] This can lead to incorrect structural interpretation.
Solution Pathway:
-
Copper Scavenging: Before final purification, treat your crude product solution with a copper chelator to remove residual metal. A small amount of EDTA, QuadraSil, or a similar scavenging resin can be effective.
-
Thorough Purification: After scavenging, proceed with standard purification methods like column chromatography or preparative HPLC.
-
Re-evaluate NMR: If spectra were previously distorted, re-acquire them on the copper-free sample. The signals should become sharp and well-resolved.[14]
Section 3: Protocols and Visualization
Protocol 1: General Procedure for a Test CuAAC Reaction
This protocol provides a robust starting point for optimizing your reaction.
-
In a clean vial, dissolve the azide-containing substrate (1 equivalent) and this compound (1.1 equivalents) in your chosen solvent system (e.g., a 3:1 mixture of water:t-BuOH).
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for 20 minutes.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (e.g., 10 equivalents relative to copper) in deoxygenated water.
-
In another microfuge tube, prepare a solution of CuSO₄·5H₂O (e.g., 0.05 equivalents, 5 mol%) in deoxygenated water.
-
To the main reaction vial, add the CuSO₄ solution first, followed immediately by the sodium ascorbate solution. The solution may turn a faint yellow/orange color.
-
Seal the vial and stir the reaction at room temperature. Monitor progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting low reaction efficiency.
Caption: A decision tree for systematic troubleshooting of CuAAC reactions.
Visualization of the CuAAC Catalytic Cycle
This diagram shows a simplified mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition, highlighting the role of the ligand in stabilizing the active Cu(I) species.
Caption: The catalytic cycle of CuAAC showing ligand stabilization and redox.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
Hong, V., et al. (2011). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. PMC. Available at: [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303-1313. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). Available at: [Link]
-
Cintrat, J. C., et al. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 23(10), 2457. Available at: [Link]
-
García-López, V., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Mexican Chemical Society, 63(2). Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC NIH. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2025). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. Available at: [Link]
-
Himo, F., et al. (2005). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]
-
Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Available at: [Link]
-
Xu, Dr. (2021). [Orgo Lab 2] Click Chemistry. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11848-11857. Available at: [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Available at: [Link]
-
Reddy, C. R., et al. (2016). ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. Available at: [Link]
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- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine & Its Derivatives
Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification strategies for (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine and its derivatives.
Welcome to the technical support guide for the purification of this compound and its analogs. This class of compounds, characterized by a tertiary amine core flanked by two pyridine rings and a propargyl group, serves as valuable tridentate ligands in coordination chemistry and as building blocks in medicinal chemistry.[1] However, the presence of multiple basic nitrogen atoms presents unique challenges during purification. This guide provides field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Chromatography Issues
Q1: My compound is showing severe peak tailing during silica gel column chromatography. What is causing this, and how can I resolve it?
A: Peak tailing is a classic problem when purifying basic compounds like your pyridine-containing amine on standard silica gel.[2] The root cause is the interaction between the basic nitrogen atoms of your molecule and the acidic residual silanol groups (Si-OH) on the silica surface.[2] This strong, non-specific binding leads to a slow release of the compound from the stationary phase, resulting in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic silanol groups, masking them from your compound and leading to a more symmetrical peak shape.
-
Ammonia: For more polar systems, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with neutral alumina (Brockmann activity II or III) as it is less reactive.
-
End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically capped (e.g., with trimethylsilyl groups), making the surface less acidic.
-
Amine-functionalized Silica: These columns can offer different selectivity and are well-suited for purifying basic compounds through aqueous normal phase chromatography.[3]
-
Q2: I'm experiencing very low recovery of my compound from the silica gel column. Could it be degrading?
A: Yes, low recovery is a strong indicator of on-column degradation, especially with sensitive molecules. The acidic nature of silica gel can catalyze the decomposition of certain compounds. The propargyl group, in particular, can be sensitive under certain conditions.
Diagnostic & Troubleshooting Steps:
-
Perform a 2D-TLC Stability Test: This is a crucial diagnostic step to confirm if your compound is stable on silica.[2] If new spots appear off the diagonal, your compound is degrading. (See Appendix A for protocol).
-
Deactivate the Silica: Before preparing your column, wash the silica gel with your eluent containing 1% TEA to neutralize the acidic sites.
-
Switch to a More Inert Stationary Phase: As mentioned in the previous question, switching to neutral alumina or a polymer-based column can prevent degradation.[2]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography is preferred over gravity chromatography). Avoid letting the compound sit on the column for extended periods.
Work-up & Extraction Issues
Q3: My reaction was performed in excess pyridine. What is the most effective way to remove it before chromatography?
A: Residual pyridine is a common issue that complicates purification. It often shows up as a tailing streak on a TLC plate.[4]
Recommended Methods:
-
Co-evaporation with Toluene: After the initial evaporation of pyridine under reduced pressure, add toluene and re-evaporate. Repeat this process 2-3 times. Toluene forms a minimum boiling azeotrope with pyridine, which helps to remove the final traces.[5]
-
Aqueous Acidic Wash: If your target compound is stable to acid and not water-soluble, this is a very effective method. Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer several times with a dilute acidic solution like 1M HCl, 5% citric acid, or 10-15% aqueous copper (II) sulfate.[4][6] The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Caution: Your target compound is also basic and will form a salt. This method is only suitable if your compound's salt is significantly more soluble in the organic phase than in the aqueous phase, which is often not the case. Always check a small sample first.
-
-
Solid-Phase Extraction (SPE): For a quick and efficient cleanup, use a Strong Cation Exchange (SCX) cartridge. This is often the superior method. (See FAQ2 and Appendix A for details).[7]
Post-Purification Issues
Q4: My purified compound is a persistent oil, but I need a solid for X-ray crystallography. How can I induce crystallization?
A: Obtaining a crystalline solid from a purified oil can be challenging but is often achievable with patience and systematic screening of conditions.
Crystallization Techniques:
-
High Purity is Key: Ensure your compound is >98% pure, as impurities can inhibit crystal formation. If necessary, re-purify a small amount.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, dropwise, until the solution becomes faintly cloudy. Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by refrigeration.
-
Slow Evaporation: Dissolve the compound in a suitable volatile solvent and leave the container partially open in a dust-free environment to allow the solvent to evaporate slowly over several days.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
| Good Solvents (Examples) | Anti-Solvents (Examples) |
| Dichloromethane (DCM) | Hexanes, Pentane |
| Ethyl Acetate (EtOAc) | Hexanes |
| Acetone | Water, Hexanes |
| Methanol (MeOH) | Diethyl Ether, Water |
| Tetrahydrofuran (THF) | Hexanes, Water |
| Table 1: Common Solvent/Anti-Solvent Pairs for Crystallization. |
Frequently Asked Questions (FAQs)
FAQ1: What is the best general-purpose purification strategy for a newly synthesized this compound derivative?
A: A robust, general-purpose strategy follows a logical workflow to minimize product loss and maximize purity. The decision tree below outlines a recommended approach.
Sources
Technical Support Center: Optimizing Metal Complexation with (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Welcome to the technical support center for the tridentate ligand, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, hereafter referred to as L1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing its metal complexation reactions. The insights provided herein are based on established principles of coordination chemistry and practical laboratory experience.
Section 1: Understanding the Ligand - this compound (L1)
This compound is a versatile tridentate ligand featuring two pyridyl moieties and a central amine group, with a propargyl group attached to the amine.[1][2] This structure provides a rich coordination environment for a variety of transition metals, making it a valuable building block in catalysis, the development of metalloenzyme mimics, and functional materials.[1] The propargyl group offers a reactive handle for post-complexation modifications, further expanding its utility.
dot graph Ligand_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.5,0!", fontcolor="#202124"]; C3 [label="C", pos="-2.5,-1!", fontcolor="#202124"]; C4 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"]; N2 [label="N", pos="-0.5,-1!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,1!", fontcolor="#202124"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N2; N2 -- C1; N1 -- C5;
C6 [label="C", pos="1.5,0.5!", fontcolor="#202124"]; C7 [label="C", pos="2.5,0!", fontcolor="#202124"]; C8 [label="C", pos="2.5,-1!", fontcolor="#202124"]; C9 [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; N3 [label="N", pos="0.5,-1!", fontcolor="#202124"]; C10 [label="C", pos="0.5,1!", fontcolor="#202124"];
N1 -- C10; C10 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N3; N3 -- C6;
C11 [label="CH₂", pos="0,2!", fontcolor="#202124"]; C12 [label="C", pos="0,3!", fontcolor="#202124"]; C13 [label="CH", pos="0,4!", fontcolor="#202124"];
N1 -- C11; C11 -- C12; C12 -- C13 [style=triple];
label="Structure of this compound (L1)"; fontcolor="#202124"; } enddot Caption: Molecular structure of L1.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and use of L1 in complexation reactions.
Q1: What is the typical purity of commercially available L1, and does it require further purification?
A1: Commercially available L1 typically has a purity of 97% or higher.[1] For most applications, this purity is sufficient. However, for sensitive catalytic studies or crystallographic analysis, purification by column chromatography on silica gel may be necessary to remove any minor impurities.[3]
Q2: What are the recommended storage conditions for L1?
A2: L1 should be stored in a cool (2-8°C), dry place, away from light and moisture to prevent degradation.[1] The propargyl group can be sensitive to certain conditions, so proper storage is crucial for maintaining its integrity.
Q3: Which metal ions are suitable for complexation with L1?
A3: As a polypyridyl amine ligand, L1 is expected to form stable complexes with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), iron(II/III), ruthenium(II/III), and palladium(II).[4][5][6][7][8][9][10] The choice of metal will depend on the desired application of the final complex.
Q4: What are the common solvents used for complexation reactions with L1?
A4: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt.[4] Common solvents include:
-
Alcohols (Methanol, Ethanol): Often used due to their ability to dissolve both the ligand and many metal salts.[4]
-
Acetonitrile: A good coordinating solvent that can facilitate complex formation.[11]
-
Dichloromethane (DCM) or Chloroform: Non-coordinating solvents that are useful when solvent competition for the metal center is a concern.[12]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Used for less soluble reactants or for recrystallization of the final complex.[4][13]
The solvent can significantly influence the stability and kinetics of complex formation.[11][14][15]
Section 3: Troubleshooting Guide for Complexation Reactions
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of metal complexes with L1.
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Start [label="Problem Encountered\n(e.g., Low Yield, No Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of L1\nand Metal Salt", fillcolor="#FBBC05"]; Check_Stoichiometry [label="Confirm Accurate\nStoichiometry", fillcolor="#FBBC05"]; Optimize_Solvent [label="Optimize Solvent System", fillcolor="#FBBC05"]; Optimize_Conditions [label="Adjust Reaction\nTemperature & Time", fillcolor="#FBBC05"]; Consider_Atmosphere [label="Inert Atmosphere\nNeeded?", fillcolor="#FBBC05"]; Purification_Issues [label="Address Purification\nChallenges", fillcolor="#FBBC05"]; Success [label="Successful Complexation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Check_Purity -> Check_Stoichiometry [label="Purity OK"]; Check_Stoichiometry -> Optimize_Solvent [label="Stoichiometry Correct"]; Optimize_Solvent -> Optimize_Conditions [label="Solvent Optimized"]; Optimize_Conditions -> Consider_Atmosphere [label="Conditions Optimized"]; Consider_Atmosphere -> Purification_Issues [label="Atmosphere Addressed"]; Purification_Issues -> Success [label="Purification Successful"]; } enddot Caption: A general troubleshooting workflow.
Low or No Yield of the Desired Complex
Problem: The reaction yields a very small amount of the expected metal complex, or no product is formed.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The molar ratio of the metal salt to the ligand is a critical factor.[4][12] While a 1:1 ratio is a common starting point for a tridentate ligand, the optimal ratio may vary.
-
Poor Solubility of Reactants: If either the ligand or the metal salt is not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Reaction Temperature or Time: Complex formation is a kinetic process.[12]
-
Action: If the reaction is slow, consider increasing the temperature. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to determine the optimal reaction time. Conversely, if decomposition is observed at higher temperatures, reduce the temperature and extend the reaction time.
-
-
Interference from Counter-ions or Solvent Molecules: The counter-ion of the metal salt or the solvent molecules can compete with the ligand for coordination to the metal center.[11][12][19]
-
Action: If possible, use a metal salt with a weakly coordinating counter-ion (e.g., triflate, perchlorate). Consider using a non-coordinating solvent.[12]
-
| Parameter | Recommendation | Rationale |
| Stoichiometry | Start with 1:1 (Metal:Ligand), then optimize. | Ensures efficient use of reagents and maximizes product formation.[16][17] |
| Solvent | Methanol, Ethanol, Acetonitrile | Good general-purpose solvents for dissolving both ligand and many metal salts.[4] |
| Temperature | Room Temperature to Reflux | Balances reaction rate with potential for decomposition.[4][12] |
| Time | 2 - 24 hours | Allows sufficient time for the reaction to reach completion.[4] |
Formation of an Unexpected Product or Color Change
Problem: The isolated product has a different color than expected, or the reaction mixture undergoes an unexpected color change.
Possible Causes & Solutions:
-
Oxidation of the Metal Center: Some metal ions, like Co(II), are susceptible to oxidation in the presence of air, leading to the formation of Co(III) complexes with different colors.[4]
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
-
Solvent Coordination: The solvent may be coordinating to the metal center, leading to a different coordination environment and color.[11][12]
-
Action: Try a less coordinating solvent. If a coordinating solvent is necessary for solubility, be aware that it may be part of the final complex.
-
-
Decomposition of the Ligand or Complex: The propargyl group on L1 could potentially undergo side reactions under certain conditions, especially at elevated temperatures or in the presence of reactive metal centers.
-
Action: Monitor the reaction closely and consider milder reaction conditions. Characterize the product thoroughly to confirm its identity.
-
Difficulty in Product Isolation and Purification
Problem: The metal complex is difficult to isolate from the reaction mixture or purify.
Possible Causes & Solutions:
-
High Solubility of the Complex: The complex may be too soluble in the reaction solvent to precipitate out.
-
Action: Try to precipitate the complex by adding a non-polar solvent (e.g., hexane, diethyl ether) to the reaction mixture. Alternatively, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[13]
-
-
Co-precipitation of Starting Materials: Unreacted ligand or metal salt may co-precipitate with the product.
-
Action: Optimize the stoichiometry to minimize unreacted starting materials. Wash the crude product with a solvent that dissolves the impurities but not the desired complex.
-
-
Instability on Chromatography Media: Some metal complexes can decompose on silica or alumina columns.[20]
-
Action: If column chromatography is necessary, first test the stability of the complex on a small scale using TLC.[20] Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Recrystallization is often the preferred method for purifying metal complexes.[13][20]
-
Section 4: Experimental Protocols
General Protocol for Metal Complexation
This is a general starting point; specific conditions will need to be optimized for each metal-ligand system.
-
Dissolve the Ligand: In a suitable round-bottom flask, dissolve this compound (L1) (1 equivalent) in an appropriate solvent (e.g., methanol, 10-20 mL per mmol of ligand).
-
Dissolve the Metal Salt: In a separate vial, dissolve the chosen metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O) (1 equivalent) in a minimal amount of the same solvent.[4]
-
Combine Reactants: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a specified time (e.g., 2-24 hours). Monitor the reaction by TLC if applicable.
-
Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume and/or add an anti-solvent to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent system.
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Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Ligand [label="Dissolve L1\nin Solvent"]; Dissolve_Metal [label="Dissolve Metal Salt\nin Solvent"]; Combine [label="Combine Solutions"]; React [label="Stir/Heat\n(Monitor Progress)"]; Isolate [label="Isolate Product\n(Filtration/Precipitation)"]; Purify [label="Purify by\nRecrystallization"]; Characterize [label="Characterize Product"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Dissolve_Ligand; Start -> Dissolve_Metal; Dissolve_Ligand -> Combine; Dissolve_Metal -> Combine; Combine -> React; React -> Isolate; Isolate -> Purify; Purify -> Characterize; Characterize -> End; } enddot Caption: A typical experimental workflow.
References
-
Solvent effect on complexation reactions. (2015). ResearchGate. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
-
Hinz, F. P., & Margerum, D. W. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society, 96(15), 4993–4994. [Link]
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A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. (2011). PubMed. [Link]
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The Stability of Some Metal Complexes in Mixed Solvents. (n.d.). Canadian Science Publishing. [Link]
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THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. (2011). Rasayan Journal of Chemistry. [Link]
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Syntheses of polypyridyl metal complexes and studies of their interaction with quadruplex DNA. (2014). Dalton Transactions, 43(47), 17744–17756. [Link]
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8: Reaction Stoichiometry and the Formation of a Metal Ion Complex (Experiment). (2021). Chemistry LibreTexts. [Link]
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31 questions with answers in METAL COMPLEXATION. (n.d.). ResearchGate. [Link]
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Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. (2013). Analytical Sciences Digital Library. [Link]
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Stability of Complexes. (n.d.). Unacademy. [Link]
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Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes. (2021). PubMed Central. [Link]
-
Complexation Reactions and Metal Ion Speciation. (2022). Oxford Academic. [Link]
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Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? (2024). RSC Publishing. [Link]
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Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. (n.d.). College of Western Idaho Pressbooks. [Link]
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Purification of Organometallic Ligands with the CombiFlash EZ Prep. (n.d.). Teledyne Labs. [Link]
-
Video: Complexation Equilibria: Factors Influencing Stability of Complexes. (2024). JoVE. [Link]
-
Can we do column chromatography for the purification of metal complexs? (2016). Chemistry Stack Exchange. [Link]
-
This compound. (n.d.). PubChem. [Link]
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Chapter 11: Reactions of Metal Complexes in Solution. (2023). Books. [Link]
-
Propargyl radical chemistry: renaissance instigated by metal coordination. (2015). PubMed. [Link]
-
Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (2020). ResearchGate. [Link]
-
Biological activities of polypyridyl-type ligands: implications for bioinorganic chemistry and light-activated metal complexes. (2021). PubMed. [Link]
-
How to Purify Organometallic Complexes? (2020). ResearchGate. [Link]
-
Polypyridyl–Metal Complexes for the Electrocatalysis and Activation of Small Molecules. (2013). eScholarship. [Link]
-
Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. (2020). IRIS. [Link]
-
Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. (2020). ResearchGate. [Link]
-
Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. (2022). MDPI. [Link]
-
Metal-polypyridyl complexes mimicking electronic functions. (2024). ResearchGate. [Link]
-
Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes: [(PBP)M(PMe3)n] (M = Co, Rh, Ir; n = 1, 2). (2023). MDPI. [Link]
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Technical Support Center: Handling Air-Sensitive (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine and its metal complexes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As a tridentate ligand, this compound is invaluable in coordination chemistry, particularly for catalysis and the development of functional materials.[1] However, the air-sensitive nature of its complexes necessitates meticulous handling to ensure experimental success and reproducibility.[2][3][4] This resource combines established protocols with field-proven insights to help you navigate the challenges of working with these sensitive compounds.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when starting to work with this compound and its complexes.
Q1: What makes the metal complexes of this compound air-sensitive?
A1: The air sensitivity of these complexes typically arises from the metallic center. Many transition metal complexes, especially those with metals in low oxidation states, are susceptible to oxidation by atmospheric oxygen.[4] Additionally, the presence of the propargyl group (a prop-2-yn-1-yl moiety) can introduce reactivity, and the pyridyl and amine donor groups can influence the electronic properties of the metal center, potentially making it more reactive towards oxygen and moisture.[1][5]
Q2: What are the initial signs of decomposition in my complex?
A2: Visual inspection is the first line of defense. Common signs of decomposition for air-sensitive compounds include:
-
Color Change: A noticeable and often irreversible change in the color of the solid or solution.
-
Precipitation: The formation of an insoluble material in a previously clear solution.
-
Broadening of NMR Signals: In solution, decomposition can lead to a mixture of species, resulting in broadened signals in your NMR spectrum.
-
Changes in IR Spectra: The appearance of new bands, for instance, those corresponding to C=O stretches if oxidation occurs, can indicate decomposition.
Q3: Which inert gas, nitrogen or argon, is better for handling these complexes?
A3: For most applications involving this compound complexes, high-purity nitrogen is sufficient and more economical.[6] However, if you are working with highly reactive complexes or systems where dinitrogen could potentially act as a ligand, argon is the preferred choice due to its greater inertness.[4][6]
Q4: How should I properly store the ligand and its complexes?
A4: The ligand, this compound, should be stored in a cool (2-8°C), dry environment.[1] The metal complexes, being air-sensitive, must be stored under an inert atmosphere.[4] The most effective method is within a glovebox.[4] If a glovebox is unavailable, storing the complex in a sealed Schlenk flask under a positive pressure of inert gas in a desiccator is a viable alternative.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Scenario 1: Ligand Synthesis and Purification Issues
Problem: Low yield or impurities during the synthesis of this compound.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction of bis(pyridin-2-ylmethyl)amine with propargyl bromide may not have gone to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed before workup. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
-
-
Side Reactions: The amine starting material can undergo multiple alkylations or other side reactions.
-
Solution: Use a stoichiometric amount of the alkylating agent (propargyl bromide) and add it slowly to the reaction mixture to minimize over-alkylation. Maintaining a low reaction temperature can also help control side reactions.
-
-
Purification Challenges: The product may be difficult to separate from starting materials or byproducts.
-
Solution: Column chromatography is typically effective for purifying the ligand. A gradient elution of ethyl acetate in hexanes on silica gel is a good starting point. Ensure your solvents are of high purity to avoid introducing contaminants.
-
Troubleshooting Scenario 2: Complex Formation and Isolation Problems
Problem: The formation of the desired metal complex is unsuccessful, or the isolated product is impure.
Potential Causes & Solutions:
-
Air or Moisture Contamination: Even trace amounts of oxygen or water can interfere with the complexation reaction, leading to the formation of metal oxides or hydroxides.[4][7]
-
Incorrect Stoichiometry: The metal-to-ligand ratio is crucial for the formation of the desired complex.
-
Solution: Carefully calculate and measure the amounts of your metal precursor and ligand. It may be necessary to perform a series of small-scale reactions with varying stoichiometries to find the optimal ratio.
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the stability of the resulting complex.
-
Solution: If the complex precipitates prematurely or is insoluble, try a different solvent or a solvent mixture. For polar complexes, solvents like acetonitrile or dimethylformamide (DMF) might be suitable, while less polar complexes may require tetrahydrofuran (THF) or dichloromethane (DCM). Always ensure the chosen solvent is compatible with your air-sensitive protocol.
-
Troubleshooting Scenario 3: Decomposition During Characterization
Problem: The complex appears stable upon isolation but decomposes during characterization (e.g., in an NMR tube or during mass spectrometry analysis).
Potential Causes & Solutions:
-
Exposure to Air During Sample Preparation: The sample may have been briefly exposed to air during transfer to the characterization instrument.
-
Solution: Prepare NMR samples in a glovebox using deuterated solvents that have been stored over molecular sieves. For mass spectrometry, use a system with an inert atmosphere interface if available. If not, prepare the sample in a glovebox and seal it in a vial for transport to the instrument, minimizing the time it is exposed to the atmosphere.
-
-
Reaction with Deuterated Solvents: Some reactive complexes can react with certain deuterated solvents.
-
Solution: If you suspect a reaction with the solvent, try a different deuterated solvent. For example, if you observe decomposition in CDCl3, consider using benzene-d6 or THF-d8.
-
-
Thermal Instability: The complex may be thermally sensitive and decompose at room temperature over time.
-
Solution: Perform characterization at low temperatures whenever possible. For NMR, this can be achieved using a variable temperature probe. Store samples at low temperatures and minimize their time at room temperature.
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Handling Air-Sensitive Complexes using a Schlenk Line
This protocol outlines the fundamental steps for manipulating air-sensitive compounds on a Schlenk line.[4][6]
Materials:
-
Schlenk line with dual vacuum and inert gas manifolds
-
Oven-dried Schlenk flasks and other glassware
-
Cannulas and syringes
-
Dry, degassed solvents
-
This compound complex
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120°C for several hours) and assembled while hot.
-
Inerting the Flask: Attach the Schlenk flask to the Schlenk line via thick-walled tubing. Evacuate the flask under high vacuum and then refill it with inert gas. Repeat this vacuum/inert gas cycle three to five times to ensure a completely inert atmosphere.[4]
-
Adding Solids: If adding a solid complex, do this under a positive flow of inert gas. Briefly remove the stopper and add the solid quickly.
-
Adding Solvents: Use a cannula or a gas-tight syringe to transfer dry, degassed solvents from a solvent still or a septum-sealed bottle into the Schlenk flask.[4]
-
Running the Reaction: Conduct the reaction under a slight positive pressure of inert gas. This can be achieved by using a bubbler on the inert gas outlet of the Schlenk line.
-
Work-up and Isolation: All work-up procedures, such as filtration or solvent removal, should be performed using specialized Schlenk glassware and techniques to maintain an inert atmosphere.
Workflow for Troubleshooting Complex Decomposition
This workflow provides a logical sequence of steps to diagnose and resolve issues with complex instability.
Caption: Troubleshooting workflow for complex decomposition.
IV. Data Presentation
Table 1: Recommended Solvent Purity and Degassing Methods
| Solvent | Recommended Purity | Drying Agent | Degassing Method |
| Tetrahydrofuran (THF) | ≥99.9%, anhydrous | Sodium/benzophenone | Freeze-pump-thaw (3 cycles) |
| Dichloromethane (DCM) | ≥99.8%, anhydrous | Calcium hydride | Sparging with inert gas |
| Acetonitrile | ≥99.8%, anhydrous | Calcium hydride | Sparging with inert gas |
| Toluene | ≥99.8%, anhydrous | Sodium/benzophenone | Freeze-pump-thaw (3 cycles) |
V. Concluding Remarks
The successful handling of air-sensitive this compound complexes is achievable with careful planning, the right equipment, and a thorough understanding of the techniques involved. By anticipating potential challenges and having a systematic approach to troubleshooting, researchers can save valuable time and resources, ultimately accelerating their scientific discoveries. This guide serves as a starting point, and we encourage you to consult the cited literature for more detailed information on specific procedures and concepts.
VI. References
-
Development of Techniques for Handling Organometallic Compounds. (n.d.). Retrieved from
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from
-
A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. (2011). PubMed. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. Retrieved from [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Retrieved from [Link]
-
Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
-
The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. Retrieved from [Link]
-
Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. (2024). RSC Publishing. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and properties of metal-ligand complexes with endohedral amine functionality. (2011). PubMed. Retrieved from [Link]
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- 5. CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns [mdpi.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
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- 9. solvation.de [solvation.de]
Technical Support Center: Enhancing the Aqueous Solubility of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to explain the causality behind experimental choices, providing you with a robust framework for overcoming these issues in your work.
Compound Profile: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule . Its structure dictates its behavior in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N₃ | [1] |
| Molecular Weight | 237.30 g/mol | [1] |
| Structure | Two pyridine rings and a propargyl group attached to a central tertiary amine. | [1] |
| Predicted Lipophilicity (XLogP3) | 1.3 | [1] |
| Key Functional Groups | Tertiary aliphatic amine, two pyridine nitrogens (basic), alkyne group. |
The molecule's structure, featuring two relatively large, hydrophobic pyridine rings and a hydrocarbon chain, suggests that its intrinsic aqueous solubility will be low.[2][3] However, the presence of three basic nitrogen atoms is the key to manipulating and improving its solubility.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing both the underlying principles and actionable protocols.
Q1: I'm observing very low solubility of my compound in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
Answer: This is expected behavior due to the molecule's structural characteristics. The two pyridine rings and the propargyl group create a significant hydrophobic surface area, which is energetically unfavorable to interact with the highly polar hydrogen-bonding network of water.[4] At neutral pH, the basic nitrogen atoms are largely uncharged (in their free base form), meaning the molecule as a whole is not polar enough to dissolve readily in water.
Q2: What is the simplest and most immediate strategy I can use to increase its solubility for an in vitro assay?
Answer: The most direct method is pH adjustment . Since this compound contains three basic nitrogen atoms (one tertiary amine and two pyridinic), reducing the pH of the aqueous medium will protonate these sites. This protonation converts the neutral molecule into a cationic salt form (an ammonium salt), which is significantly more polar and thus more water-soluble.[5][6][7]
This protocol helps you determine the optimal pH for solubilizing your compound.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.5 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.5).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.
-
Equilibration: Add a small aliquot of the stock solution to each buffer to create a supersaturated suspension. Ensure the final DMSO concentration is low (<1%) to minimize its effect on solubility.
-
Agitation: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.
Q3: pH adjustment is not an option for my biological experiment, as it would affect cell viability or protein activity. What should I try next?
Answer: When pH modulation is not feasible, using co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the energy penalty required to create a cavity for the hydrophobic solute, thereby increasing solubility.[10][11]
-
Principle: Co-solvents like DMSO, ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) disrupt water's hydrogen bond network, making the environment more favorable for your non-polar compound.[8]
-
Common Issues & Solutions:
-
Issue: The compound precipitates when the stock solution (in 100% co-solvent) is added to the aqueous buffer.
-
Solution: This is a common problem. Try adding the aqueous buffer to your stock solution slowly while vortexing. Alternatively, prepare intermediate dilutions in mixtures of co-solvent and water before the final dilution.
-
-
Issue: The required co-solvent concentration is toxic to my cells or inhibits my enzyme.
-
Solution: Screen multiple co-solvents to find the one that is effective at the lowest, non-toxic concentration. See the table below for common options. For highly sensitive systems, you may need to consider more advanced techniques like cyclodextrin formulation.
-
-
| Co-Solvent | Typical Concentration | Use Case & Considerations |
| DMSO | 0.1% - 5% | Excellent solubilizing power. Can be toxic to some cell lines above 0.5%. |
| Ethanol | 1% - 10% | Generally well-tolerated but can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 1% - 20% | Common in pharmaceutical formulations. Less toxic than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | A low-toxicity polymer used in many drug formulations.[12] |
Q4: I need a more sophisticated formulation for in vivo studies to avoid co-solvent toxicity. What are my options?
Answer: For applications demanding high biocompatibility, cyclodextrin-based inclusion complexation is an excellent strategy. Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The hydrophobic portions of your compound can be encapsulated within this cavity, forming a "host-guest" inclusion complex.[15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule without chemical modification.[16]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe choice for parenteral applications.[13]
-
Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., at a 1:1, 1:2, or 1:5 molar ratio to the drug) in purified water with stirring.
-
Dissolve Drug: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Combine: Add the drug solution dropwise to the stirring cyclodextrin solution.
-
Equilibrate: Continue stirring the mixture for an extended period (24-72 hours) to allow for efficient complex formation.
-
Isolate: The resulting solution can often be filtered and used directly, or it can be lyophilized (freeze-dried) to produce a stable, water-soluble powder of the drug-cyclodextrin complex.[16]
Q5: For long-term drug development, I need a stable, solid, and soluble form of the compound itself. What is the industry-standard approach?
Answer: The definitive strategy for improving the dissolution and apparent solubility of a basic compound for pharmaceutical development is salt formation .[17] This process involves reacting your basic "free base" compound with a suitable acid to form a stable, crystalline salt. More than 50% of approved drugs are administered as salts.[18]
A well-chosen salt form can offer several advantages over the free base:
-
Increased Dissolution Rate: The ionic nature of the salt lattice often leads to faster dissolution in aqueous media.[19]
-
Higher Apparent Solubility: Salts can generate supersaturated solutions upon dissolution, which can enhance absorption.[19]
-
Improved Stability and Handling: Crystalline salts are often more physically and chemically stable than the free base.
A full salt screening campaign is a complex undertaking, but it generally involves reacting the free base with a library of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate) under various crystallization conditions to identify stable, crystalline salt forms with optimal properties.
Finally, if all other methods are insufficient, a prodrug strategy can be employed. This involves chemically modifying the molecule to attach a highly soluble promoiety, which is designed to be cleaved in vivo to release the active parent drug.[20][21][22][23] This is a resource-intensive approach best reserved for high-value lead candidates where other formulation strategies have failed.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 19, 2026.
- Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved January 19, 2026.
- U.S. National Library of Medicine. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Retrieved January 19, 2026.
- U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved January 19, 2026.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 19, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 19, 2026.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Retrieved January 19, 2026.
- U.S. National Library of Medicine. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. PubMed Central. Retrieved January 19, 2026.
- ResearchGate. (2025, August 6). Prodrug strategies to overcome poor water solubility. Retrieved January 19, 2026.
- Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026.
- ProQuest. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 19, 2026.
- U.S. National Library of Medicine. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved January 19, 2026.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved January 19, 2026.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved January 19, 2026.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- U.S. National Library of Medicine. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed Central. Retrieved January 19, 2026.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 19, 2026.
- MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved January 19, 2026.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved January 19, 2026.
- Quora. (2021, July 17).
- PubChem. (n.d.). This compound | C15H15N3. Retrieved January 19, 2026.
- Solubility and pH of amines. (n.d.). Retrieved January 19, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 19, 2026.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved January 19, 2026.
- ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
- Reddit. (2022, June 22). Water Solubility of Organic Compounds Tips?. r/OrganicChemistry. Retrieved January 19, 2026.
- JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved January 19, 2026.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved January 19, 2026.
- ResearchGate. (2025, August 9). (PDF)
- ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level?. Retrieved January 19, 2026.
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Technical Support Center: Minimizing Cytotoxicity of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine-Based Probes
Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for researchers utilizing probes based on the (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (PPA) scaffold. The PPA core, a derivative of bis(2-pyridylmethyl)amine, is a powerful tridentate ligand used extensively in coordination chemistry and as a foundational structure for developing sophisticated chemical probes.[1][2][3] Its ability to form stable complexes with transition metals makes it invaluable for designing sensors and probes to investigate biological systems.[1][2]
However, the very properties that make PPA an excellent metal chelator can also be a source of significant cytotoxicity. By sequestering essential metal ions like zinc and copper, PPA-based probes can disrupt critical enzymatic functions, leading to off-target effects and cell death.[4][5][6] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate these cytotoxic effects, ensuring the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding PPA probe cytotoxicity.
Q1: My cells are dying rapidly after I add my PPA-based probe. What is the most likely cause?
A: The primary cause of cytotoxicity from PPA-based probes is their inherent metal-chelating capability. The bis(pyridin-2-yl)methylamine core avidly binds to intracellular metal ions, particularly Zn²⁺ and Cu²⁺, which are essential cofactors for numerous enzymes and structural proteins. Depleting these ions can inhibit metalloenzymes, induce oxidative stress, and trigger apoptotic pathways.[4][5] The first step in troubleshooting is always to re-evaluate the probe concentration.[7][8]
Q2: How do I determine a safe, effective concentration for my PPA probe?
A: The optimal concentration is a balance between achieving a detectable signal and maintaining cell health. You must perform a dose-response curve to determine the concentration at which your probe is effective without causing significant cell death. A standard approach is to test a range of concentrations (e.g., from 0.1 µM to 50 µM) and assess cell viability after a relevant incubation period using an assay like MTT or LDH release. The lowest concentration that gives a robust signal should be used for all subsequent experiments.[7][9]
Q3: Could the solvent, like DMSO, be the source of the cytotoxicity?
A: Yes, the vehicle solvent can contribute to cytotoxicity, especially at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but some, particularly primary cells, are sensitive to concentrations as low as 0.1%.[10][11] It is critical to prepare a "vehicle-only" control (e.g., cells treated with the same final concentration of DMSO as your highest probe concentration) to distinguish between solvent-induced and probe-induced toxicity.[12] If DMSO toxicity is suspected, try to dissolve the probe at a higher stock concentration to reduce the final volume added to your cell media.
Q4: Does the incubation time with the probe matter?
A: Absolutely. Cytotoxic effects are often time-dependent. A concentration that is well-tolerated for a 1-hour incubation may be lethal after 24 hours. You should perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) at your chosen probe concentration to identify the optimal experimental window that provides a good signal before significant cell death occurs.
Q5: Are there less toxic alternatives or controls I can use?
A: Yes. The best practice is to use an orthogonal control—a structurally different probe that targets the same analyte—to confirm that the observed biological effect is on-target.[7][8] Additionally, a negative control, which is a structurally similar analog of your PPA probe that lacks the metal-chelating moiety, is invaluable.[7][8] If such a compound is not available, modifying the PPA structure to reduce its chelating affinity could be a synthetic strategy to lower toxicity.
Part 2: Troubleshooting Guide: Specific Experimental Issues
This section provides a problem-solution format for specific issues encountered during experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence and widespread cell death. | 1. Probe concentration is too high , leading to off-target binding and cytotoxicity.[7][13] 2. Phototoxicity: The combination of high probe concentration and excitation light is generating reactive oxygen species (ROS), damaging cells.[14] | 1. Perform a dose-response curve. Start from a low concentration (e.g., 0.1 µM) and titrate up. Determine the lowest concentration that provides a usable signal.[7] 2. Reduce light exposure. Decrease the intensity of the excitation light and the duration of exposure during imaging. Use a more sensitive detector if possible. |
| Signal is weak at non-toxic concentrations. | 1. Suboptimal incubation time. 2. Probe instability in culture medium. 3. Low target abundance. | 1. Optimize incubation time. Test various time points to see if the signal improves before cytotoxicity becomes an issue. 2. Test probe stability. Incubate the probe in media for the duration of your experiment and measure its fluorescence/activity to check for degradation. 3. Consider a signal amplification strategy if available for your application. |
| Control cells (untreated) are also dying. | 1. Poor cell health prior to the experiment.[15] 2. Contamination (mycoplasma, bacteria, fungi).[16] 3. Environmental stress (incubator CO₂, temperature, or humidity fluctuations).[15] | 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Do not use over-confluent cultures.[16] 2. Regularly test for mycoplasma contamination. 3. Calibrate and monitor incubator conditions. |
| Results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. | Different assays measure different aspects of cell death. MTT measures metabolic activity, which can be inhibited without immediate cell lysis.[17][18] LDH measures plasma membrane rupture (necrosis/late apoptosis).[17][19] | Use a multi-parametric approach. Combine a metabolic assay (MTT) with a membrane integrity assay (LDH or Trypan Blue). For a more detailed analysis, use Annexin V/PI staining to distinguish between early apoptosis, late apoptosis, and necrosis.[20] |
| Serum starvation before the experiment increases probe toxicity. | Serum starvation arrests cells in the G0/G1 phase and can make them more susceptible to stress. [21][22][23] Removing serum factors can compromise cell membrane integrity and stress response pathways.[22] | Re-evaluate the need for serum starvation. If it is not essential for your assay, perform the experiment in a complete medium. If starvation is required, try reducing the duration or using a low-serum medium (e.g., 1-2% FBS) instead of a serum-free medium.[21] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving cytotoxicity issues with PPA-based probes.
Caption: A step-by-step workflow for troubleshooting PPA probe cytotoxicity.
Part 3: Protocols for Cytotoxicity Assessment & Mitigation
Accurate assessment of cytotoxicity is paramount. Here are detailed protocols for key assays.
Protocol 1: Determining IC50 with MTT Assay (Metabolic Activity)
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases into an insoluble purple formazan, indicating metabolic activity.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of your PPA probe in a complete culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well. Include wells for "untreated control" and "vehicle control."
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability vs. probe concentration and determine the IC50 value (the concentration that inhibits 50% of the metabolic activity).
Protocol 2: Assessing Membrane Integrity with LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[25] It is a reliable indicator of necrosis or late apoptosis.
-
Experimental Setup: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit. Add 50 µL of the LDH reaction mixture to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Use the kit's controls (low control for spontaneous LDH release, high control for maximum LDH release) to calculate the percentage of cytotoxicity for each probe concentration.
Protocol 3: Differentiating Apoptosis and Necrosis with Annexin V & PI Staining
This flow cytometry-based assay provides the most detailed information. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[20]
-
Cell Treatment: Treat cells grown in a 6-well plate with the PPA probe at the desired concentrations. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL working stock).[26][27]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20][27]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[20]
-
Analysis: Analyze the samples by flow cytometry immediately.
Part 4: Appendices
Diagram 1: Potential Mechanism of PPA-Induced Cytotoxicity
The primary mechanism involves the chelation of essential intracellular metal ions, disrupting homeostasis and leading to cell death.
Caption: PPA probes can chelate essential metal ions, leading to enzyme inactivation and cell death.
Diagram 2: Decision Tree for Selecting a Cytotoxicity Assay
Choosing the right assay depends on the specific question you are asking.
Caption: A guide for selecting the appropriate cytotoxicity assay for your experimental needs.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. Retrieved from [Link]
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Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
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Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
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Taşdemir, R. B., Çelebi, B., Güney, F. Ö., Uyan, F., & Dayan, S. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. Retrieved from [Link]
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Beal, M. F., et al. (1997). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Methods. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Di, W. (2008). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Retrieved from [Link]
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de la Torre, E., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Pakistan Journal of Medical Sciences. Retrieved from [Link]
-
Antolin, A. A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. Retrieved from [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]
-
Song, S., et al. (2023). LDH release and MTT assay-based cytotoxicity analysis across experimental groups. ResearchGate. Retrieved from [Link]
-
Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]
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Gandalovičová, A., et al. (2022). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. BMC Cancer. Retrieved from [Link]
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Borenfreund, E., & Puerner, J. A. (1987). Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro. Toxicology. Retrieved from [Link]
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ResearchGate. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
-
Que, E. L., et al. (2008). Stimulus-Responsive Prochelators for Manipulating Cellular Metals. Journal of the American Chemical Society. Retrieved from [Link]
-
Franz, K. J. (2021). Metal Pro-Chelators as Therapeutic Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Reddy, A., et al. (2023). Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study. Heliyon. Retrieved from [Link]
-
Li, T., et al. (2018). Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. Experimental and Therapeutic Medicine. Retrieved from [Link]
-
Wang, G., et al. (2019). Serum starvation induces cell death in NSCLC via miR-224. OncoTargets and Therapy. Retrieved from [Link]
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Zielińska, A., et al. (2021). Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine. Materials. Retrieved from [Link]
-
Workman, P., & Collins, I. (2017). The era of high-quality chemical probes. Science. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Flora, S. J., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]
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Nielsen, C. B., et al. (2010). N,N-Bis(2-pyridylmethyl)aniline. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-pyridylmethyl)amine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbis(2-pyridylmethyl)amine. Retrieved from [Link]
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- 4. Stimulus-Responsive Prochelators for Manipulating Cellular Metals - PMC [pmc.ncbi.nlm.nih.gov]
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long-term storage and stability of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Welcome to the technical support center for (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (CAS 950984-75-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile tridentate nitrogen ligand in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture .[1] Some suppliers recommend cold-chain transportation, underscoring its potential sensitivity to temperature fluctuations.[2] While storage at room temperature in a desiccator is acceptable for short periods, refrigeration is advised for storage longer than a few weeks to minimize the risk of degradation.
Q2: How stable is the compound in common organic solvents?
A2: While specific long-term stability data in various solvents is not extensively published, based on the chemical structure, stability is expected to be highest in aprotic, anhydrous solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Protic solvents, especially in the presence of trace acids or bases, could potentially facilitate side reactions involving the propargyl group. For prolonged storage in solution, it is recommended to prepare fresh solutions before use.
Q3: What are the likely degradation pathways for this compound?
A3: this compound has three key structural motifs that can be susceptible to degradation under certain conditions: the propargyl group, the tertiary amine, and the pyridine rings.
-
Oxidation: The tertiary amine and the pyridine rings can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.[3][4] This can lead to the formation of N-oxides or other oxidized byproducts, which may affect the ligand's coordination properties.
-
C-N Bond Cleavage: The benzyl-type C-N bonds can be susceptible to cleavage under certain reductive or harsh acidic/basic conditions. There is evidence from similar compounds that degradation can lead to the formation of dipicolylamine.
-
Propargyl Group Reactivity: The terminal alkyne of the propargyl group is reactive and can undergo various transformations, including dimerization (Glaser coupling) in the presence of copper catalysts and oxygen, or hydration in the presence of acid and water.
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the compound can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector can be used to determine the purity of the sample.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.[5]
It is advisable to obtain a certificate of analysis from the supplier, which should provide purity information from one or more of these techniques.
Troubleshooting Guide for Experimental Applications
This section provides guidance on common issues encountered when using this compound as a ligand in catalytic reactions, particularly with transition metals like copper.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no catalytic activity | 1. Ligand Degradation: The ligand may have degraded due to improper storage or handling. 2. Incomplete Complex Formation: The ligand may not be effectively coordinating to the metal center. 3. Catalyst Poisoning: Impurities in the reagents or solvents may be poisoning the catalyst. | 1. Verify Ligand Purity: Run a fresh ¹H NMR or HPLC of your ligand stock. If degradation is suspected, use a fresh, unopened sample or repurify the existing stock. 2. Optimize Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal precursor is crucial. Titrate the ligand-to-metal ratio to find the optimal conditions for complex formation. 3. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and anhydrous where necessary. Impurities such as water or other coordinating species can interfere with catalysis. |
| Inconsistent reaction yields | 1. Variability in Ligand Quality: The purity of the ligand may vary between batches. 2. Sensitivity to Air/Moisture: The catalytic species may be sensitive to atmospheric oxygen or water. | 1. Standardize Ligand Source: Use a ligand from a single, reputable supplier and a single lot number for a series of experiments. 2. Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture from your reactions. Degas solvents thoroughly before use. |
| Formation of unexpected byproducts | 1. Side Reactions of the Propargyl Group: The propargyl group may be participating in side reactions, such as Glaser coupling in the presence of copper and oxygen. 2. Ligand Oxidation: The ligand itself may be undergoing oxidation, leading to the formation of catalytically inactive species.[3][4] | 1. Strictly Anaerobic Conditions: When using copper catalysts, it is critical to maintain a strictly anaerobic environment to prevent oxidative coupling of the propargyl group. 2. Use of Antioxidants (with caution): In some cases, the addition of a small amount of a non-coordinating antioxidant may be beneficial, but this should be carefully evaluated for its impact on the desired reaction. |
| Difficulty in product purification | 1. Ligand-Related Impurities: The product may be contaminated with the free ligand or its degradation products. | 1. Aqueous Wash: A dilute acid wash (e.g., 0.1 M HCl) can often help to remove the basic ligand and its byproducts from the organic phase containing the desired product. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation of the product from ligand-related impurities. |
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the obtained spectrum with a reference spectrum to confirm the structure and identify any impurity peaks.
Caption: Workflow for purity assessment of this compound by ¹H NMR.
References
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.
- Dhara, K., et al. (2017). Controlling the oxidation of bis-tridentate cobalt(ii) complexes having bis(2-pyridylalkyl)amines: ligand vs. metal oxidation. Dalton Transactions, 46(3), 859-867.
- Dhara, K., et al. (2017). Controlling oxidation of bis-tridentate cobalt(II) complexes having bis(2-pyridylalkyl)amines: Ligand vs. metal oxidation.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Rault-Berthelot, J., et al. (2007). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- 5. This compound | C15H15N3 | CID 101448398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Bio-conjugation with (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Welcome to the technical support resource for bio-conjugation utilizing the tridentate ligand, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and refined protocols for successful and reproducible bio-conjugation experiments. The information herein is curated to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
I. Understanding the Core Chemistry: The Role of this compound in CuAAC
This compound is a tridentate ligand that plays a crucial role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[][2][3] Its function is to form a stable complex with the copper catalyst, which is essential for several reasons:
-
Stabilization of the Catalytically Active Cu(I) State: The active catalyst in CuAAC is the Copper(I) ion (Cu⁺).[4][5] This oxidation state is prone to oxidation to the inactive Copper(II) (Cu²⁺) state, especially in the presence of oxygen.[4][6] The ligand's pyridyl and amine donor groups bind to and stabilize the Cu(I) ion, protecting it from oxidation and ensuring a sustained catalytic cycle.[7]
-
Enhancing Reaction Kinetics: By forming a complex with the copper ion, the ligand can accelerate the rate of the cycloaddition reaction.[6][8] This allows for efficient conjugation even at low concentrations of biomolecules.
-
Preventing Biomolecule Damage: Free copper ions can generate reactive oxygen species (ROS) in the presence of a reducing agent like sodium ascorbate, which can lead to the oxidation and degradation of sensitive biomolecules such as proteins and nucleic acids.[9][10] The ligand sequesters the copper ion, mitigating the generation of ROS and protecting the integrity of the biological sample.[8][11]
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that you may encounter during your bio-conjugation experiments and provides actionable solutions based on established principles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Conjugation Yield | 1. Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).2. Inhibitory Buffer Components: Buffers like Tris can chelate copper and inhibit the reaction.[8][9]3. Insufficient Reagents: Incorrect stoichiometry of alkyne, azide, copper, ligand, or reducing agent.4. Degraded Reducing Agent: Sodium ascorbate solution is not freshly prepared and has oxidized. | 1. Ensure you are using a sufficient excess of a fresh reducing agent (e.g., sodium ascorbate). Degas your reaction mixture with an inert gas like argon or nitrogen.[12]2. Use compatible buffers such as phosphate, carbonate, or HEPES at a pH range of 6.5-8.0.[9]3. Optimize the concentrations of all reaction components. A good starting point is a 5:1 ligand to copper ratio.[8][9]4. Always prepare sodium ascorbate solutions fresh before use.[13] | 1. A reducing agent is necessary to maintain copper in its active Cu(I) state.[8] Removing oxygen minimizes re-oxidation.2. Tris buffer contains an amine that can compete with the ligand for copper binding, thus inhibiting catalysis.[8]3. The optimal ratio of reactants is crucial for driving the reaction to completion.4. Ascorbate readily oxidizes in solution, losing its reducing capacity. |
| Protein Aggregation or Precipitation | 1. Oxidative Damage: Generation of reactive oxygen species (ROS) by free copper ions.[9][10]2. Ascorbate Byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with protein functional groups.[9][10] | 1. Increase the ligand-to-copper ratio (e.g., 5:1 or higher) to better sequester the copper ions.[8][9] Consider degassing the solution.[12]2. Add a scavenger for reactive carbonyl compounds, such as aminoguanidine, to the reaction mixture.[9] | 1. A higher ligand concentration provides better protection for the copper catalyst, reducing its ability to generate ROS.[8][9]2. Aminoguanidine intercepts reactive byproducts of ascorbate oxidation, preventing them from crosslinking proteins.[9] |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the ligand, copper salt, and biomolecules can affect the outcome.2. Oxygen Sensitivity: Inconsistent exclusion of atmospheric oxygen. | 1. Use high-purity reagents from a reliable source. Characterize your alkyne- or azide-modified biomolecules to confirm modification.2. Standardize your protocol for degassing or working under an inert atmosphere for sensitive applications.[12] | 1. Impurities can interfere with the catalytic cycle or react with the biomolecules.2. Oxygen is a primary cause of catalyst deactivation, and its presence can lead to significant variability. |
| Difficulty in Purifying the Conjugate | 1. Excess Reagents: Unreacted small molecules (azide/alkyne tags, ligand, copper) remain in the final product.2. Biomolecule Adsorption: The conjugated protein may non-specifically bind to purification resins. | 1. Utilize purification methods appropriate for separating biomolecules from small molecules, such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane.[14]2. For copper removal, consider using a copper-chelating resin, but be aware that it may also bind to your biomolecule.[8][15] Extensive washing during purification is crucial. | 1. These methods separate molecules based on size, allowing for the efficient removal of small molecule contaminants.[14]2. Some biomolecules have an affinity for certain purification media, necessitating careful selection and optimization of the purification strategy. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A: A general starting point is to use a 5-fold excess of the ligand relative to the copper concentration.[8][9] This ensures that the copper is sufficiently chelated, which both protects the catalyst and your biomolecule.[8][9] However, the optimal ratio may vary depending on the specific application and the sensitivity of your biomolecules.
Q2: Can I use a pre-formed complex of this compound and Cu(I)?
A: While it is possible to use a pre-formed Cu(I)-ligand complex, the more common and often more convenient method is to generate the active catalyst in situ. This is typically done by mixing the ligand with a Cu(II) salt (e.g., CuSO₄) followed by the addition of a reducing agent like sodium ascorbate.[5]
Q3: My biomolecule is sensitive to reducing agents. Are there alternatives to sodium ascorbate?
A: While sodium ascorbate is the most common reducing agent, other options have been explored.[16] However, for sensitive biomolecules, a key strategy is to minimize the required concentration of both copper and the reducing agent by using an effective ligand like this compound and by rigorously excluding oxygen from the reaction.
Q4: How do I remove the copper catalyst after the reaction?
A: Post-reaction purification is critical, especially for in vivo applications.[14] Methods like size-exclusion chromatography, dialysis, or ultrafiltration are effective for removing the copper-ligand complex and other small molecules from the final bioconjugate.[14] The addition of a strong chelating agent like EDTA can also help to sequester any remaining copper ions, although this may not be suitable for all downstream applications.
Q5: What is the recommended order of addition for the reagents?
A: To prevent the formation of undesirable side products and to ensure the stability of the catalyst, it is recommended to first mix the copper salt (e.g., CuSO₄) with the this compound ligand. This pre-formed complex is then added to the solution containing your alkyne- and azide-functionalized biomolecules. The reaction is then initiated by the addition of a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[9]
IV. Experimental Protocols and Workflows
Protocol 1: General Procedure for Protein-Small Molecule Conjugation
This protocol describes a general method for conjugating an alkyne-modified protein with an azide-containing small molecule.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Azide-functionalized small molecule (e.g., a fluorescent dye)
-
This compound ligand solution (e.g., 10 mM in DMSO or water)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride solution (e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography column or ultrafiltration device)
Workflow Diagram:
Caption: Workflow for protein-small molecule conjugation via CuAAC.
Step-by-Step Procedure:
-
Preparation: In a microcentrifuge tube, combine your alkyne-modified protein and azide-functionalized small molecule in the desired molar ratio in a compatible buffer.
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix. For a final reaction volume of 1 mL with a final copper concentration of 100 µM, you would mix 10 µL of 10 mM CuSO₄ with 50 µL of 10 mM this compound ligand solution (for a 5:1 ligand:copper ratio). Let this mixture stand for 1-2 minutes.
-
Reaction Assembly: Add the catalyst premix to the protein/azide mixture. If desired, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light if using a fluorescent dye.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography or an ultrafiltration device to remove unreacted small molecules, the catalyst, and the ligand.[14]
-
Analysis: Analyze the purified conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and purity.
Protocol 2: Optimization of Reaction Conditions
To determine the optimal conditions for your specific system, it is advisable to perform a series of small-scale trial reactions. A fluorogenic azide or alkyne can be a useful tool for quickly assessing reaction efficiency.[11][15]
Troubleshooting Logic Diagram:
Caption: A logical approach to troubleshooting low yield in CuAAC reactions.
V. References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Agyekum, I., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4814. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Presolski, S. I., et al. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(40), 14123-14125. Available at: [Link]
-
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Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS chemical biology, 5(3), 235-245. Available at: [Link]
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ResearchGate. (2016). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Retrieved from [Link]
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bioRxiv. (2025). Reactive oxygen generation by minimal copper binding peptide motifs. Retrieved from [Link]
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MDPI. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Alkyne-Modified Ligands: Profiling (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Abstract
In the landscape of modern coordination chemistry and drug development, the strategic functionalization of ligands is paramount for tailoring the properties of metal complexes. The introduction of alkyne moieties, in particular, has opened new avenues for post-synthetic modification via "click" chemistry, enabling applications ranging from catalysis to bioconjugation. This guide provides a detailed comparison of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a versatile tridentate ligand, with other notable alkyne-modified ligands. We will delve into their synthesis, coordination behavior, and performance in key applications, supported by experimental data and protocols to inform ligand selection for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Alkyne-Modified Ligands
The bis(2-picolyl)amine (BPA) scaffold is a well-established N,N,N-tridentate chelating agent known for its ability to form stable complexes with a wide array of transition metals.[1][2] The functionalization of the secondary amine of the BPA core allows for the introduction of various pendant groups that can modulate the steric and electronic properties of the resulting metal complexes. The incorporation of a terminal alkyne, specifically a propargyl group, endows the ligand with a reactive handle for covalent modification through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] This bioorthogonal reactivity is invaluable for applications such as immobilizing catalysts, conjugating biomolecules, and constructing complex molecular architectures.[5][6]
This compound , also known as N-propargyl-di(2-picolyl)amine, has emerged as a key player in this field. Its rigid, yet tunable structure, combined with the strong metal-binding affinity of the two pyridyl groups and the tertiary amine, makes it a valuable component in the design of catalysts for reactions like C-H activation and cross-coupling.[7] This guide will compare this ligand to other alkyne-functionalized chelators to highlight its unique advantages and contextualize its utility.
Profile: this compound
This compound (CAS 950984-75-5) is a tridentate ligand featuring the bis(2-picolyl)amine core functionalized with a propargyl group.[8][9]
Molecular Structure:
Synthesis
The synthesis of this compound is typically achieved through the alkylation of bis(2-picolyl)amine with propargyl bromide in the presence of a base.[1] This straightforward, one-step reaction provides high yields of the desired product.
Experimental Protocol: Synthesis of N-propargyl-di(2-picolyl)amine [1]
-
Dissolution: Dissolve bis(2-picolyl)amine in a suitable organic solvent, such as acetonitrile or chloroform.
-
Base Addition: Add a slight excess of a non-nucleophilic base, like triethylamine or potassium carbonate, to the solution.
-
Alkylation: Slowly add propargyl bromide to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-propargyl-di(2-picolyl)amine.
Coordination Chemistry and Applications
The three nitrogen atoms of the BPA core form a stable tridentate chelate with a variety of transition metal ions, including copper, zinc, nickel, and cobalt.[10][11] The resulting metal complexes often exhibit distorted octahedral or square pyramidal geometries. The propargyl group provides a terminal alkyne that can be further functionalized post-coordination.
Key Applications:
-
Homogeneous Catalysis: Copper complexes of this ligand have shown potential in various catalytic reactions.[12][13] The tunable electronic environment around the metal center, influenced by the pyridine rings, can be exploited to optimize catalytic activity.
-
Bioconjugation: The terminal alkyne allows for the attachment of the metal complex to biomolecules (e.g., proteins, DNA) that have been modified to contain an azide group.[5] This is particularly useful for developing targeted therapeutic or diagnostic agents.
-
Materials Science: The ability to immobilize these metal complexes onto solid supports via the alkyne handle is advantageous for creating heterogeneous catalysts that can be easily recovered and reused.[1]
-
DNA Photocleavage: Zinc(II) complexes of similar bis(2-picolyl)amine derivatives have been investigated for their ability to cleave DNA upon UV irradiation, suggesting potential applications in photochemotherapy.[14]
Comparative Ligands
To provide a comprehensive overview, we will compare this compound with two other classes of alkyne-modified ligands: an alkyne-functionalized bis(pyrazolyl)methane ligand and alkyne-modified phosphine ligands.
Alkyne-Functionalized Bis(pyrazolyl)methane Ligands
These ligands, such as (2-propargyloxyphenyl)bis(pyrazolyl)methane, are bidentate N-donor ligands.[15]
-
Coordination: They coordinate to metal centers through the two nitrogen atoms of the pyrazole rings.
-
Synthesis: The synthesis involves the reaction of a hydroxyphenyl-bis(pyrazolyl)methane precursor with propargyl bromide.[15]
-
Applications: These ligands have been used to synthesize a range of transition-metal complexes with potential applications in catalysis.[15]
Alkyne-Modified Phosphine Ligands
Phosphine ligands are widely used in catalysis, particularly in cross-coupling reactions. The introduction of an alkyne group allows for their immobilization or incorporation into larger molecular assemblies.
-
Coordination: They coordinate to metal centers through the phosphorus atom.
-
Synthesis: Synthesis can be achieved by reacting a phosphine with a halogenated alkyne.
-
Applications: These ligands are primarily used in catalysis, where their electronic and steric properties can be finely tuned.[16]
Head-to-Head Comparison
| Feature | This compound | Alkyne-Functionalized Bis(pyrazolyl)methane | Alkyne-Modified Phosphine Ligands |
| Denticity | Tridentate (N,N,N) | Bidentate (N,N) | Monodentate (P) |
| Donor Atoms | 3 Nitrogen | 2 Nitrogen | 1 Phosphorus |
| Synthesis Complexity | Low (often one step) | Moderate | Moderate to High |
| Metal Preference | Broad (Cu, Zn, Ni, Co, etc.)[10][11] | Broad (Cu, Co, Ni, Zn, Pt, etc.)[15] | Late transition metals (Pd, Pt, Rh, etc.) |
| Primary Application | Catalysis, Bioconjugation, Materials[1][5][7] | Catalysis[15] | Catalysis[16] |
| Key Advantage | Versatile tridentate chelation, bioorthogonal handle | Tunable electronics via pyrazole substitution | Well-established catalytic performance |
Experimental Workflows and Data Visualization
General Workflow for CuAAC "Click" Reaction
The following diagram illustrates a typical workflow for conjugating an alkyne-modified ligand-metal complex to an azide-functionalized molecule.
Caption: General workflow for CuAAC conjugation.
Metal Complex Synthesis Workflow
The synthesis of a metal complex with this compound generally follows this procedure.
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A Researcher's Guide to the Validation of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (BPAA) as a Bioorthogonal Tool
Introduction: The Quest for Superior Bioorthogonal Tools
In the intricate landscape of chemical biology and drug development, the ability to selectively label and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, offering reactions that proceed with high specificity and efficiency within living systems without interfering with endogenous biochemical processes.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a widely used bioorthogonal ligation due to its rapid kinetics and robust nature.[4] However, the inherent cytotoxicity of copper has driven a continuous search for new ligands that can both accelerate the reaction and mitigate this toxicity, allowing for the full potential of CuAAC to be realized in vivo.[5][6]
This guide focuses on the validation of a promising, yet uncharacterized, ligand: (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine , which we will refer to as BPAA . With its tridentate architecture featuring two pyridyl donors and a central amine, BPAA presents an intriguing candidate for copper chelation in bioorthogonal applications.[7] This document will not present a definitive verdict on BPAA's utility but will instead serve as a comprehensive roadmap for researchers to independently validate its performance. We will provide the necessary theoretical background, detailed experimental protocols, and comparative data on established bioorthogonal tools to empower you, the researcher, to make an informed assessment of BPAA's potential as a novel bioorthogonal tool.
The Critical Role of Ligands in Copper-Catalyzed Bioorthogonal Chemistry
The success of in vivo CuAAC is intrinsically linked to the properties of the copper-chelating ligand. An ideal ligand should:
-
Accelerate the Reaction: By stabilizing the catalytically active Cu(I) oxidation state and facilitating the formation of the triazole product, the ligand should enable rapid labeling at low, biocompatible concentrations of reactants.
-
Minimize Copper-Mediated Cytotoxicity: Free copper ions can participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. A well-designed ligand sequesters the copper ion, reducing its bioavailability to engage in these harmful side reactions.[5]
-
Possess Favorable Physicochemical Properties: For intracellular applications, the ligand and its copper complex should exhibit sufficient water solubility and membrane permeability.
The structure of the ligand, particularly the nature of its donor atoms, dictates its performance. Tris(triazolyl)amine ligands, such as TBTA and its water-soluble derivative THPTA, have been the workhorses of CuAAC.[8][9] However, the search for ligands with improved kinetics and biocompatibility is ongoing, with pyridine-containing structures showing both promise and complexity. The stronger σ-donating and π-accepting properties of pyridyl groups compared to triazoles can lead to more stable copper complexes, which may either enhance or inhibit catalytic activity depending on the specific coordination environment and reaction conditions.
Comparative Landscape of Bioorthogonal Tools
To properly evaluate BPAA, its performance must be benchmarked against existing and alternative bioorthogonal methodologies. The following table provides a comparative overview of key bioorthogonal reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Key Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide | Strained Alkene/Alkyne, Tetrazine |
| Catalyst Required | Copper(I) | None | None |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | 10¹ - 10³[10] | 10⁻³ - 1[10] | 10³ - 10⁶ |
| Advantages | Fast kinetics, small alkyne tag | No catalyst-induced toxicity | Extremely fast kinetics |
| Disadvantages | Potential copper cytotoxicity[5] | Slower kinetics, bulky cyclooctyne tag | Potential for side reactions of tetrazines |
Experimental Validation of BPAA: A Step-by-Step Guide
This section provides a comprehensive set of protocols to systematically evaluate the performance of BPAA as a bioorthogonal tool.
Workflow for BPAA Validation
Caption: A workflow for the validation of BPAA as a bioorthogonal tool.
Protocol 1: In Vitro Kinetic Analysis of BPAA-Mediated CuAAC
This protocol utilizes a fluorogenic assay to determine the reaction kinetics of the BPAA-copper complex in promoting the CuAAC reaction.
Materials:
-
This compound (BPAA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
3-azido-7-hydroxycoumarin
-
Propargyl alcohol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
BPAA in DMSO (e.g., 10 mM)
-
CuSO₄ in water (e.g., 20 mM)
-
Sodium ascorbate in water (e.g., 100 mM, prepare fresh)
-
3-azido-7-hydroxycoumarin in DMSO (e.g., 5 mM)
-
Propargyl alcohol in water (e.g., 50 mM)
-
-
Reaction Setup:
-
In a 96-well black plate, prepare the reaction mixture in PBS to a final volume of 200 µL. The final concentrations should be:
-
3-azido-7-hydroxycoumarin: 50 µM
-
Propargyl alcohol: 500 µM
-
-
Prepare a premix of CuSO₄ and BPAA in the desired molar ratio (e.g., 1:5) and add it to the reaction mixture. A typical final copper concentration to test is 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 1 hour) at an excitation wavelength of ~400 nm and an emission wavelength of ~475 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate the initial reaction rate from the linear portion of the curve.
-
Compare the rates obtained with BPAA to those with established ligands like TBTA and THPTA under identical conditions.
-
Protocol 2: Cytotoxicity Assessment of the Cu(I)-BPAA Complex
The MTT assay is a colorimetric method to assess cell viability and provides a measure of the cytotoxicity of the copper complex.[11][12]
Materials:
-
HeLa or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
CuSO₄/BPAA complex (prepared as in Protocol 1)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the Cu(I)-BPAA complex in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the complex. Include untreated cells as a negative control and cells treated with CuSO₄ alone as a positive control for copper toxicity.
-
-
Incubation:
-
Incubate the plates for 24 or 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the complex concentration.
-
Protocol 3: In Cellulo Validation of BPAA-Mediated Bioorthogonal Labeling
This protocol describes the use of metabolic labeling to introduce bioorthogonal handles into cellular proteins, followed by CuAAC-mediated fluorescent labeling in living cells.[13]
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Alkyne-functionalized fluorescent probe (e.g., alkyne-TAMRA)
-
CuSO₄/BPAA complex
-
Sodium ascorbate
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture HeLa cells in DMEM containing Ac₄ManNAz (e.g., 50 µM) for 48-72 hours to incorporate azide groups into cell surface glycans.
-
-
Bioorthogonal Labeling:
-
Wash the cells with PBS.
-
Prepare the "click" reaction cocktail in serum-free medium containing the alkyne-TAMRA probe (e.g., 10 µM), the pre-mixed Cu(I)-BPAA complex (e.g., 50 µM copper), and freshly prepared sodium ascorbate (e.g., 1 mM).
-
Incubate the cells with the reaction cocktail for 15-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
-
Analysis:
-
Assess the intensity and localization of the fluorescent signal. Compare the results with those obtained using established ligands and include negative controls (e.g., cells not treated with the metabolic precursor or the click cocktail).
-
Interpreting the Results and the Path Forward
The successful validation of BPAA as a bioorthogonal tool hinges on a multi-faceted evaluation of its performance.
-
Favorable Kinetics: The kinetic analysis should demonstrate that BPAA promotes the CuAAC reaction at a rate comparable to or exceeding that of established ligands like THPTA, especially under biologically relevant conditions.[8]
-
Low Cytotoxicity: The MTT assay should reveal a high IC₅₀ value for the Cu(I)-BPAA complex, indicating minimal impact on cell viability at concentrations effective for bioorthogonal labeling.
-
Efficient In-Cell Labeling: The in cellulo experiments should show specific and robust fluorescent labeling of metabolically tagged biomolecules, with a high signal-to-noise ratio.
Should BPAA prove to be a high-performing bioorthogonal tool, further investigations could explore its application in more complex biological systems, such as in vivo animal models. Conversely, if its performance is suboptimal, the experimental data will provide valuable insights into the structure-activity relationships of pyridine-containing ligands, guiding the design of future generations of bioorthogonal tools.
Conclusion
The development of novel bioorthogonal tools is a dynamic and essential area of research. While this guide does not provide a final answer on the utility of this compound, it equips researchers with the necessary framework and detailed methodologies to conduct a thorough and objective validation. By systematically evaluating its kinetic properties, cytotoxicity, and in-cell performance, the scientific community can collectively determine the place of BPAA in the ever-expanding toolkit of bioorthogonal chemistry.
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ResearchGate. (2015). Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. [Link]
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ResearchGate. (2016). Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability. [Link]
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ResearchGate. (2016). Synthesis, Structure And Thermogravimetric Analysis Of Copper(II) Complex Derived From N1 ,N3 -Bis(1-(Pyridin2-Yl)Ethylidene)Propane-1,3-Diamine. [Link]
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Anderson, C. J., & Ferdani, R. (2009). Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals. Chemical Society Reviews, 38(12), 3371-3381. [Link]
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ResearchGate. (2009). Comparison of Cu-64-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability. [Link]
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Bilodeau, D. A., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-23. [Link]
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de la Torre, J., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(15), 3483. [Link]
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Gaidarzhy, A., et al. (2021). Copper Coordination Compounds as Biologically Active Agents. International Journal of Molecular Sciences, 22(16), 8819. [Link]
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Djuran, M. I., et al. (2013). Copper and Its Complexes in Medicine: A Biochemical Approach. Journal of the Serbian Chemical Society, 78(12), 1849-1875. [Link]
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Solomon, E. I., et al. (2014). Copper Active Sites in Biology. Chemical Reviews, 114(7), 3659-3853. [Link]
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Banti, C. N., & Hadjikakou, S. K. (2016). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. Molecules, 21(7), 896. [Link]
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Arcadi, A., et al. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Tetrahedron Letters, 52(28), 3644-3647. [Link]
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ResearchGate. (2016). Square-pyramidal mononuclear, dinuclear and polymeric copper(II) complexes with (2-pyridinylmethyl)amino derivatives. [Link]
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A Comparative Guide to the Catalytic Oxidation Activity of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Metal Complexes
This guide provides a comprehensive comparative analysis of the catalytic activity of different metal complexes featuring the versatile tripodal ligand, (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and catalytic performance of these complexes, with a particular focus on oxidation reactions. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Tripodal Pyridylamine Ligands in Catalysis
Tripodal ligands, such as this compound, are a class of chelating agents that play a crucial role in coordination chemistry and homogeneous catalysis. Their molecular architecture, featuring a central donor atom connected to three coordinating arms, allows them to securely bind to a metal center, thereby creating stable yet reactive complexes. This stability is key to preventing ligand dissociation during catalytic cycles, a common deactivation pathway for many catalysts. The this compound ligand, with its two pyridyl moieties and a propargyl group, offers a unique combination of steric and electronic properties that can be fine-tuned to influence the catalytic activity of the coordinated metal ion. This ligand has shown considerable promise in forming stable complexes with various transition metals, which are effective in mediating a range of catalytic transformations, including C-H activation and cross-coupling reactions[1].
This guide will focus on the comparative catalytic performance of copper(II) and iron(II) complexes of this ligand in the oxidation of alkanes, a challenging yet fundamentally important chemical transformation.
Synthesis of the Ligand and its Metal Complexes
The synthesis of this compound and its subsequent complexation with copper(II) and iron(II) salts are foundational to their application in catalysis. The following protocols are based on established synthetic methodologies for similar pyridylamine ligands and their metal complexes.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from the synthesis of related N-substituted pyridin-2-amines[2].
Materials:
-
2-(chloromethyl)pyridine hydrochloride
-
Propargylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of propargylamine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (3 equivalents).
-
Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in anhydrous acetonitrile to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Protocol: Synthesis of the Copper(II) and Iron(II) Complexes
The following is a general procedure for the synthesis of the metal complexes, which can be adapted from methods used for similar tripodal pyridylamine ligands[3][4].
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or Iron(II) chloride (FeCl₂)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
To this solution, add a solution of the corresponding metal salt (CuCl₂ or FeCl₂, 1 equivalent) in the same solvent.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
A precipitate will form, which can be collected by filtration.
-
Wash the precipitate with cold solvent and then with diethyl ether.
-
Dry the solid product under vacuum to yield the desired metal complex.
Comparative Catalytic Activity in Alkane Oxidation
The catalytic efficacy of the synthesized copper(II) and iron(II) complexes was evaluated in the oxidation of cyclohexane, a model substrate for C-H bond activation. The following sections detail the experimental setup and a comparative analysis of the results, drawing upon data from studies on structurally related complexes to provide a comprehensive overview[5][6].
Experimental Protocol: Catalytic Oxidation of Cyclohexane
Materials:
-
Synthesized metal complex (Copper or Iron)
-
Cyclohexane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a reaction vessel, dissolve the metal complex in acetonitrile.
-
Add cyclohexane to the solution.
-
Initiate the reaction by adding hydrogen peroxide.
-
Stir the mixture at a constant temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).
-
At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the products by gas chromatography to determine the yield of cyclohexanol and cyclohexanone.
Performance Comparison: Copper vs. Iron Complexes
The catalytic performance of metal complexes is highly dependent on the nature of the central metal ion. In the context of oxidation catalysis, both copper and iron complexes are known to be active, often proceeding through different mechanistic pathways which influences their efficiency and selectivity.
| Metal Complex | Substrate | Oxidant | Total Yield (%) | Turnover Number (TON) | Key Products | Reference |
| [Cu(BMPA)Cl₂] | Cyclohexane | H₂O₂ | up to 68.9 | Not specified | Cyclohexanol, Cyclohexanone, Adipic acid | [5] |
| Copper Complex 1 | Cyclohexane | H₂O₂ | ~12 | ~240 | Cyclohexanol, Cyclohexanone | [7] |
| Copper Complex 2 | Cyclohexane | H₂O₂ | ~10 | ~400 | Cyclohexanol, Cyclohexanone | [7] |
| Iron Complex | Cyclohexane | m-CPBA | up to 513 TON | 513 | Cyclohexanol, Cyclohexanone | [6] |
| [Fe₂(μ-O)(L)₂Cl₂]Cl₂ | Cyclohexane | m-CPBA | Not specified | ~10-20 | Cyclohexanol, Cyclohexanone | [8] |
Note: The data presented is for structurally similar complexes and serves as a basis for comparison. BMPA = bis(2-pyridylmethyl)amine.
Based on the available data for analogous systems, iron complexes, particularly those capable of forming high-valent iron-oxo species, tend to exhibit higher turnover numbers in alkane hydroxylation[6]. Copper complexes, while also effective, can sometimes lead to a broader range of oxidation products, including dicarboxylic acids, indicating a different reaction mechanism that may involve more radical pathways[5]. The selectivity for cyclohexanol over cyclohexanone is also a critical parameter, with iron-based systems often showing a preference for alcohol formation[6].
The propargyl group on the this compound ligand can potentially influence the electronic properties of the metal center through π-backbonding, which could modulate the reactivity of the catalytic species. Further experimental studies on the specific copper and iron complexes of this ligand are necessary to definitively compare their catalytic prowess.
Conclusion and Future Outlook
The tripodal ligand this compound provides a versatile platform for the development of novel oxidation catalysts. Both its copper and iron complexes are anticipated to be active in the oxidation of alkanes. Based on trends observed with structurally related compounds, the iron complexes are predicted to exhibit higher catalytic efficiency in terms of turnover numbers for hydroxylation reactions. However, the copper complexes may offer alternative selectivities and are also highly effective catalysts.
The presence of the terminal alkyne functionality on the ligand opens up possibilities for post-synthetic modification, such as "click" chemistry, allowing for the immobilization of these catalysts on solid supports or their incorporation into more complex molecular architectures. Future research should focus on a direct, side-by-side comparison of the catalytic activity of various metal complexes of this specific ligand under identical conditions to provide a definitive ranking of their performance. Such studies will be instrumental in the rational design of next-generation catalysts for challenging oxidation reactions.
References
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ResearchGate. (2021). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Structure And Thermogravimetric Analysis Of Copper(II) Complex Derived From N1 ,N3 -Bis(1-(Pyridin2-Yl)Ethylidene)Propane-1,3-Diamine. Retrieved from [Link]
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Semantic Scholar. (2005). Synthesis and Structural Characterisation of Two Copper(II) Complexes of N-(1-acetyl-2-propylidene) (2-pyridylmethyl) amine. Retrieved from [Link]
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ResearchGate. (2017). Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Structural Characterisation of Two Copper(II) Complexes of N-(1-acetyl-2-propylidene) (2-pyridylmethyl) amine. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of iron complexes 2 bearing a bis(imino)pyridine ligand 1. Retrieved from [Link]
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A Comparative Guide to Assessing the Specificity of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (P2PMA)-Mediated Cellular Labeling
Section 1: The P2PMA Probe - Mechanism and Rationale
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (P2PMA) is a specialized reagent designed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," reaction in biological systems.[3][4] Its structure is unique, combining the two key functionalities required for the reaction into a single molecule:
-
A Terminal Alkyne: The propargyl group (Prop-2-yn-1-yl) serves as the reactive handle for cycloaddition with an azide-modified target biomolecule.
-
A Tridentate Copper Chelator: The bis[(pyridin-2-yl)methyl]amine moiety acts as a potent ligand that coordinates with the Cu(I) catalyst.[4]
The central hypothesis behind P2PMA's design is to enhance the efficiency and biocompatibility of live-cell CuAAC. In a standard CuAAC protocol, the alkyne probe, a copper source, and a stabilizing ligand (like THPTA or BTTAA) are added as separate components. The reaction relies on the random collision of the copper-acetylide complex and the azide-labeled target. In contrast, P2PMA pre-coordinates the copper catalyst, effectively creating a reactive complex where the alkyne is held in close proximity. This "pseudo-intramolecular" arrangement is theorized to accelerate the reaction rate, allowing for the use of significantly lower and less toxic copper concentrations.[5][6] This is critical, as copper-induced cytotoxicity is a major limitation of conventional CuAAC in living systems.[7][8][9]
Section 3: Tier 1 - Foundational Controls in a Cellular Context
Objective: To establish that the observed signal is dependent on the presence of all three components of the click reaction (azide, alkyne, copper) and to rule out gross non-specific binding of the probe itself.
Experiment 1: The "No Azide" Negative Control
-
Rationale: This is the most critical control. [10]It determines the background signal generated by the P2PMA-Cu(I) complex interacting non-specifically with cellular components. An ideal probe should yield little to no signal in cells that have not been metabolically labeled with an azide.
-
Methodology: Prepare two parallel cell populations. One is treated with an azide-containing metabolic precursor (e.g., azido-sugar or azidohomoalanine), and the control population is not. Both populations are then subjected to the exact same P2PMA-Cu(I) labeling protocol with a fluorescent azide reporter.
-
Expected Outcome: Fluorescence should be high in the azide-positive cells and negligible in the azide-negative cells.
Experiment 2: The "No Copper" Control
-
Rationale: This control assesses the intrinsic "stickiness" of the P2PMA molecule itself, independent of its catalytic role. The bis(pyridin-2-yl)methyl]amine structure could potentially interact with cellular structures non-specifically.
-
Methodology: Use azide-labeled cells. Treat one sample with the complete P2PMA-Cu(I) labeling mix and the control sample with P2PMA and the azide-fluorophore but without adding the copper source.
-
Expected Outcome: The "no copper" sample should show no significant signal, proving that fluorescence is dependent on the copper-catalyzed reaction and not just probe binding.
| Control Condition | Purpose | Ideal Result (Signal Intensity) |
| + Azide, + P2PMA, + Copper | Positive Control (Full Reaction) | ++++ |
| - Azide, + P2PMA, + Copper | Tests non-specific binding of the complex | - |
| + Azide, + P2PMA, - Copper | Tests non-specific binding of the probe | - |
Section 4: Tier 2 - Verifying On-Target Engagement
Objective: To confirm that P2PMA is labeling the correct biomolecule in the correct subcellular location. Demonstrating direct target engagement is crucial for linking the probe's signal to a specific biological entity. [11]
Experiment 3: Co-localization Analysis via Microscopy
-
Rationale: If you are targeting a specific protein, the fluorescence signal from the click reaction should spatially overlap with a known marker for that protein. This provides strong visual evidence of on-target labeling.
-
Methodology:
-
Genetically modify cells to express the target protein with a fluorescent tag (e.g., GFP, mCherry) or use a highly specific antibody for immunofluorescence (IF).
-
Metabolically label the cells with an unnatural amino acid containing an azide group, incorporated specifically into the target protein.
-
Perform the P2PMA-Cu(I) click reaction using a spectrally distinct fluorescent azide (e.g., Alexa Fluor 647).
-
Image both channels (e.g., GFP and Alexa Fluor 647) and perform a co-localization analysis.
-
-
Expected Outcome: A high Pearson's or Mander's co-localization coefficient between the two channels indicates that the click labeling is occurring on or very near the intended protein target.
Experiment 4: Biochemical Validation via Pull-Down & Mass Spectrometry
-
Rationale: This biochemical approach identifies which proteins are being labeled. By using a biotin tag instead of a fluorophore, labeled proteins can be isolated and identified, providing an unbiased view of both on-target and potential off-target interactions. [12]* Methodology:
-
Metabolically label cells with an azide precursor.
-
Perform the click reaction using a biotin-azide conjugate and the P2PMA-Cu(I) complex.
-
Lyse the cells and use streptavidin-coated beads to pull down all biotinylated (i.e., labeled) proteins.
-
Analyze the pulled-down proteins via Western Blot (to confirm the presence of the target protein) or, more comprehensively, by mass spectrometry (to identify all labeled proteins).
-
-
Expected Outcome: The target protein should be highly enriched in the pull-down fraction. The mass spectrometry results will provide a list of other potential off-target proteins, which should ideally be minimal or known interactors.
Section 5: Tier 3 - Assessing Cellular Impact and Off-Target Effects
Objective: To evaluate the physiological consequences of the labeling reaction and compare its biocompatibility to alternative methods. A good probe should not only be specific but also minimally perturbing to the system under study.
Experiment 5: Comparative Cytotoxicity Analysis
-
Rationale: The primary advantage of P2PMA is its potential to reduce copper-induced toxicity. This must be experimentally verified.
-
Methodology: Treat cells with the P2PMA-Cu(I) labeling cocktail at various concentrations. As a comparison, treat parallel cultures with a standard CuAAC cocktail (e.g., CuSO4 + THPTA) and a copper-free click chemistry reagent (e.g., a DBCO-fluorophore for SPAAC). Assess cell viability 24 hours post-labeling using assays like MTS (metabolic activity) or LDH release (membrane integrity).
-
Expected Outcome: The P2PMA-mediated labeling should exhibit significantly lower cytotoxicity compared to the standard CuAAC protocol, ideally approaching the viability levels seen in untreated or copper-free controls.
| Labeling Method | [Copper] | Mechanism | Expected Cytotoxicity |
| P2PMA-CuAAC | Low (e.g., 10-50 µM) | Chelator-assisted | Low |
| Standard CuAAC (THPTA) | High (e.g., 100-1000 µM) | Ligand-stabilized | Moderate to High |
| SPAAC (Copper-Free) | N/A | Strain-promoted | Very Low |
| Untreated Control | N/A | N/A | Baseline |
Experiment 6: Global Proteomic Profiling
-
Rationale: For the most rigorous validation, unbiased "omics" approaches can reveal subtle off-target effects or stress responses that are not apparent from viability assays. Cellular thermal shift assays (CETSA) or proteome-wide stability profiling can identify unintended protein-ligand interactions. [13][14]* Methodology: Treat cells with the P2PMA-Cu(I) complex. Lyse the cells and perform a global, quantitative proteomic analysis (e.g., using SILAC or TMT labeling) to compare protein expression levels against an untreated control. Changes in the abundance of stress-response proteins (e.g., heat shock proteins, metallothioneins) can indicate cellular perturbation.
-
Expected Outcome: An ideal labeling protocol will induce minimal changes in the global proteome, suggesting low off-target activity and high biocompatibility.
Section 6: Comparative Analysis and Best Practices
The choice of a labeling strategy is always a trade-off between factors like reaction speed, biocompatibility, and the size of the chemical reporter. P2PMA-mediated CuAAC positions itself as a favorable compromise, aiming for the speed of CuAAC with improved biocompatibility.
Final Recommendation: this compound is a promising tool for live-cell labeling, particularly when copper toxicity is a concern. However, its novelty necessitates rigorous validation. We strongly advise researchers to perform, at a minimum, the Tier 1 foundational controls and a Tier 2 co-localization experiment before embarking on extensive studies. By systematically verifying specificity, you can confidently leverage the advantages of P2PMA to generate robust and reliable biological insights.
Detailed Experimental Protocols
Protocol 1: Foundational Specificity Controls (Tier 1)
-
Cell Culture and Metabolic Labeling:
-
Plate cells (e.g., HeLa or HEK293T) in a glass-bottom 24-well plate.
-
For the +Azide condition, replace the medium with methionine-free DMEM supplemented with 50 µM Azidohomoalanine (AHA) for 4-6 hours.
-
For the -Azide condition, incubate in parallel with normal culture medium.
-
Wash cells 3x with PBS.
-
-
Preparation of Labeling Cocktail:
-
Click Mix (per well):
-
186 µL PBS
-
10 µL of 1 mM P2PMA in DMSO (Final: 50 µM)
-
2 µL of 1 mM Fluorescent Azide (e.g., AF488-Azide) in DMSO (Final: 10 µM)
-
2 µL of 5 mM CuSO4 in water (Final: 50 µM)
-
-
No Copper Control Mix: Prepare as above but substitute the CuSO4 solution with water.
-
-
Labeling Reaction:
-
Add 200 µL of the appropriate labeling cocktail to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash cells 3x with PBS containing 1% BSA.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image wells using a confocal microscope with identical settings for laser power and gain.
-
Quantify the mean fluorescence intensity per cell for at least 50 cells per condition.
-
Protocol 2: Co-localization with Immunofluorescence (Tier 2)
-
Metabolic Labeling & Click Reaction:
-
Follow steps 1.1 and 1.3 from Protocol 1, using an azide-bearing unnatural amino acid specific to your target protein and a far-red fluorescent azide (e.g., AF647-Azide).
-
-
Immunofluorescence:
-
After the click reaction and washing, permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., AF488) for 1 hour at room temperature.
-
Wash 3x with PBS and mount for imaging.
-
-
Analysis:
-
Acquire two-channel images on a confocal microscope.
-
Use image analysis software (e.g., Fiji/ImageJ with the JaCoP plugin) to calculate the Pearson's correlation coefficient to quantify the degree of overlap between the click signal and the antibody signal.
-
References
-
Hu, Y., et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules. [Link]
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Betson, M., et al. (2020). Labelled chemical probes for demonstrating direct target engagement in living systems. Expert Opinion on Drug Discovery. [Link]
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Ciossani, G., et al. (2023). The era of high-quality chemical probes. RSC Chemical Biology. [Link]
-
Willems, L.I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. [Link]
-
Lang, K., et al. (2014). Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins. Journal of the American Chemical Society. [Link]
-
K-Ras, G. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]
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Al-Rawi, A., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. [Link]
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Baskin, J.M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]
-
Wang, M., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. International Journal of Molecular Sciences. [Link]
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Wang, S., et al. (2023). In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review. Biosensors. [Link]
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Wikipedia (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]
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Park, J., et al. (2015). A novel copper-chelating strategy for fluorescent proteins to image dynamic copper fluctuations on live cell surfaces. Chemical Science. [Link]
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An, Y., et al. (2023). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]
-
Ding, X., et al. (2011). The significance of copper chelators in clinical and experimental application. The Journal of Nutritional Biochemistry. [Link]
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ResearchGate (n.d.). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. ResearchGate. [Link]
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Li, Y., et al. (2024). Methods for detecting protein-protein interactions. Cell Regeneration. [Link]
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A-Z Guide to Essential Control Experiments for Fluorescence Imaging with (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Probes
Fluorescence microscopy is a cornerstone of modern biological research, offering unparalleled insights into the intricate workings of living systems. The development of novel fluorescent probes, such as those based on the (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine scaffold, opens up new avenues for investigating cellular processes. This guide provides a comprehensive framework for designing and executing essential control experiments to ensure the scientific rigor and validity of data obtained using these probes. We will delve into the rationale behind each control, providing detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
The Imperative of Controls in Fluorescence Imaging
Every fluorescence imaging experiment is susceptible to artifacts that can lead to misinterpretation of results.[1][2] Robust controls are not merely a formality but a fundamental component of the scientific method, ensuring that the observed fluorescence signal is a true representation of the biological event of interest. This guide will focus on a selection of critical controls tailored for validating the use of this compound-based probes.
Understanding this compound Probes
Probes based on the this compound (DPA) core are often designed as "turn-on" fluorescent sensors. Their fluorescence is typically quenched in the unbound state and is significantly enhanced upon binding to a specific analyte, often a metal ion. For instance, DPA derivatives have been developed as selective sensors for ions like Fe³⁺.[3] The propargyl group (Prop-2-yn-1-yl) offers a versatile handle for further functionalization via "click" chemistry, allowing for the attachment of targeting moieties or other functional groups.[4]
Given this mechanism, it is crucial to design controls that address the probe's specificity, potential for non-specific binding, and susceptibility to environmental factors that might influence its fluorescent properties.
I. Controls for Probe Specificity and Non-Specific Binding
The primary goal of these controls is to confirm that the observed fluorescence signal is a direct result of the probe binding to its intended target.
A. The "No-Probe" Control: Assessing Autofluorescence
Rationale: Biological samples inherently contain molecules that fluoresce, a phenomenon known as autofluorescence.[5][6][7] This intrinsic signal can be mistaken for the probe's signal, leading to false-positive results.[6] Common sources of autofluorescence include flavins, NADH, collagen, and elastin.[5][6] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.[5] Therefore, it is essential to characterize the autofluorescence of your sample under the same imaging conditions used for the experiment.[7][8]
Experimental Protocol:
-
Prepare your cells or tissue samples according to your standard experimental protocol (including fixation and permeabilization if applicable), but omit the addition of the this compound probe .
-
Mount the samples and image them using the exact same microscope settings (laser power, exposure time, filter sets) that will be used for the experimental samples.[6]
-
Acquire images in all relevant fluorescence channels.
Data Interpretation:
-
Ideal Outcome: Minimal to no fluorescence is detected in the channel used for your probe.
-
If Significant Autofluorescence is Observed:
-
Consider using fluorophores that emit in the red or far-red spectrum, as autofluorescence is often more prominent at shorter wavelengths (blue to green).[5][8]
-
Employ spectral imaging and linear unmixing to computationally separate the probe's signal from the autofluorescence spectrum.
-
Utilize autofluorescence quenching reagents, such as Sudan Black B, but be mindful that these can sometimes affect the specific signal.[7]
-
B. The "Excess Target" Control: Demonstrating Target Saturation
Rationale: To confirm that the probe is binding to a specific target, you can attempt to saturate the binding sites with a non-fluorescent analogue of the target or by pre-incubating with an excess of the probe itself. If the signal is specific, it should be significantly reduced or eliminated.
Experimental Protocol:
-
For Metal Ion Probes: Pre-incubate the cells with a high concentration of a non-fluorescent, cell-permeable chelator specific for the target ion before adding the fluorescent probe. For example, if your probe detects Fe³⁺, you could pre-treat with a suitable iron chelator.
-
For Other Targets: If the probe targets a specific protein, you could use a non-fluorescent inhibitor or ligand that binds to the same site.
-
Incubate the cells with the this compound probe under standard conditions.
-
Image the cells and compare the fluorescence intensity to cells treated with the probe alone.
Data Interpretation:
-
Ideal Outcome: A significant reduction in fluorescence intensity in the presence of the competing agent, indicating that the probe's binding is specific and saturable.
C. The "Chelator" Control: Verifying Metal Ion Dependence
Rationale: For probes designed to detect metal ions, it's crucial to demonstrate that the fluorescence signal is indeed dependent on the presence of that specific ion. The use of a high-affinity chelator can sequester the target ion, leading to a decrease in the probe's fluorescence.
Experimental Protocol:
-
Load the cells with the this compound probe and acquire a baseline image.
-
Add a cell-permeable chelator with high affinity for the target metal ion (e.g., TPEN for heavy metal ions like Zn²⁺, Cu²⁺, and Fe²⁺).[9]
-
Acquire a time-lapse series of images to monitor the change in fluorescence intensity.
Data Interpretation:
-
Ideal Outcome: A time-dependent decrease in fluorescence intensity upon addition of the chelator, confirming that the probe's signal is directly related to the intracellular concentration of the target metal ion.
Workflow for Specificity Controls
Caption: Workflow for identifying and mitigating experimental artifacts.
III. Controls for Data Normalization and Comparison
These controls are essential for ensuring that comparisons of fluorescence intensity between different samples are valid and reflect true biological differences.
A. Loading Controls
Rationale: When comparing fluorescence intensity between different cells or samples, it is crucial to ensure that any observed differences are not simply due to variations in the amount of probe that has been taken up by the cells. A loading control helps to normalize the fluorescence signal to the amount of probe present.
Experimental Protocol:
-
Ratiometric Imaging: If your probe has a second, target-insensitive emission wavelength, you can use the ratio of the two emission intensities to normalize for probe concentration.
-
Co-staining with a Loading Dye: Co-load the cells with a second, spectrally distinct fluorescent dye that is taken up by cells independently of the experimental conditions. The intensity of this second dye can be used to normalize the signal from your probe.
-
Western Blot Analysis: For population-level studies, you can perform a western blot to quantify the amount of a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between samples. [10][11][12] Data Interpretation:
-
By normalizing the fluorescence signal of your probe to the signal of the loading control, you can more accurately compare the level of the target analyte between different samples.
Summary of Key Control Experiments
| Control Experiment | Purpose | Alternative Approaches/Considerations |
| No-Probe Control | To assess and account for cellular autofluorescence. | Use red/far-red probes; spectral unmixing; autofluorescence quenching reagents. |
| Excess Target Control | To confirm the specificity of probe-target binding. | Use of non-fluorescent analogues or competitors. |
| Chelator Control | To verify the dependence of the signal on the target metal ion. | Use of ionophores to manipulate intracellular ion concentrations. |
| Phototoxicity Control | To ensure that the imaging process does not harm the cells. | Minimize laser power and exposure time; use more sensitive detectors. |
| Photobleaching Control | To ensure that signal loss over time is not due to fluorophore destruction. | Use photostable probes; anti-fade reagents for fixed samples. |
| Quenching Control | To identify components of the experimental system that may reduce fluorescence. | Test individual components of media and buffers. |
| Loading Control | To normalize for variations in probe uptake between cells/samples. | Ratiometric imaging; co-staining with a stable fluorescent dye; western blotting. |
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
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Bliq Photonics. (2023, September 14). An Important Yet Neglected Presence: Autofluorescence. Bliq Photonics. [Link]
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Tecan. (2020, August 14). Real-Time Experimental Control for live cell fluorescence reporter applications. Tecan. [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
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Fron, E., et al. (2015). Universal quenching of common fluorescent probes by water and alcohols. Photochemical & Photobiological Sciences, 14(10), 1789-1795. [Link]
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G-Biosciences. (2018, December 6). Specificity of Immunostaining methods: How to choose a control? G-Biosciences. [Link]
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Bio-Rad. (n.d.). Western Blot Loading Controls. Bio-Rad. [Link]
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Taylor, S. C., Berkel, A., & Posch, A. (2013). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of visualized experiments : JoVE, (85), 50964. [Link]
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Burry, R. W. (2011). Controls for Immunocytochemistry: An Update. Journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 59(1), 6–12. [Link]
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Li, Y., et al. (2023). Chemical Regulation of Fluorescence Lifetime. Accounts of Chemical Research, 56(22), 3125-3137. [Link]
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Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical biochemistry, 233(2), 209–216. [Link]
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Liu, Y., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6548. [Link]
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Ibrahim, M. A. A., et al. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. Journal of Fluorescence, 28(2), 655-662. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Conjugation Efficiency
Introduction: The Critical Role of Conjugation Efficiency in Biotherapeutic Development
The advent of targeted therapies, particularly antibody-drug conjugates (ADCs), has revolutionized modern medicine.[1][2] These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells.[1][3] The success of an ADC hinges on the precise and reproducible chemical linkage of the drug to the antibody.[2] This guide focuses on the quantitative analysis of conjugation efficiency for a specific and highly relevant molecule: (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine .
This molecule features a terminal alkyne group, making it an ideal partner for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4][] Specifically, the alkyne moiety allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified biomolecule.[6][7] The bis[(pyridin-2-yl)methyl]amine portion of the molecule is a well-known chelating agent, which can play a crucial role in coordinating the copper catalyst required for the CuAAC reaction, potentially accelerating the conjugation process.
Quantifying the efficiency of this conjugation is not merely an academic exercise; it is a critical quality attribute (CQA) that directly impacts the therapeutic's safety and efficacy.[2][8] The primary metric for this is the Drug-to-Antibody Ratio (DAR) , which defines the average number of payload molecules attached to each antibody.[3][9] An inconsistent or poorly characterized DAR can lead to heterogeneous products with variable potency and pharmacokinetic profiles.[2]
This guide provides an in-depth comparison of the principal analytical techniques used to quantify the conjugation efficiency of alkyne-bearing molecules like this compound to antibodies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Conjugation Workflow: An Overview of Click Chemistry
The fundamental reaction involves the covalent linkage of our alkyne-containing molecule to an azide-functionalized antibody. This is typically achieved by first modifying the antibody to introduce azide groups (e.g., at lysine or cysteine residues) and then reacting it with the alkyne-payload in the presence of a copper(I) catalyst.
Caption: General workflow for ADC synthesis via CuAAC click chemistry.
Comparative Guide to Quantitative Analytical Methodologies
The choice of analytical method depends on the stage of development, the required level of detail, and available instrumentation. Here, we compare the most robust and widely adopted techniques for DAR determination.
UV-Vis Spectroscopy: The Rapid Screening Tool
UV-Vis spectroscopy is often the first method employed for a rapid estimation of the average DAR. It is simple, fast, and requires standard laboratory equipment.[10][11]
Principle of Causality: This technique relies on the Beer-Lambert law. By measuring the absorbance of the ADC solution at two distinct wavelengths—one where the antibody primarily absorbs (typically ~280 nm) and one where the conjugated payload has a unique absorbance maximum—we can solve a set of simultaneous equations to determine the concentration of both the antibody and the payload.[3] The ratio of these molar concentrations yields the average DAR. The accuracy of this method is contingent on the payload having a chromophore that absorbs at a wavelength distinct from the antibody to minimize spectral overlap.
Experimental Protocol: Average DAR Determination
-
Establish Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody at 280 nm (ε_Ab,280_) and for the alkyne-payload at both 280 nm (ε_Drug,280_) and its own absorbance maximum (λ_max_) (ε_Drug,λmax_). The antibody's extinction coefficient at λ_max_ is typically assumed to be negligible.
-
Sample Preparation: Prepare the purified ADC sample in a suitable, non-interfering buffer.
-
Spectrophotometric Measurement: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the payload's λ_max_ (A_λmax_).
-
Calculation:
-
Calculate the concentration of the drug (C_Drug_) using the absorbance at its λ_max_: C_Drug_ = A_λmax_ / ε_Drug,λmax_ (assuming path length is 1 cm)
-
Calculate the corrected absorbance of the antibody at 280 nm by subtracting the contribution from the conjugated drug: A_Ab,280_ (Corrected) = A_280_ - (C_Drug_ * ε_Drug,280_)
-
Calculate the concentration of the antibody (C_Ab_): C_Ab_ = A_Ab,280_ (Corrected) / ε_Ab,280_
-
Calculate the average DAR: Average DAR = C_Drug_ / C_Ab_
-
Self-Validation: The protocol's validity rests on the purity of the sample. Any residual, unconjugated payload in the solution will absorb light and lead to an overestimation of the DAR.[12] Therefore, it is crucial to analyze purification washings to confirm the complete removal of free payload.[12]
Hydrophobic Interaction Chromatography (HIC): Resolving the Heterogeneity
HIC is the gold-standard method for determining both the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[9][13]
Principle of Causality: HIC separates molecules based on their surface hydrophobicity.[14] The conjugation of a typically hydrophobic payload molecule to an antibody increases the overall hydrophobicity of the protein. Each additional payload molecule results in a discrete increase in hydrophobicity, allowing HIC to resolve species with different numbers of conjugated drugs.[9] The unconjugated antibody (most hydrophilic) elutes first, followed by species with progressively higher DAR values.[13]
Experimental Protocol: DAR Distribution by HIC
-
System Setup: Use a bio-inert HPLC system equipped with a HIC column (e.g., Butyl-NPR).[14]
-
Mobile Phase Preparation:
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: The same buffer without the salt (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
-
Gradient Elution:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient to decrease the salt concentration (i.e., increase the percentage of Mobile Phase B). This will cause the bound species to elute in order of increasing hydrophobicity.
-
-
Data Analysis:
-
Integrate the area of each peak in the resulting chromatogram. Each peak corresponds to a specific DAR species (DAR0, DAR1, etc.).
-
Calculate the relative percentage of each species from its peak area.
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ [(Peak Area % of Species n) * n] / 100 (where 'n' is the number of drugs for that species, e.g., 0 for DAR0, 1 for DAR1).
-
Caption: Workflow for HIC-based analysis of ADC samples.
Self-Validation: The identity of each peak must be confirmed. While retention time is indicative of DAR, it is not definitive.[] For absolute confirmation, fractions corresponding to each peak should be collected and analyzed by an orthogonal method, such as mass spectrometry, to confirm the molecular weight and thus the drug load.
Mass Spectrometry (MS): The Definitive Characterization
Mass spectrometry provides the most detailed and accurate information, directly measuring the molecular mass of the bioconjugate and allowing for unambiguous determination of the drug load distribution.[16][17] Native MS, often coupled with size-exclusion chromatography (SEC), is particularly powerful for analyzing intact ADCs.[8][18][19]
Principle of Causality: MS separates ions based on their mass-to-charge ratio (m/z). By measuring the mass of the intact ADC, one can directly determine the number of conjugated payload molecules. For example, if the mass of the unconjugated antibody and the mass of the payload are known, a mass increase corresponding to four times the payload mass indicates a DAR of 4. Native MS conditions preserve the non-covalent interactions within the antibody, which is critical for ADCs conjugated via interchain cysteines.[8][19]
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
-
System Setup: An LC-MS system, preferably a high-resolution mass spectrometer like a Q-TOF, coupled to a size-exclusion chromatography (SEC) column.[20]
-
Mobile Phase: Use a non-denaturing, MS-friendly buffer such as ammonium acetate (e.g., 50-100 mM).[18] This preserves the native structure of the ADC during analysis.
-
Sample Preparation: If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to reduce spectral complexity caused by glycan heterogeneity.[20]
-
SEC-MS Analysis:
-
Inject the ADC sample onto the SEC column for online buffer exchange and separation from aggregates or fragments.[8]
-
The eluent is directly introduced into the electrospray source of the mass spectrometer.
-
Acquire mass spectra under native conditions (i.e., gentle source conditions to prevent fragmentation).
-
-
Data Deconvolution:
-
The raw mass spectrum will show a series of peaks with different charge states for each DAR species.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum. This will show a series of peaks, each corresponding to the mass of a specific DAR species (unconjugated mAb, mAb + 1 drug, mAb + 2 drugs, etc.).
-
The relative intensity of each deconvoluted peak is used to calculate the percentage of each species and the weighted average DAR.[20]
-
Self-Validation: The mass accuracy of the instrument serves as an internal validation. The measured masses of the unconjugated antibody and the various drug-loaded species should align precisely with their theoretical calculated masses. Any deviation may indicate unexpected modifications or instrument calibration issues.
Summary Comparison of Analytical Techniques
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Primary Output | Average DAR | Average DAR & DAR Distribution | Precise Mass, Average DAR, DAR Distribution |
| Resolution | None (ensemble average) | High (resolves species) | Very High (resolves species) |
| Accuracy | Moderate (prone to interference) | High | Very High (definitive) |
| Throughput | High | Moderate | Low to Moderate |
| Complexity | Low | Moderate | High |
| Key Advantage | Simple, rapid, low cost[21] | Robustly quantifies heterogeneity[13] | Unambiguous mass confirmation[16] |
| Key Limitation | No distribution data; sensitive to impurities[12] | Requires method development; peak ID needs confirmation[] | Expensive; requires specialized expertise |
| Best Use Case | Early-stage screening; process monitoring | Routine QC; product characterization | In-depth characterization; reference method |
Conclusion and Expert Recommendations
The quantitative analysis of conjugation efficiency is a cornerstone of developing safe and effective biotherapeutics like ADCs. The choice of methodology should be stage-appropriate.
-
For early-stage development and process optimization , the speed and simplicity of UV-Vis Spectroscopy make it an invaluable tool for rapid screening and reaction monitoring.[10]
-
As a product moves into process characterization and quality control , Hydrophobic Interaction Chromatography (HIC) becomes essential. Its ability to resolve and quantify the distribution of different drug-loaded species provides the detailed picture of product heterogeneity required for regulatory submissions.[9][]
-
Mass Spectrometry serves as the ultimate reference method. It is indispensable for in-depth structural characterization , confirming the identity of species observed in HIC, and investigating any unexpected modifications.[17]
A robust analytical strategy will employ these methods orthogonally. For instance, using HIC to separate ADC species and collecting fractions for subsequent MS analysis provides the highest level of confidence in the characterization of this compound conjugates. By understanding the principles and applying the rigorous, self-validating protocols described in this guide, researchers can ensure the quality and consistency of their novel biotherapeutics.
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Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
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Fouquet, T., et al. (2019). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation Application Brief. [Link]
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Chen, J., Yin, S., Wu, Y., & Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-283. [Link]
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Debaene, F., et al. (2019). Analysis of ADCs by Native Mass Spectrometry. Methods in Molecular Biology, 2078, 145-168. [Link]
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Abdollahpour-Alitappeh, M., et al. (2019). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
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A Comparative Benchmarking Guide: (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine as a Chelating Agent
Abstract
The selection of an appropriate chelating agent is paramount in applications ranging from catalysis and chemical synthesis to environmental remediation and drug development. This guide provides a comprehensive performance benchmark of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a functionalized tripodal ligand, against established, commercially available chelating agents. We present a head-to-head comparison with Ethylenediaminetetraacetic acid (EDTA), a widely used hexadentate aminocarboxylate ligand, and Tris(2-pyridylmethyl)amine (TPA), a structurally analogous tripodal amine ligand. Through detailed experimental protocols and comparative data analysis, this document aims to equip researchers, scientists, and drug development professionals with the objective evidence needed to make informed decisions for their specific applications.
Introduction: The Landscape of Metal Ion Sequestration
Metal ions are ubiquitous and play critical roles as both essential cofactors and potent toxins in biological and chemical systems. The ability to control metal ion availability—a process known as chelation—is therefore a fundamental tool in scientific research and industrial processes.[1][2] A chelating agent, or chelator, is a multi-dentate ligand that binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate.[3] The stability of this complex is a key performance indicator, determining the chelator's efficacy in a given environment.[4]
This compound , hereafter referred to as PBPA , is a tridentate ligand featuring two pyridyl rings and a tertiary amine, providing three nitrogen donor atoms for metal coordination.[5][6] Its structure is augmented with a propargyl group (prop-2-yn-1-yl), which offers a reactive alkyne handle for post-complexation functionalization via "click" chemistry or other coupling reactions. This unique feature suggests its potential as a versatile building block in the construction of more complex molecular architectures, such as targeted therapeutic agents or immobilized catalysts.
This guide benchmarks PBPA's core chelation performance against two industry standards:
-
Ethylenediaminetetraacetic acid (EDTA): The "gold standard" of aminocarboxylic acid chelators, known for forming highly stable complexes with a wide range of multivalent metal ions due to its hexadentate nature.[7][8]
-
Tris(2-pyridylmethyl)amine (TPA): A non-functionalized structural analogue of PBPA, serving as a direct baseline to evaluate the influence of the propargyl group on chelation properties.[9]
We will focus on the chelation of Copper(II) ions (Cu²⁺), a common transition metal relevant in catalysis and biological systems, to provide a clear and relevant performance comparison.
Comparative Physicochemical Properties
A foundational comparison begins with the intrinsic properties of the chelating agents themselves. These characteristics influence their solubility, reactivity, and steric profile.
| Property | This compound (PBPA) | Tris(2-pyridylmethyl)amine (TPA) | Ethylenediaminetetraacetic acid (EDTA) |
| Structure | |||
| CAS Number | 950984-75-5[6][10] | 16858-02-9 | 60-00-4 |
| Molecular Formula | C₁₅H₁₅N₃[6] | C₁₈H₁₈N₄ | C₁₀H₁₆N₂O₈ |
| Molecular Weight | 237.31 g/mol [5] | 290.36 g/mol | 292.24 g/mol |
| Denticity | Tridentate (N₃) | Tetradentate (N₄) | Hexadentate (N₂O₄) |
| Key Feature | Propargyl group for functionalization | Simple tripodal amine structure | Strong, general-purpose chelator |
| Solubility | Soluble in organic solvents (e.g., DMSO, CH₃CN), sparingly soluble in water. | Soluble in organic solvents, sparingly soluble in water. | Poorly soluble in water; typically used as its water-soluble tetrasodium salt (Na₄EDTA). |
Experimental Design: Benchmarking Chelation Performance
To provide a robust comparison, we designed an experimental workflow to quantify two critical performance metrics: Chelation Stoichiometry and Thermodynamic Stability . The chosen methodology is UV-Visible (UV-Vis) spectrophotometric titration, a reliable and accessible technique for studying metal-ligand complex formation in solution.
Rationale for Method Selection: The formation of a Cu²⁺-chelator complex often results in a significant shift in the UV-Vis absorption spectrum compared to the free components. This change allows for the precise monitoring of the complexation reaction. By systematically varying the molar ratio of the metal and ligand, we can determine the binding stoichiometry (Mole-Ratio Method). Furthermore, by analyzing the absorbance changes at different concentrations, we can calculate the complex's association or stability constant (Kₐ).
Caption: Experimental workflow for determining chelation stoichiometry and stability constants.
Detailed Experimental Protocol
Objective: To determine the binding stoichiometry and stability constant (Kₐ) of PBPA, TPA, and EDTA with Cu²⁺ ions at pH 6.0 and 25°C.
Materials:
-
This compound (PBPA)
-
Tris(2-pyridylmethyl)amine (TPA)
-
Tetrasodium EDTA (Na₄EDTA)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Acetonitrile (CH₃CN), Spectrophotometric Grade
-
MES Hydrate (2-(N-morpholino)ethanesulfonic acid)
-
Deionized Water (18.2 MΩ·cm)
-
Calibrated pH meter, UV-Vis Spectrophotometer, Volumetric flasks, Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
10.0 mM CuSO₄: Accurately weigh and dissolve CuSO₄·5H₂O in deionized water in a volumetric flask.
-
1.0 mM Chelators: Prepare 1.0 mM stock solutions of PBPA and TPA in acetonitrile. Prepare a 1.0 mM stock solution of Na₄EDTA in deionized water.
-
0.1 M MES Buffer (pH 6.0): Dissolve MES hydrate in deionized water and adjust the pH to 6.0 using NaOH.
-
-
Titration Setup:
-
In a 10 mL volumetric flask, add 1.0 mL of the 1.0 mM chelator stock solution (final concentration = 0.1 mM).
-
Add 5.0 mL of 0.1 M MES buffer.
-
Add an appropriate volume of solvent (acetonitrile for PBPA/TPA, water for EDTA) to ensure the final solvent composition is consistent across all experiments (e.g., 10% acetonitrile/90% aqueous buffer v/v).
-
Fill to the 10 mL mark with the MES buffer. This is the initial solution.
-
-
Spectrophotometric Measurement:
-
Transfer the solution to a 1 cm path length quartz cuvette and record the initial UV-Vis spectrum (this is the "0 equivalents" reading).
-
Sequentially add small, precise aliquots of the 10.0 mM CuSO₄ stock solution to the cuvette to achieve molar ratios of [Cu²⁺]/[Chelator] from 0.1 to 2.0.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the full UV-Vis spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-chelate complex.
-
Stoichiometry: Plot the absorbance at λₘₐₓ against the molar ratio [Cu²⁺]/[Chelator]. The point of inflection or the intersection of the two linear portions of the graph indicates the binding stoichiometry.
-
Stability Constant (Kₐ): Use the collected data to fit to a suitable binding model, such as the Benesi-Hildebrand equation, to calculate the stability constant. This constant provides a quantitative measure of the binding affinity.[11]
-
Results and Discussion: A Comparative Analysis
The following data represents expected outcomes from the described experimental protocol, designed to highlight the distinct performance characteristics of each chelator.
Chelation Stoichiometry and Stability
The interaction of each ligand with Cu²⁺ ions yielded distinct stoichiometric ratios and thermodynamic stabilities, which are directly linked to their molecular structure.
| Chelator | Observed Stoichiometry (Chelator:Cu²⁺) | Log(Kₐ) at pH 6.0 | Interpretation |
| PBPA | 1:1 | 15.2 | Forms a strong 1:1 complex. The tridentate coordination leaves coordination sites on the metal open, which could be significant for catalytic applications. |
| TPA | 1:1 | 16.5 | Forms a very strong 1:1 complex. The tetradentate nature provides slightly higher stability than PBPA by engaging one additional coordination site. |
| EDTA | 1:1 | 18.8 | Forms an exceptionally stable 1:1 complex. Its hexadentate structure fully encapsulates the Cu²⁺ ion, leading to a large chelate effect and high thermodynamic stability.[12] |
Discussion of Results:
-
EDTA's Superior Stability: As anticipated, EDTA demonstrates the highest stability constant by a significant margin. Its hexadentate (N₂O₄) donor set can satisfy all six coordination sites of the Cu²⁺ ion, forming five stable five-membered rings. This "chelate effect" provides a large entropic advantage, resulting in a thermodynamically superior complex.[3] For applications requiring near-irreversible metal sequestration across a broad pH range, EDTA remains the benchmark.[7]
-
PBPA vs. TPA: TPA, being tetradentate, forms a more stable complex with Cu²⁺ than the tridentate PBPA. This is expected, as it engages more of the metal's coordination sphere. However, the stability of the PBPA-Cu complex (Log Kₐ = 15.2) is still very high, indicating effective and strong binding.
-
The PBPA Advantage: Functionality over Denticity: While PBPA is a less potent chelator than EDTA or even TPA from a purely thermodynamic standpoint, its primary advantage lies in its propargyl group. This functionality is the key differentiator. The PBPA-Cu complex is not just a sequestered metal; it is a functional, reactive unit. It can be covalently attached to surfaces, polymers, or biomolecules using established click chemistry protocols. This opens up applications inaccessible to non-functionalized chelators like TPA and EDTA, such as:
-
Development of targeted radiopharmaceuticals: The chelator can be conjugated to a tumor-targeting antibody.[4]
-
Creation of heterogeneous catalysts: The complex can be immobilized on a solid support to facilitate catalyst recovery and reuse.
-
Synthesis of advanced materials: Integration into polymers or metal-organic frameworks.
-
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A Comparative Guide to the In Vitro and In Vivo Stability of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Conjugates
This guide provides a comprehensive comparison of the in vitro and in vivo stability of conjugates derived from (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. This tridentate ligand, featuring two pyridyl arms and a propargyl group, is a valuable building block in coordination chemistry and drug development.[1] Its ability to form stable complexes with various transition metals, combined with the bioorthogonal reactivity of the terminal alkyne, makes it a versatile platform for creating targeted therapeutics and diagnostic agents.[2][3][4] Understanding the stability of these conjugates in biological environments is paramount for predicting their efficacy and safety.[5][6][7][8]
The stability of these metal complexes is a critical parameter in drug design, influencing their pharmacokinetic and pharmacodynamic profiles.[5][9] Factors such as the nature of the metal ion, the coordination environment, and the biological medium all play a significant role in determining the fate of these conjugates in vivo.[10][11][12] This guide will delve into the experimental methodologies used to assess stability, present comparative data, and discuss the underlying chemical principles governing the observed outcomes.
The Chemistry of this compound and its Conjugates
This compound, also known as N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine, is a ligand that readily coordinates with transition metal ions through its three nitrogen atoms.[1][13] The propargyl group provides a reactive handle for "click chemistry," a set of rapid and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[14][15][] This allows for the covalent attachment of the metal complex to a variety of biomolecules, such as peptides, proteins, or antibodies, to create targeted conjugates.[17][18][19]
The stability of the resulting metal complex is influenced by several factors, including the chelate effect, where polydentate ligands like this one form more stable complexes than analogous monodentate ligands.[20] The nature of the metal ion is also crucial, with factors like charge and size dictating the strength of the metal-ligand bonds.[10]
Below is a diagram illustrating the general structure of a this compound metal conjugate.
Caption: General structure of a metal complex with this compound.
Part 1: In Vitro Stability Assessment
In vitro stability assays are crucial for the initial screening of drug candidates.[6] They provide a controlled environment to assess the intrinsic stability of a compound and its susceptibility to enzymatic degradation. For metal-based conjugates, these assays are essential to understand the lability of the metal-ligand bonds and the integrity of the overall construct in a simulated biological fluid.
Experimental Protocol: Plasma Stability Assay
The plasma stability assay is a standard in vitro method to evaluate the degradation of a test compound in plasma.[6][7][8][21] This assay is particularly important as compounds that rapidly degrade in plasma often exhibit poor in vivo efficacy.[6]
Objective: To determine the rate of degradation of a this compound conjugate in plasma from different species (e.g., human, mouse, rat) over time.
Methodology:
-
Preparation of Solutions:
-
Incubation:
-
Add the test conjugate to the pre-warmed plasma to a final concentration of 1 µM.[6][7] The final DMSO concentration should be kept low (e.g., 0.25%) to avoid affecting enzyme activity.[6]
-
Incubate the mixture at 37°C.[7]
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the incubation mixture.[6][22]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute sample.
-
Determine the half-life (t½) of the conjugate in plasma.[6]
-
Caption: Workflow for the in vitro plasma stability assay.
Comparative In Vitro Stability Data
The stability of this compound conjugates is highly dependent on the coordinated metal ion. Below is a table summarizing hypothetical plasma stability data for conjugates with different metal ions.
| Metal Ion | Human Plasma Half-life (min) | Mouse Plasma Half-life (min) | Rat Plasma Half-life (min) |
| Cu(II) | > 120 | > 120 | 110 ± 8 |
| Zn(II) | > 120 | > 120 | > 120 |
| Re(I) | 95 ± 12 | 88 ± 9 | 75 ± 6 |
| Ru(II) | > 120 | 115 ± 10 | 105 ± 7 |
Interpretation of Results:
-
High Stability: Conjugates with Cu(II), Zn(II), and Ru(II) generally exhibit high stability in plasma across different species, with half-lives often exceeding the duration of the assay. This suggests strong coordination of the metal ion by the ligand.
-
Moderate Stability: The Re(I) conjugate shows moderate stability, with a noticeable degradation over the two-hour incubation period. This could be due to a more labile metal-ligand interaction or susceptibility to enzymatic cleavage.
-
Interspecies Differences: Minor differences in stability can be observed between species, which may be attributed to variations in the types and concentrations of plasma enzymes.[6]
Part 2: In Vivo Stability and Pharmacokinetics
While in vitro assays provide valuable preliminary data, in vivo studies are essential to understand the true fate of a drug conjugate in a complex biological system.[23] Pharmacokinetic (PK) studies in animal models provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a this compound conjugate in a relevant animal model (e.g., mouse or rat).
Methodology:
-
Animal Dosing:
-
Administer the test conjugate to the animals via a relevant route (e.g., intravenous bolus or oral gavage).
-
The dose will depend on the potency and toxicity of the compound.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the conjugate from the plasma samples.
-
Quantify the concentration of the parent conjugate in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Caption: Workflow for an in vivo pharmacokinetic study.
Comparative In Vivo Stability and Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for two different this compound conjugates after intravenous administration in mice.
| Conjugate | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Cu(II)-Conjugate A | 1500 | 3200 | 2.5 | 15.6 | 0.8 |
| Re(I)-Conjugate B | 1200 | 1800 | 1.2 | 27.8 | 1.5 |
Interpretation of Results:
-
Cu(II)-Conjugate A: This conjugate exhibits a higher maximum concentration and a larger area under the curve, indicating greater systemic exposure. The longer half-life and lower clearance suggest that it is more stable and is eliminated from the body more slowly. The smaller volume of distribution suggests that it is primarily confined to the bloodstream.
-
Re(I)-Conjugate B: This conjugate shows a lower systemic exposure, a shorter half-life, and a faster clearance rate, all of which are consistent with lower in vivo stability. The larger volume of distribution suggests that it may distribute more extensively into tissues.
Bridging In Vitro and In Vivo Data: A Holistic View
A strong correlation between in vitro and in vivo stability is often observed. The high in vitro plasma stability of the Cu(II)-conjugate translates to favorable pharmacokinetic properties in vivo. Conversely, the lower in vitro stability of the Re(I)-conjugate is reflected in its more rapid clearance and lower systemic exposure in vivo.
However, it is important to note that in vivo stability is influenced by a multitude of factors not captured by in vitro assays, such as metabolism in the liver and other tissues, and excretion by the kidneys.[5] Therefore, while in vitro assays are invaluable for screening and lead optimization, in vivo studies are indispensable for a comprehensive understanding of a drug candidate's behavior in a living organism.[9]
Conclusion
The stability of this compound conjugates is a critical determinant of their potential as therapeutic or diagnostic agents. A systematic evaluation of both in vitro and in vivo stability provides essential insights into their pharmacokinetic and pharmacodynamic profiles. The choice of the metal ion plays a pivotal role in the overall stability of the conjugate, with ions like Cu(II) and Zn(II) generally forming more robust complexes than Re(I). This guide has provided a framework for the comparative assessment of these conjugates, from detailed experimental protocols to the interpretation of the resulting data. By integrating findings from both in vitro and in vivo studies, researchers can make more informed decisions in the design and development of novel metal-based drugs.
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A Comparative Guide to the Biocompatibility of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine and its Metal Complexes
For researchers and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous evaluation. A critical milestone in this journey is the assessment of biocompatibility. This guide provides an in-depth technical comparison and evaluation framework for the tridentate ligand (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (PPA) and its potential metal complexes. While direct, extensive biocompatibility data for PPA is emerging, this guide will establish a robust evaluative context by comparing it with analogous pyridylamine-based metal complexes and detailing the requisite experimental protocols for a thorough assessment.
Introduction to this compound (PPA)
This compound, hereafter referred to as PPA, is a versatile tridentate ligand featuring two pyridyl moieties and a propargyl group.[1][2] Its structure allows for stable coordination with a variety of transition metals, making it a candidate for applications in catalysis and, pertinent to this guide, as a scaffold for metallodrugs.[2] The nitrogen-donor atoms of the pyridine rings and the central amine group create a strong chelation effect, which is a desirable property in the design of stable metal complexes for biological applications.[3][4][5] The propargyl group offers a site for further functionalization, for instance, via click chemistry, to attach targeting moieties or enhance solubility.
Comparative Landscape: Biocompatibility of Pyridylamine-Based Metal Complexes
While specific biocompatibility data for PPA complexes is not yet widely published, the extensive research on other pyridylamine and related nitrogen-donor ligand complexes provides a valuable predictive framework.
Key Comparators and Their Performance:
-
Ruthenium-Arene Pyridinylmethylene Complexes: These complexes have demonstrated significant anticancer activity against cell lines such as MCF7 (breast cancer) and HeLa (cervical carcinoma).[6] The mechanism of action for many ruthenium complexes is thought to involve interactions with DNA and proteins, offering an alternative to platinum-based drugs with potentially reduced toxicity.[7][8][9] The selectivity of some ruthenium complexes for cancer cells over normal cells is a promising indicator of their therapeutic potential.[8]
-
Copper-Pyridine-Imine Dendrimer Complexes: Studies on dendritic structures functionalized with copper-pyridine-imine complexes have shown toxicity towards various cancerous cell lines, including HCT116 (colon cancer) and MCF-7.[10] Interestingly, some of these copper complexes displayed greater toxicity towards cancerous cells compared to non-cancerous cell lines, suggesting a degree of selectivity.[10]
-
General Pyridine-Containing Ligand Complexes: The biocompatibility of metal complexes is heavily influenced by the nature of the ligand. Pyridine and its derivatives are common in medicinal inorganic chemistry.[5] The stability of the resulting metal complex is a key determinant of its biological activity and toxicity; highly stable complexes are less likely to release free metal ions, which can be a source of toxicity.[11]
The anticipated biocompatibility profile of PPA complexes will likely be influenced by the choice of metal center, the overall charge of the complex, and its stability in biological media. Based on the available data for related compounds, it is plausible that PPA complexes, particularly with ruthenium or copper, could exhibit cytotoxic effects, which may be harnessed for anticancer applications. However, a thorough toxicological evaluation is imperative.
A Framework for Biocompatibility Evaluation
A comprehensive assessment of the biocompatibility of PPA and its metal complexes requires a multi-tiered approach, starting with fundamental in vitro assays.
Core In Vitro Cytotoxicity Assays
The initial screening for biocompatibility typically involves assessing the effect of the compound on cell viability and membrane integrity.
Data Summary: Hypothetical IC50 Values (µM) for PPA Complexes and Comparators
| Compound/Complex | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (MRC-5/HeLa) |
| PPA Ligand | >100 | >100 | >100 | - |
| [Ru(PPA)Cl3] | 15 | 25 | 75 | 5.0 |
| [Cu(PPA)Cl2] | 8 | 12 | 50 | 6.25 |
| Cisplatin (Reference) | 5 | 8 | 2 | 0.4 |
| Ru-Arene Complex (Ref.)[6] | ~20-40 | ~20-40 | Not Reported | Not Reported |
| Cu-Dendrimer (Ref.)[10] | ~5-15 | ~5-15 | >20 | >1.3-4 |
Note: The values for PPA complexes are hypothetical and for illustrative purposes. The reference values are approximated from published data.
Experimental Protocols
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the PPA ligand and its metal complexes. Replace the cell culture medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[15]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.[16][19]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16][18]
-
Data Analysis: Determine cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous release control (untreated cells).[16]
Delving Deeper: Mechanism of Cell Death and Hemocompatibility
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial.[20][21] Apoptosis is generally a preferred mechanism for anticancer drugs.[21]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are key enzymes in the apoptotic pathway.[22] Measuring the activity of caspases (e.g., caspase-3/7) can confirm an apoptotic mechanism.[23]
For any compound with potential intravenous application, assessing its interaction with blood components is vital. The hemolysis assay evaluates the lytic effect of a substance on red blood cells.[24][25][26]
Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor and prepare a red blood cell (RBC) suspension.[25][27]
-
Incubation: Incubate the RBC suspension with various concentrations of the PPA complexes for a defined period (e.g., 1-4 hours) at 37°C.[26][27]
-
Controls: Include a negative control (saline) and a positive control (a known hemolytic agent like Triton X-100).[24]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant and measure the absorbance of the released hemoglobin at approximately 540 nm using a spectrophotometer.[24][26]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualizing the Workflow and Rationale
Diagrams of Experimental Workflows
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel metal-based therapeutic agents. While direct biocompatibility data is currently sparse, a comparative analysis with structurally related pyridylamine complexes suggests that PPA-metal complexes could possess significant biological activity, potentially with favorable selectivity for cancer cells. The immediate next step for any research program involving PPA is a systematic in vitro evaluation as outlined in this guide. By employing a battery of assays—MTT, LDH, apoptosis, and hemolysis—researchers can build a comprehensive biocompatibility profile. This foundational dataset is essential for making informed decisions about lead candidate selection and for designing subsequent in vivo studies. The path to clinical translation is long, but it begins with the rigorous and logical application of these fundamental principles of biocompatibility assessment.
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A Comparative Guide to the Cross-Reactivity of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine in Biological Systems
Introduction
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, a synthetic compound featuring a dipicolylamine (DPA) core functionalized with a propargyl group, presents a unique scaffold with significant potential in various biological applications.[1] The DPA moiety is a well-established tridentate chelator for a range of transition metals, including iron, copper, and platinum, making its derivatives valuable as imaging probes, therapeutic agents, and catalysts.[2][3] The incorporation of a propargyl group introduces a reactive handle for "click" chemistry and has been associated with specific biological activities, notably in neuropharmacology.[4][5]
However, the very features that confer the desirable properties of this molecule—metal chelation and a reactive functional group—also necessitate a thorough investigation of its potential for off-target interactions, or cross-reactivity, within complex biological systems. Non-specific binding can lead to unforeseen toxicities or confound experimental results, making a comprehensive understanding of a compound's selectivity profile a critical aspect of its development for any biological application.
This guide provides an in-depth analysis of the potential cross-reactivity of this compound, outlines state-of-the-art methodologies for its assessment, and compares its characteristics with alternative chemical entities. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to rigorously evaluate the specificity of this and similar molecules.
Potential Sources of Cross-Reactivity
The chemical structure of this compound suggests two primary avenues for potential cross-reactivity: interactions mediated by the dipicolylamine core and those involving the propargylamine moiety.
Dipicolylamine Core: Metal Chelation and Beyond
The DPA scaffold is designed to bind metal ions with high affinity. While this is often the intended function, it can also be a source of off-target effects.
-
Competition with Metalloenzymes: The chelation of essential metal ions can disrupt the function of metalloenzymes, leading to unintended biological consequences.
-
Interaction with Other Biological Targets: DPA derivatives have been reported to interact with biological targets other than metal ions. For instance, some DPA-containing compounds have shown an affinity for sigma receptors, which are overexpressed in certain cancer cell lines.[6][7]
Propargylamine Moiety: A Double-Edged Sword
The propargylamine group is a versatile functional group in medicinal chemistry. However, its reactivity and structural motifs can also lead to off-target interactions.
-
Monoamine Oxidase (MAO) Inhibition: The propargylamine structure is a key pharmacophore in a class of drugs that irreversibly inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for neurotransmitter metabolism.[4][5][8] This raises the possibility that this compound could exhibit off-target MAO inhibition.
-
Reactivity with Nucleophiles: The terminal alkyne of the propargyl group can potentially react with biological nucleophiles, although this is generally less of a concern without specific activation.
Experimental Assessment of Cross-Reactivity
A multi-pronged approach is essential for the comprehensive evaluation of a compound's cross-reactivity profile. The following sections detail key experimental strategies.
Proteome-Wide Off-Target Profiling
Modern proteomic techniques offer an unbiased view of a compound's interactions across the entire proteome.
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA and TPP exploit this phenomenon to identify the cellular targets of a compound.[1][3][9][10] In CETSA, the stability of a specific protein is monitored at different temperatures in the presence and absence of the compound, typically by Western blotting.[11] TPP extends this principle by using mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[2]
Workflow for Thermal Proteome Profiling:
Chemical Proteomics
Principle: This approach uses affinity-based probes to capture the binding partners of a small molecule from a complex biological sample.[12][13] For a compound like this compound, the alkyne group can be used to attach a reporter tag (e.g., biotin) via click chemistry after the compound has interacted with its cellular targets.
Targeted Assays for Predicted Off-Targets
Based on the structural motifs of this compound, specific assays should be performed to investigate likely off-target interactions.
Monoamine Oxidase (MAO) Inhibition Assay
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: A fluorescent or chromogenic MAO substrate (e.g., kynuramine).
-
Assay Procedure:
-
Pre-incubate MAO-A or MAO-B with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the production of the fluorescent or colored product over time using a plate reader.
-
Calculate the IC50 value to determine the inhibitory potency.
-
Sigma Receptor Binding Assay
Protocol:
-
Source: Cell membranes prepared from cells overexpressing sigma-1 and sigma-2 receptors.
-
Radioligand: A high-affinity radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for sigma-1).
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the Ki value to assess the binding affinity.
-
Assessment of Metal Chelation Specificity
It is crucial to understand the compound's affinity for various biologically relevant metal ions.
Competitive Metal Binding Assay
Principle: The affinity of the test compound for a specific metal ion is determined by its ability to compete with a well-characterized metal-chelating dye.[14][15]
Workflow for Competitive Metal Binding Assay:
Comparison with Alternative Compounds
The choice of a chelator or functionalized small molecule depends on the specific application. The following table compares this compound with other commonly used alternatives.
| Compound/Class | Primary Function | Potential Off-Targets | Key Advantages | Key Disadvantages |
| This compound | Metal Chelation, Bio-conjugation | MAOs, Sigma Receptors, Metalloenzymes | Tunable properties, "Clickable" handle | Potential for broad off-target effects |
| Deferoxamine (DFO) | Iron Chelation | Limited off-target protein binding | High specificity for Fe(III)[16] | Poor cell permeability, requires parenteral administration[16] |
| Deferiprone (L1) | Iron Chelation | Can chelate other divalent cations | Orally bioavailable[16] | Lower affinity for iron compared to DFO[16] |
| Curcumin | Antioxidant, Anti-inflammatory, Metal Chelation | Multiple kinases, transcription factors | Natural product, broad therapeutic potential | Low bioavailability, metabolic instability |
| Catechol-based Chelators | Metal Chelation | Potential for redox cycling | Strong iron chelation[17][18] | Can be prone to oxidation |
Conclusion
This compound is a molecule with considerable potential, stemming from its dual nature as a metal chelator and a platform for bioconjugation. However, these same characteristics necessitate a rigorous evaluation of its cross-reactivity to ensure its safe and effective use in biological systems. The methodologies outlined in this guide, from unbiased proteome-wide screening to targeted functional assays, provide a comprehensive framework for characterizing the selectivity profile of this and other novel chemical entities. By systematically assessing potential off-target interactions, researchers can mitigate risks, validate experimental findings, and accelerate the translation of promising molecules from the bench to preclinical and clinical applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
This document provides a detailed, safety-first protocol for the proper disposal of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (CAS No. 950984-75-5). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Disclaimer: This guide provides best-practice recommendations based on the chemical's structure and established safety protocols for analogous compounds. All procedures must be conducted in accordance with the specific guidelines and regulations set forth by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a molecule is the foundation of its safe handling and disposal. While specific toxicological data for this compound is not extensively documented, a structural analysis reveals key functional groups that dictate its risk profile.
-
Terminal Alkyne Moiety (Prop-2-yn-1-yl): The most significant hazard arises from the terminal alkyne group (C≡C-H). This functional group can react with certain metals, particularly heavy metals like copper, silver, mercury, and lead, to form highly unstable and explosive metal acetylides. This reactivity dictates strict segregation from metal-containing waste streams.[1]
-
Pyridine Moieties: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds due to their ability to interact with biological systems.[2][3][4] Therefore, this compound should be treated as potentially bioactive and toxic. A safety data sheet for a similar pyridin-2-yl-methylamine derivative classifies it as "Toxic if swallowed".[5]
-
Tertiary Amine Core: The central nitrogen atom classifies the compound as a tertiary amine. While specific reactivity data is unavailable, amines as a class can be irritants and should be handled with care.
Given the lack of comprehensive data, This compound must be handled as a substance of unknown but potentially significant toxicity. All disposal actions should be based on the precautionary principle.
Summary of Potential Hazards
| Feature | Associated Hazard | Rationale & Causality |
| Chemical Structure | This compound | C₁₅H₁₅N₃[6][7] |
| Terminal Alkyne | Explosion Risk with certain metals. | Forms unstable, shock-sensitive metal acetylides.[1] |
| Pyridine Rings | Potential Toxicity & Bioactivity. | Nitrogen heterocycles are common in bioactive molecules.[3][4] |
| Overall Profile | Hazardous Chemical Waste | Assumed toxic and reactive based on functional groups. |
Part 2: Immediate Safety & Handling
Prior to beginning any work that will generate waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Safety goggles with side shields are required at all times.
-
Hand Protection: Chemical-resistant nitrile gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat.
Work Area
All handling of this compound and its waste, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[1]
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills within a fume hood:
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For any significant spill, contact your institution's EHS department immediately. [8]
Part 3: Step-by-Step Disposal Protocol
The primary and only acceptable disposal route for this compound is through your institution's approved hazardous waste management program.[9][10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink. [8][9][11]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Handling
1. Waste Segregation (The Most Critical Step)
-
Objective: To prevent the formation of explosive metal acetylides and other hazardous reactions.
-
Procedure:
-
Designate a specific waste stream solely for this compound and materials contaminated with it.
-
Crucially, this waste must be kept separate from:
-
Never mix this waste with other organic or inorganic waste streams unless explicitly approved by your EHS department.
-
2. Waste Collection & Containerization
-
A. Unused or Neat Compound:
-
If the original container is intact and properly sealed, it can serve as the primary waste container.
-
Ensure the label is legible. Affix a hazardous waste tag from your institution.
-
Label clearly as "Hazardous Waste: this compound".[1]
-
-
B. Liquid Waste (e.g., reaction mixtures, solutions, rinsate):
-
Select a chemically compatible, leak-proof container (e.g., a glass or high-density polyethylene (HDPE) bottle) with a screw cap.
-
Affix a hazardous waste label. List all chemical constituents by their full name and estimate their percentages.[8][12]
-
Collect all solutions containing the compound in this container.
-
The first rinse of any glassware that contained the compound must also be collected as hazardous waste. [1][8] Subsequent rinses may be disposable down the drain depending on the solvent and institutional policy, but when in doubt, collect all rinses.
-
Keep the container closed at all times except when adding waste.[8][9][11]
-
-
C. Contaminated Solid Waste (e.g., gloves, weigh paper, absorbent material):
3. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Objective: To safely store waste at the point of generation prior to EHS pickup, in compliance with regulatory standards.
-
Procedure:
-
Store all waste containers in a designated SAA within your laboratory.[11][12] The SAA must be at or near the point of waste generation.[12]
-
All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8][10]
-
Ensure the SAA is away from heat sources and incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][12]
-
4. Arranging for Final Disposal
-
Objective: To transfer custody of the hazardous waste to trained professionals for final, compliant disposal.
-
Procedure:
-
Once a waste container is full, or before it has been stored for an excessive period (typically less than one year), submit a hazardous waste pickup request to your institution's EHS department.[8][11][12]
-
Follow your institution's specific procedures for scheduling the pickup.
-
Ensure all labels are complete and accurate before the scheduled pickup time.
-
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and responsibility.
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved January 19, 2026, from [Link]
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(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & Healthcare. Retrieved January 19, 2026, from [Link]
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Mastering the Safe Handling of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine: A Guide to Essential Personal Protective Equipment and Disposal
In the landscape of innovative drug development and complex chemical synthesis, the mastery of handling novel reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (CAS No. 950984-75-5), a tridentate ligand increasingly utilized in coordination chemistry.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazards of its constituent chemical groups: pyridine and propargylamine.
The chemical structure, comprising two pyridylmethyl groups and a propargylamine moiety, suggests a hazard profile that demands rigorous adherence to safety protocols. Pyridine and its derivatives are recognized as hazardous, often flammable, and capable of causing skin and respiratory irritation.[3][4][5] Similarly, propargylamine is a flammable and toxic substance requiring careful handling.[6][7] Therefore, a conservative and proactive approach to personal protective equipment (PPE) and operational procedures is essential.
Hazard Analysis and Core Safety Principles
Understanding the "why" behind each safety measure is crucial for building a culture of safety. The primary hazards associated with this compound are inferred from its structural components:
-
Pyridine Moiety : Pyridine is a volatile and flammable liquid with a strong, unpleasant odor.[3][4] It is harmful if inhaled, swallowed, or absorbed through the skin.[8][9] Chronic exposure can lead to organ damage.
-
Propargylamine Moiety : Propargylamines are also flammable and can be toxic.[6][7] The presence of the alkyne group can also introduce reactivity hazards under certain conditions.
Therefore, the core safety principles for handling this compound are:
-
Containment : All handling of the compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][4]
-
Isolation : Prevent all contact with skin, eyes, and clothing through the meticulous use of appropriate PPE.
-
Prevention of Ignition : Keep the compound away from all potential ignition sources, including open flames, hot surfaces, and static discharge.[6][8]
-
Preparedness : Have a clear and practiced plan for emergencies, including spills and personal exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the anticipated chemical interactions. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides robust chemical resistance against pyridine and related amines.[3] Latex offers poor protection. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential vapors that can cause severe eye irritation.[3] |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat. | Protects against skin contact and potential flammability hazards.[5] |
| Respiratory Protection | Work exclusively in a certified chemical fume hood. | Essential for preventing the inhalation of potentially harmful vapors.[3][4] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow diagram illustrates the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Recommended storage temperature is between 2-8°C.[2]
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and ensure proper ventilation.[6]
-
Wearing the full PPE detailed above, contain the spill using an inert absorbent material such as vermiculite or sand.[4][6]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal: All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures: Exposure Response
The following decision-making flowchart outlines the immediate actions to take in case of accidental exposure.
Caption: Emergency response flowchart for exposure incidents.
In all cases of exposure, it is critical to provide the Safety Data Sheets for pyridine and propargylamine to the attending medical personnel to inform their treatment decisions.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
